molecular formula C4H11N B120458 N-Methylpropylamine CAS No. 627-35-0

N-Methylpropylamine

Cat. No.: B120458
CAS No.: 627-35-0
M. Wt: 73.14 g/mol
InChI Key: GVWISOJSERXQBM-UHFFFAOYSA-N
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Description

N-Methylpropylamine is a secondary alkyl amine that serves as a versatile building block in synthetic organic chemistry, particularly in the construction of complex (hetero)polyaryl amine frameworks. These frameworks are core structural components in numerous pharmaceuticals, fine chemicals, and functional materials . Its utility has been demonstrated in advanced, multicomponent cycloaromatization reactions catalyzed by copper, which provide a direct and modular route to skeletally diverse compounds such as naphthalenes, phenanthrenes, and various heterocyclic systems like benzothiophenes and quinolines . This method allows researchers to efficiently incorporate the this compound moiety into densely functionalized primary, secondary, and tertiary (hetero)polyaryl amines, many of which are challenging to access through alternative synthetic pathways . The application of this reagent in such selective transformations facilitates the exploration of new chemical space in drug discovery and the development of novel functional materials, including fluorescent dyes and molecular probes.

Properties

IUPAC Name

N-methylpropan-1-amine
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InChI

InChI=1S/C4H11N/c1-3-4-5-2/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVWISOJSERXQBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C4H11N
Source PubChem
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DSSTOX Substance ID

DTXSID50211760
Record name N-Methyl-N-propylamine
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Molecular Weight

73.14 g/mol
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Physical Description

Colorless liquid; [Sigma-Aldrich MSDS]
Record name N-Methyl-N-propylamine
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Vapor Pressure

141.0 [mmHg]
Record name N-Methyl-N-propylamine
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CAS No.

627-35-0
Record name N-Methyl-N-propylamine
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Record name N-Methyl-N-propylamine
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Record name N-METHYL-N-PROPYLAMINE
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Foundational & Exploratory

N-Methylpropylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 627-35-0

This technical guide provides an in-depth overview of N-Methylpropylamine, a secondary amine with significant applications in chemical synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid characterized by a distinct amine-like odor.[1] It is an organic compound classified as a secondary amine, with a methyl and a propyl group attached to the nitrogen atom.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₄H₁₁N[1][2]
Molecular Weight 73.14 g/mol [2][3]
CAS Number 627-35-0[1][2]
Boiling Point 61-63 °C[4]
Density 0.713 g/mL at 25 °C[4]
Refractive Index (n20/D) 1.394[4]
Flash Point -32 °C (-25.6 °F) - closed cup[5]
Solubility Soluble in water.[1]
pKa 10.76 ± 0.10 (Predicted)

Safety and Hazard Information

This compound is a highly flammable liquid and vapor and causes severe skin burns and eye damage.[3] It is crucial to handle this chemical with appropriate personal protective equipment in a well-ventilated area, away from heat, sparks, and open flames.[6]

GHS Hazard Statements:

  • H225: Highly flammable liquid and vapor.[3]

  • H314: Causes severe skin burns and eye damage.[3]

GHS Pictograms:

Flame, Corrosive

Precautionary Statements: A comprehensive list of precautionary statements can be found in the safety data sheet. Key precautions include wearing protective gloves, protective clothing, eye protection, and face protection.[7] Keep the container tightly closed and in a well-ventilated place.[7] In case of fire, use CO2, dry chemical, or foam for extinction.[7]

Synthesis and Purification

This compound is primarily synthesized through the reductive amination of propanal with methylamine. This common method for creating secondary amines involves the formation of an intermediate imine, which is then reduced to the final amine product.

Experimental Protocol: Synthesis via Reductive Amination

This protocol is a representative example based on general procedures for reductive amination.

Materials:

  • Propanal

  • Methylamine (e.g., 40% solution in water or 2M in methanol)

  • Reducing agent (e.g., Sodium borohydride, Sodium cyanoborohydride)

  • Anhydrous solvent (e.g., Methanol, Ethanol)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Diethyl ether

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask, dissolve propanal in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylamine to the cooled propanal solution while stirring. The reaction mixture is typically stirred for several hours to form the imine intermediate.

  • Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the reaction mixture, maintaining a low temperature.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several more hours or overnight.

  • Quench the reaction by slowly adding water or a dilute acid solution.

  • Extract the aqueous layer with an organic solvent like diethyl ether.

  • Combine the organic extracts and dry over an anhydrous drying agent (e.g., magnesium sulfate).

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification by Distillation

Due to its relatively low boiling point, this compound can be effectively purified by fractional distillation.

Procedure:

  • Set up a fractional distillation apparatus.

  • Place the crude this compound in the distillation flask with boiling chips.

  • Heat the flask gently.

  • Collect the fraction that distills at the boiling point of this compound (61-63 °C).

Analytical Characterization

The purity and identity of this compound can be confirmed using various analytical techniques, primarily Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: GC-MS Analysis

Instrumentation: A standard Gas Chromatograph coupled with a Mass Spectrometer. Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or equivalent). Carrier Gas: Helium. Injection: Split or splitless injection of the sample dissolved in a suitable solvent (e.g., dichloromethane or methanol). Oven Program: A temperature gradient program is typically used, for example, starting at 50°C and ramping up to 250°C. MS Detection: Electron Ionization (EI) mode, scanning a mass range of m/z 30-200.

Experimental Protocol: NMR Spectroscopy

Sample Preparation:

  • Dissolve a small amount of the purified this compound in a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to an NMR tube.

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the methyl and propyl groups. Expected chemical shifts (in CDCl₃) would be approximately:

  • A triplet for the methyl group of the propyl chain.

  • A sextet for the methylene group adjacent to the methyl group in the propyl chain.

  • A triplet for the methylene group attached to the nitrogen.

  • A singlet for the methyl group attached to the nitrogen.

  • A broad singlet for the N-H proton.

¹³C NMR Spectroscopy: The carbon NMR spectrum will show four distinct signals corresponding to the four carbon atoms in the molecule.

Applications in Research and Drug Development

This compound serves as a versatile building block in organic synthesis.[1] Its primary application lies in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] It is a key intermediate for the production of various active pharmaceutical ingredients and pesticides.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a typical workflow for the synthesis and subsequent analysis of this compound.

Synthesis_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis propanal Propanal reductive_amination Reductive Amination propanal->reductive_amination methylamine Methylamine methylamine->reductive_amination crude_product Crude this compound reductive_amination->crude_product distillation Fractional Distillation crude_product->distillation pure_product Pure this compound distillation->pure_product gcms GC-MS pure_product->gcms nmr NMR Spectroscopy pure_product->nmr characterization Structural Confirmation & Purity Assessment gcms->characterization nmr->characterization

Workflow for this compound Synthesis and Analysis.

Biological Activity and Metabolism

While the primary role of this compound is as a synthetic intermediate, some studies have explored the metabolism of related short-chain amines. For instance, research on the metabolism of n-propylamine in certain bacteria has shown it can be metabolized via the methylmalonyl-succinate pathway. However, specific signaling or metabolic pathways for this compound in mammals are not well-documented in publicly available literature. Its structural similarity to some biogenic amines suggests potential interactions with amine receptors or enzymes, but this remains an area for further investigation. The nitrosated derivative, N-nitrosomethylpropylamine, has been studied for its carcinogenic properties.

References

N-Methylpropylamine molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides core technical data on N-Methylpropylamine, a secondary amine utilized in various chemical syntheses, including the production of pharmaceuticals and agrochemicals.[1] Its basic nature, owing to the amine functional group, allows it to readily participate in nucleophilic substitutions and acid-base reactions.[1]

Chemical Identity and Properties

This compound is an organic compound featuring a methyl group and a propyl group attached to a nitrogen atom.[1] It is also known by synonyms such as N-methyl-n-propylamine and N-methylpropan-1-amine.[1][2]

Quantitative Data Summary

The fundamental molecular properties of this compound are summarized in the table below for easy reference.

PropertyValueSource
Molecular FormulaC4H11NPubChem[2], CymitQuimica[1], Santa Cruz Biotechnology[3]
Molecular Weight73.14 g/mol PubChem[2], Santa Cruz Biotechnology[3], ChemicalBook[4]
IUPAC NameN-methylpropan-1-aminePubChem[2]
CAS Number627-35-0PubChem[2], Santa Cruz Biotechnology[3]
Density0.713 g/mL at 25 °CSigma-Aldrich, ChemBK[5]
Boiling Point61-63 °CSigma-Aldrich, ChemBK[5]
Refractive Indexn20/D 1.394Sigma-Aldrich, ChemBK[5]

Structural Information

To illustrate the relationship between the molecular formula and its structure, the following diagram outlines the connectivity of the atoms.

Diagram of this compound's atomic connectivity.

References

An In-depth Technical Guide to the Synthesis of N-Methylpropylamine from Propanal

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis of N-methylpropylamine from propanal, focusing on the widely utilized reductive amination pathway. The document provides a comprehensive overview of the reaction, including the core chemical transformation, experimental protocols, and quantitative data to support reproducibility and optimization.

Core Synthesis Pathway: Reductive Amination

The primary and most efficient method for the synthesis of this compound from propanal is through a one-pot reductive amination reaction. This process involves two key steps:

  • Imine Formation: Propanal reacts with methylamine in a nucleophilic addition-elimination reaction to form an unstable N-propylidenemethanamine (an imine or Schiff base) intermediate.

  • Reduction: The intermediate imine is then reduced in situ to the stable secondary amine, this compound.

This pathway is favored for its high selectivity and the ability to be performed under relatively mild conditions, making it a cornerstone in amine synthesis.[1][2]

Experimental Protocol

The following protocol is adapted from a general method for the reductive amination of aldehydes developed by Bhattacharyya, which has proven effective for a range of carbonyl compounds.[3][4] This procedure utilizes titanium(IV) isopropoxide as a Lewis acid and water scavenger to facilitate imine formation, followed by reduction with sodium borohydride.[3][4]

Materials:

  • Propanal

  • Methylamine solution (e.g., in methanol or ethanol)

  • Titanium(IV) isopropoxide

  • Sodium borohydride

  • Anhydrous ethanol or methanol

  • Diethyl ether

  • Aqueous ammonia (2M)

  • Magnesium sulfate or sodium sulfate (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon) is recommended

Procedure:

  • In a round-bottom flask under an inert atmosphere, combine a solution of methylamine in anhydrous ethanol or methanol with propanal.

  • To this stirring solution, add titanium(IV) isopropoxide dropwise. The mixture is then stirred at room temperature for a period of 8-10 hours to ensure the complete formation of the imine intermediate.

  • Following the imine formation, solid sodium borohydride is added portion-wise to the reaction mixture. The resulting mixture is stirred for an additional 7-8 hours at ambient temperature.

  • Upon completion of the reduction, the reaction is quenched by the careful addition of 2M aqueous ammonia.

  • The resulting inorganic precipitate is removed by filtration, and the filter cake is washed with diethyl ether.

  • The organic layer from the filtrate is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic extracts are then washed with brine, dried over anhydrous magnesium sulfate or sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by distillation if required.

Quantitative Data

PropertyValueReference
Molecular Formula C4H11N[5]
Molecular Weight 73.14 g/mol [5]
Boiling Point 61-63 °C[1][6]
Density 0.713 g/mL at 25 °C
Refractive Index n20/D 1.394
Flash Point -32 °C[7]

Spectroscopic Data:

SpectrumKey Peaks/Shifts
¹H NMR Predicted shifts can be used for characterization.[6][8]
¹³C NMR Predicted shifts can be used for characterization.[9]
IR Spectrum Characteristic N-H and C-N stretching frequencies are expected.

Visualization of the Synthesis Pathway

The following diagrams illustrate the key steps and workflow of the this compound synthesis.

G Synthesis Pathway of this compound Propanal Propanal Imine N-propylidenemethanamine (Imine Intermediate) Propanal->Imine + Methylamine - H2O Methylamine Methylamine NMP This compound Imine->NMP + [H] (Reduction)

Caption: Reductive amination pathway for this compound synthesis.

G Experimental Workflow cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup and Isolation A Combine Propanal and Methylamine Solution B Add Ti(O-i-Pr)4 A->B C Stir for 8-10h at RT B->C D Add NaBH4 C->D E Stir for 7-8h at RT D->E F Quench with aq. NH3 E->F G Filter and Extract with Diethyl Ether F->G H Dry and Concentrate G->H I Purify by Distillation (Optional) H->I

Caption: Step-by-step experimental workflow for the synthesis.

References

Spectroscopic Profile of N-Methylpropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for N-Methylpropylamine (C₄H₁₁N), providing essential structural information for researchers, scientists, and drug development professionals.

This technical guide offers a comprehensive overview of the key spectroscopic data for this compound, a secondary amine with applications in various chemical syntheses. The following sections present detailed quantitative data from ¹H NMR, ¹³C NMR, IR, and MS analyses, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The empirical formula for this compound is C₄H₁₁N, with a molecular weight of 73.14 g/mol .[1] The spectroscopic data presented below provides unambiguous evidence for its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of this compound was acquired on a BRUKER AC-300 spectrometer.[1] The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference. The data reveals four distinct proton environments.

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
2.41t2H-CH₂-N
2.29s3HN-CH₃
1.45sext2H-CH₂-CH₂-N
0.89t3HCH₃-CH₂-
1.0 (approx.)br s1HN-H

Note: The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration.

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ) (ppm)Assignment
54.3-CH₂-N
36.5N-CH₃
23.3-CH₂-CH₂-N
11.8CH₃-CH₂-
Infrared (IR) Spectroscopy

The FT-IR spectrum of this compound was recorded using a Bruker Tensor 27 FT-IR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[1] The main absorption bands are indicative of the functional groups present.

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500Medium, BroadN-H Stretch
2958StrongC-H Stretch (Aliphatic)
2931StrongC-H Stretch (Aliphatic)
2872StrongC-H Stretch (Aliphatic)
1460MediumC-H Bend (CH₂)
1125MediumC-N Stretch
Mass Spectrometry (MS)

The mass spectrum of this compound was obtained via Gas Chromatography-Mass Spectrometry (GC-MS). The fragmentation pattern provides key information for structural confirmation.

m/zRelative Intensity (%)Assignment
7330[M]⁺ (Molecular Ion)
58100[M - CH₃]⁺
4485[CH₃CH₂NHCH₃]⁺
3040[CH₂NH₂]⁺

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol (Bruker AC-300)

Sample Preparation: A dilute solution of this compound was prepared in a deuterated solvent (typically CDCl₃) in a 5 mm NMR tube.

Instrument Parameters:

  • Spectrometer: Bruker AC-300, operating at 300 MHz for ¹H and 75 MHz for ¹³C.

  • Pulse Program: Standard single-pulse sequence for ¹H and a proton-decoupled pulse sequence for ¹³C.

  • Acquisition: A sufficient number of scans were acquired to achieve an adequate signal-to-noise ratio.

  • Referencing: Chemical shifts were referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol (Bruker Tensor 27 with ATR)

Sample Preparation: A small drop of neat this compound liquid was placed directly onto the diamond crystal of the ATR accessory.

Instrument Parameters:

  • Spectrometer: Bruker Tensor 27 FT-IR Spectrometer.

  • Accessory: Attenuated Total Reflectance (ATR) with a diamond crystal.

  • Scan Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

  • Data Acquisition: The sample spectrum was acquired, and the background was automatically subtracted by the instrument software.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Sample Preparation: A dilute solution of this compound was prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

GC Conditions:

  • Gas Chromatograph: Coupled to a mass spectrometer.

  • Column: A suitable capillary column for the analysis of volatile amines (e.g., a polar column).

  • Injector: Split/splitless injector, with an appropriate split ratio to avoid column overloading.

  • Oven Program: A temperature program was used to ensure separation of the analyte from any impurities, starting at a low temperature and ramping up to a higher temperature.

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Quadrupole mass analyzer.

  • Scan Range: A typical scan range of m/z 20-200 was used to detect the molecular ion and relevant fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting the spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Sample Prep_NMR Prepare NMR Sample (in deuterated solvent) Sample->Prep_NMR Prep_IR Prepare IR Sample (neat liquid) Sample->Prep_IR Prep_MS Prepare GC-MS Sample (in volatile solvent) Sample->Prep_MS NMR_Acq ¹H & ¹³C NMR Acquisition Prep_NMR->NMR_Acq IR_Acq FT-IR Acquisition Prep_IR->IR_Acq MS_Acq GC-MS Acquisition Prep_MS->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Acq->IR_Data MS_Data Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Reaction of N-Methylpropylamine with Aldehydes: Mechanisms and Implications in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The reaction of the secondary amine N-methylpropylamine with aldehydes is a cornerstone of synthetic organic chemistry, primarily proceeding through two key mechanistic pathways: enamine formation and reductive amination. These reactions are fundamental in the construction of complex organic molecules and are of particular significance in the synthesis of pharmaceutical compounds. Understanding the nuances of these mechanisms, including reaction kinetics, yields, and experimental conditions, is critical for the efficient development of novel therapeutics. Furthermore, the metabolic fate of this compound moieties within drug molecules, often involving enzymatic oxidation by cytochrome P450, presents a crucial consideration for drug design and development, influencing pharmacokinetic profiles and potential drug-drug interactions. This technical guide provides a comprehensive overview of these core concepts, supported by experimental protocols and data, to inform and guide researchers in the field.

Core Reaction Mechanisms

The interaction between this compound and aldehydes is dictated by the nature of the reaction conditions and the reagents employed. The two primary outcomes are the formation of enamines or the synthesis of tertiary amines via reductive amination.

Enamine Formation

The reaction between an aldehyde and a secondary amine like this compound, typically under acidic catalysis, leads to the formation of an enamine.[1] This reaction is a reversible condensation process where a molecule of water is eliminated.[1]

The mechanism commences with the nucleophilic attack of the secondary amine on the electrophilic carbonyl carbon of the aldehyde. This is followed by a series of proton transfers to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine generates an iminium ion. Since the nitrogen in this intermediate lacks a proton, a proton is instead removed from an adjacent carbon atom, leading to the formation of the enamine and regeneration of the acid catalyst.[1][2] The rate-determining step in enamine formation is generally the dehydration of the carbinolamine to form the C=N bond.[2]

dot graph Enamine_Formation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Aldehyde [label="Aldehyde (R-CHO)"]; NMP [label="this compound"]; Carbinolamine [label="Carbinolamine Intermediate"]; Iminium [label="Iminium Ion"]; Enamine [label="Enamine"]; Water [label="H₂O", shape=circle, style=filled, fillcolor="#FFFFFF", color="#EA4335", fontcolor="#202124"];

Aldehyde -> Carbinolamine [label="+ this compound"]; NMP -> Carbinolamine; Carbinolamine -> Iminium [label="- H₂O\n(Acid-catalyzed)"]; Iminium -> Enamine [label="- H⁺"]; Iminium -> Water [style=invis]; } dot Figure 1: General mechanism of enamine formation from an aldehyde and this compound.

Reductive Amination

Reductive amination is a powerful method for the synthesis of tertiary amines from a secondary amine and an aldehyde.[3] This one-pot reaction involves the in-situ formation of an iminium ion intermediate, which is then reduced by a suitable reducing agent present in the reaction mixture.

The mechanism is initiated by the same steps as enamine formation, leading to the generation of the iminium ion. However, in the presence of a reducing agent, this electrophilic intermediate is readily reduced to form the corresponding tertiary amine. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (STAB) and sodium cyanoborohydride being common choices due to their selectivity for reducing the iminium ion in the presence of the starting aldehyde.[3]

dot graph Reductive_Amination { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Aldehyde [label="Aldehyde (R-CHO)"]; NMP [label="this compound"]; Iminium [label="Iminium Ion"]; Tertiary_Amine [label="Tertiary Amine"]; Reducing_Agent [label="Reducing Agent\n(e.g., STAB)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];

Aldehyde -> Iminium [label="+ this compound\n- H₂O"]; NMP -> Iminium; Iminium -> Tertiary_Amine; Reducing_Agent -> Tertiary_Amine [label="Reduction"]; } dot Figure 2: General workflow for the reductive amination of an aldehyde with this compound.

Quantitative Data and Experimental Protocols

While general principles are well-established, specific quantitative data for the reaction of this compound with various aldehydes can be influenced by factors such as the nature of the aldehyde, solvent, temperature, and catalyst. The following tables summarize representative data and a detailed experimental protocol is provided.

Table 1: Reductive Amination Yields of Various Aldehydes with Amines

AldehydeAmineReducing AgentSolventYield (%)Reference
Aromatic AldehydesNitroarenesFormic Acid / Au/TiO₂-RWaterModerate[3]
Halogenated AldehydesAmmoniaH₂ / Fe/(N)SiC catalystAqueous Ammonia>75[4]
p-Methoxybenzaldehyden-ButylamineH₂ / Co-containing composites-72-96[4]

Note: Data for this compound is limited in readily available literature; the table provides examples for similar reductive amination reactions to illustrate typical yields.

Detailed Experimental Protocol: Synthesis of 4-[Methyl(propyl)amino]benzaldehyde

This protocol outlines a two-step synthesis involving a reductive amination followed by formylation.

Step 1: Reductive Amination of 4-Fluorobenzaldehyde with this compound

  • Materials: 4-Fluorobenzaldehyde, this compound, Sodium triacetoxyborohydride (STAB), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate, Anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM).

    • Add this compound (1.2 eq) to the solution.

    • Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude N-methyl-N-propyl-4-aminobenzene, which can be purified by column chromatography.

Step 2: Formylation to 4-[Methyl(propyl)amino]benzaldehyde

  • Materials: N-methyl-N-propyl-4-aminobenzene (from Step 1), N,N-Dimethylformamide (DMF), Phosphorus oxychloride (POCl₃), 1 M Sodium hydroxide solution, Ethyl acetate, Anhydrous magnesium sulfate.

  • Procedure:

    • In a three-necked flask cooled in an ice bath, add N,N-Dimethylformamide (DMF) (5.0 eq).

    • Slowly add phosphorus oxychloride (POCl₃) (1.5 eq) dropwise, maintaining the temperature below 5 °C.

    • Add the N-methyl-N-propyl-4-aminobenzene (1.0 eq) from Step 1 to the reaction mixture.

    • Allow the reaction to warm to room temperature and then heat to 60 °C for 2-3 hours.

    • Monitor the reaction by TLC.

    • After completion, pour the reaction mixture onto crushed ice and neutralize with a 1 M sodium hydroxide solution.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

    • Remove the solvent under reduced pressure and purify the crude product by column chromatography (eluent: ethyl acetate/hexanes mixture) to yield 4-[Methyl(propyl)amino]benzaldehyde.

Relevance in Drug Development and Metabolism

The this compound moiety is present in various biologically active compounds and is of significant interest to drug development professionals.[5][6] Its incorporation into a drug molecule can influence its pharmacological activity, physicochemical properties, and metabolic fate.

This compound in Pharmaceutical Compounds

While a comprehensive list of all drugs containing the this compound structure is extensive, this moiety can be found in various classes of therapeutic agents. Its presence can be a result of deliberate design to modulate receptor binding, improve pharmacokinetic properties, or as a consequence of a synthetic route employing this compound.

Metabolic Pathways: Cytochrome P450-Mediated N-Dealkylation

A critical aspect for drug development is understanding the metabolic stability of a drug candidate. N-alkylamines, including those with the this compound structure, are known substrates for cytochrome P450 (CYP) enzymes, which are a major family of enzymes involved in drug metabolism.[7]

The primary metabolic pathway for many N-alkylamines is oxidative N-dealkylation.[8] This process involves the enzymatic hydroxylation of the carbon atom alpha to the nitrogen, forming an unstable carbinolamine intermediate. This intermediate then spontaneously decomposes to yield a secondary amine and an aldehyde.[7] In the case of an this compound group, this can result in either demethylation (loss of a methyl group to form a secondary amine and formaldehyde) or depropylation (loss of a propyl group to form a secondary amine and propionaldehyde). The regioselectivity of this process can be influenced by the specific CYP isozyme involved and the overall structure of the drug molecule.

dot graph N_Dealkylation { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=10, color="#34A853"];

Drug [label="Drug with\nthis compound Moiety"]; CYP450 [label="Cytochrome P450\n(Oxidation)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Carbinolamine [label="Carbinolamine\nIntermediate"]; Metabolite1 [label="N-Propylamine Metabolite\n+ Formaldehyde"]; Metabolite2 [label="N-Methylamine Metabolite\n+ Propionaldehyde"];

Drug -> Carbinolamine; CYP450 -> Carbinolamine; Carbinolamine -> Metabolite1 [label="Demethylation"]; Carbinolamine -> Metabolite2 [label="Depropylation"]; } dot Figure 3: Cytochrome P450-mediated N-dealkylation of a drug containing an this compound moiety.

Understanding the potential for N-dealkylation is crucial for predicting a drug's half-life, potential for the formation of active or inactive metabolites, and the possibility of drug-drug interactions through competition for CYP enzymes. For instance, the metabolism of (R)-N-(2-Heptyl)Methyl-propargylamine (R-2HMP), a monoamine oxidase inhibitor, results in both demethylation and depropargylation products.[9]

Conclusion

The reaction of this compound with aldehydes provides a versatile and powerful toolkit for synthetic chemists, enabling the construction of a wide array of nitrogen-containing compounds. A thorough understanding of the underlying mechanisms of enamine formation and reductive amination is essential for optimizing reaction conditions and achieving desired synthetic outcomes. For professionals in drug development, a deeper appreciation of these reactions is not only relevant for the synthesis of new chemical entities but also for understanding the metabolic pathways that will influence the efficacy and safety of a potential drug candidate. The interplay between synthetic chemistry and metabolic processes underscores the importance of a holistic approach in the journey from molecule to medicine.

References

Theoretical Insights into the Reactivity of N-Methylpropylamine: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical approaches used to study the reactivity of N-Methylpropylamine (NMP). While extensive experimental data on NMP is available, this document focuses on the computational methodologies that can elucidate its electronic structure, conformational landscape, and potential reaction pathways. By leveraging quantum chemical calculations, we can gain deeper insights into the nucleophilic and basic properties of NMP, which are crucial for its application in chemical synthesis and as an intermediate in the production of pharmaceuticals and agrochemicals. This guide outlines the pertinent theoretical background, details computational protocols, and presents illustrative data in a structured format to facilitate understanding and further research.

Introduction

This compound (CH₃CH₂CH₂NHCH₃), a secondary amine, is a versatile building block in organic synthesis.[1][2] Its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which imparts both nucleophilic and basic characteristics. Understanding the subtle interplay of steric and electronic effects within the molecule is paramount for predicting its behavior in chemical reactions. Theoretical and computational chemistry offer powerful tools to investigate these properties at a molecular level, providing insights that complement experimental findings.

This whitepaper will explore the application of quantum chemical methods to characterize the reactivity of this compound. We will discuss the foundational concepts of conformational analysis, the calculation of reactivity descriptors, and the mapping of potential energy surfaces for representative reactions. The methodologies and illustrative data presented herein are intended to serve as a practical guide for researchers engaged in the study of amine reactivity and its application in various fields, including drug development.

Theoretical Methodologies

The computational investigation of this compound's reactivity involves a multi-step process, beginning with the determination of its stable conformations and culminating in the exploration of its reaction mechanisms.

Conformational Analysis

The flexibility of the propyl chain in this compound gives rise to multiple conformers. Identifying the global minimum energy structure and the relative energies of other stable conformers is crucial, as the reactivity can be conformation-dependent.

Experimental Protocol: A conformational search can be performed using a combination of molecular mechanics and quantum mechanical methods.

  • Initial Search: A systematic or stochastic conformational search is conducted using a molecular mechanics force field (e.g., MMFF94) to generate a large number of possible conformers.

  • Geometry Optimization and Energy Refinement: The low-energy conformers identified in the initial search are then subjected to geometry optimization and frequency calculations at a higher level of theory, typically Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

  • Final Energy Calculation: Single-point energy calculations are performed on the optimized geometries using a more accurate method and a larger basis set (e.g., CCSD(T)/aug-cc-pVTZ) to obtain highly accurate relative energies.

Reactivity Descriptors

Quantum chemical calculations can provide a range of descriptors that quantify the reactivity of this compound. These descriptors are derived from the electronic structure of the molecule.

Experimental Protocol: Following the identification of the lowest energy conformer, a series of calculations are performed to obtain the following reactivity descriptors:

  • Molecular Orbitals: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity).

  • Electrostatic Potential (ESP): The ESP is calculated and mapped onto the electron density surface to identify regions of positive and negative potential, indicating electrophilic and nucleophilic sites, respectively.

  • Fukui Functions: These functions are used to describe the change in electron density when an electron is added to or removed from the system, providing a more detailed picture of local reactivity.

Reaction Mechanism Studies

Theoretical calculations can be used to model the reaction of this compound with various electrophiles, providing detailed information about the reaction pathway, including transition states and activation energies.

Experimental Protocol:

  • Reactant and Product Optimization: The geometries of the reactants (this compound and the electrophile) and the expected products are optimized.

  • Transition State Search: A transition state search is performed to locate the saddle point on the potential energy surface connecting the reactants and products. Common methods include the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) methods.

  • Frequency Calculations: Vibrational frequency calculations are performed on all stationary points (reactants, products, and transition states) to confirm their nature (minima or first-order saddle points) and to calculate zero-point vibrational energies (ZPVE) and thermal corrections.

  • Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed from the transition state to confirm that it connects the desired reactants and products.

Illustrative Results and Discussion

The following tables summarize hypothetical quantitative data that could be obtained from a theoretical study of this compound, based on typical results for similar amines.

Table 1: Relative Energies of this compound Conformers

ConformerDihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
1 (Global Minimum) 178.5°0.00
265.2°1.25
3-68.9°1.30

Energies calculated at the CCSD(T)/aug-cc-pVTZ//B3LYP/6-31G(d) level of theory.

Table 2: Calculated Reactivity Descriptors for this compound (Global Minimum Conformer)

DescriptorValue
HOMO Energy-6.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap7.7 eV
ESP Minimum (on Nitrogen)-45.2 kcal/mol

Calculated at the B3LYP/6-311+G(d,p) level of theory.

Table 3: Activation and Reaction Energies for the Methylation of this compound with Methyl Iodide

ParameterValue (kcal/mol)
Activation Energy (ΔE‡)15.8
Reaction Energy (ΔErxn)-25.3

Calculated at the M06-2X/def2-TZVP level of theory, including solvent effects (PCM, water).

Visualizing Computational Workflows and Reaction Pathways

The following diagrams, generated using the DOT language, illustrate a typical computational workflow for studying this compound reactivity and a representative reaction pathway.

Computational_Workflow cluster_start Initial Steps cluster_qm Quantum Mechanics Calculations cluster_reactivity Reactivity Analysis cluster_reaction Reaction Mechanism start Define this compound Structure conf_search Conformational Search (MMFF94) start->conf_search dft_opt DFT Geometry Optimization (B3LYP/6-31G(d)) conf_search->dft_opt freq_calc Frequency Analysis dft_opt->freq_calc ts_search Transition State Search dft_opt->ts_search sp_energy Single-Point Energy (CCSD(T)/aug-cc-pVTZ) freq_calc->sp_energy react_desc Calculate Reactivity Descriptors (HOMO, LUMO, ESP) sp_energy->react_desc irc_calc IRC Calculation ts_search->irc_calc Reaction_Pathway Reactants NMP + CH3I TS [NMP···CH3···I]‡ Reactants->TS ΔE‡ Products [NMP-CH3]+ + I- TS->Products

References

N-Methylpropylamine: A Technical Guide to its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylpropylamine (CH₃CH₂CH₂NHCH₃), a secondary amine, serves as a versatile building block in the synthesis of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility in various organic solvents is paramount for its effective application in chemical synthesis, purification, and formulation development. This technical guide provides a comprehensive overview of the solubility characteristics of this compound. While specific quantitative solubility data is scarce in publicly available literature, this document extrapolates its expected solubility based on established chemical principles and the behavior of analogous amines. Furthermore, this guide details a robust experimental protocol for the precise determination of its solubility and presents logical workflows for solubility assessment.

Core Principles of Amine Solubility

The solubility of an amine in an organic solvent is primarily dictated by the interplay of several factors:

  • Polarity: The "like dissolves like" principle is the cornerstone of solubility prediction. This compound possesses a polar amino group capable of hydrogen bonding, and non-polar alkyl chains. Its overall moderate polarity suggests good solubility in a wide range of solvents.

  • Hydrogen Bonding: The secondary amine group in this compound can act as a hydrogen bond donor (N-H) and acceptor (the lone pair on the nitrogen atom). Solvents that can participate in hydrogen bonding (e.g., alcohols) are expected to be excellent solvents for this amine.

  • Molecular Size and Shape: The relatively small molecular size of this compound allows it to be readily solvated by a variety of solvent molecules.

  • Intermolecular Forces: Van der Waals forces between the alkyl chains of the amine and the solvent molecules also contribute to the overall solubility.

Predicted Solubility of this compound

Based on the aforementioned principles and qualitative information from various chemical data sources, the expected solubility of this compound in common organic solvents is summarized below. It is anticipated to be miscible or highly soluble in most common organic solvents, with lower solubility in non-polar aliphatic hydrocarbons.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Alcohols Methanol, Ethanol, IsopropanolMiscibleStrong hydrogen bonding interactions between the amine and the hydroxyl group of the alcohol.[1]
Ethers Diethyl ether, Tetrahydrofuran (THF)Highly Soluble to MiscibleEthers can act as hydrogen bond acceptors, interacting with the N-H group of the amine.[1]
Ketones Acetone, Methyl ethyl ketone (MEK)Highly Soluble to MiscibleThe polar carbonyl group of ketones can interact with the polar amine.
Halogenated Solvents Dichloromethane, ChloroformHighly SolubleThese solvents are polar and can effectively solvate the amine.
Aromatic Hydrocarbons Toluene, BenzeneSolubleWhile less polar than other classes, the polarizability of the aromatic ring allows for interaction.
Aliphatic Hydrocarbons Hexane, HeptaneSparingly Soluble to SolubleThe non-polar nature of these solvents leads to weaker interactions with the polar amine group.[1]
Amides Dimethylformamide (DMF)Highly Soluble to MiscibleDMF is a highly polar aprotic solvent that can effectively solvate the amine.
Esters Ethyl acetateHighly SolubleThe polar ester group can interact with the amine.

Experimental Protocol for Solubility Determination

The following is a generalized gravimetric method for the quantitative determination of the solubility of a liquid amine like this compound in an organic solvent.

Objective: To determine the mass of this compound that dissolves in a given mass of a specific organic solvent at a constant temperature to form a saturated solution.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (anhydrous, high purity)

  • Analytical balance (readable to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Calibrated glass vials with airtight seals

  • Syringes and syringe filters (chemically compatible with the solvent and amine)

  • Glassware (pipettes, beakers)

Procedure:

  • Preparation of Supersaturated Solution:

    • Accurately weigh a glass vial.

    • Add a known mass of the organic solvent to the vial.

    • Add an excess of this compound to the solvent. The solution should be heterogeneous, with a visible excess of the amine.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). This allows the solvent to become fully saturated with the amine.

  • Separation of Saturated Solution:

    • Stop the agitation and allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the undissolved amine to settle.

    • Carefully withdraw a known mass of the clear, supernatant (saturated solution) using a syringe. It is critical not to disturb the undissolved layer.

    • To ensure no undissolved droplets are transferred, the withdrawn sample can be passed through a syringe filter.

  • Gravimetric Analysis:

    • Accurately weigh a clean, dry evaporating dish.

    • Dispense the known mass of the saturated solution into the evaporating dish and record the total mass.

    • Gently heat the evaporating dish in a fume hood to evaporate the volatile organic solvent, leaving behind the dissolved this compound. The temperature should be kept below the boiling point of the amine to avoid loss of the solute.

    • Once the solvent has evaporated, cool the dish to room temperature in a desiccator and weigh it.

    • Repeat the heating, cooling, and weighing cycle until a constant mass is achieved.

  • Calculation of Solubility:

    • Mass of the saturated solution = (Mass of dish + solution) - (Mass of empty dish)

    • Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

    • Mass of the solvent = Mass of the saturated solution - Mass of dissolved this compound

    • Solubility ( g/100 g solvent) = (Mass of dissolved this compound / Mass of the solvent) x 100

Visualization of Workflows and Logical Relationships

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

experimental_workflow prep Preparation of Supersaturated Solution equil Equilibration at Constant Temperature prep->equil Agitate for 24-48h sep Separation of Saturated Supernatant equil->sep Settle for >2h grav Gravimetric Analysis of Supernatant sep->grav Evaporate Solvent calc Calculation of Solubility grav->calc Constant Mass Achieved

Figure 1. Experimental workflow for determining the solubility of this compound.

solubility_factors cluster_amine Amine Characteristics cluster_solvent Solvent Characteristics amine This compound Properties polarity_amine Polarity (N-H bond) h_bond_amine H-Bonding (Donor/Acceptor) size_amine Molecular Size solvent Solvent Properties polarity_solvent Polarity h_bond_solvent H-Bonding Capability structure_solvent Molecular Structure solubility Solubility polarity_amine->solubility h_bond_amine->solubility size_amine->solubility polarity_solvent->solubility h_bond_solvent->solubility structure_solvent->solubility

Figure 2. Factors influencing the solubility of this compound.

Signaling Pathways

As a simple aliphatic amine, this compound is not known to be directly involved in specific biological signaling pathways in the same manner as complex biomolecules or drugs. Its biological effects, if any, would more likely be related to its basicity or non-specific interactions with cell membranes.

Conclusion

This compound is predicted to be a highly versatile amine with excellent solubility in a broad array of common organic solvents, particularly those with polar characteristics. While precise, publicly available quantitative data is limited, the principles of chemical interactions strongly support its miscibility or high solubility in alcohols, ethers, ketones, and other polar organic media. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable method for their determination. The continued investigation into the physicochemical properties of such fundamental chemical building blocks is essential for advancing research and development in the pharmaceutical and chemical industries.

References

Thermochemical Properties of N-Methylpropylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical properties of N-Methylpropylamine. Due to the limited availability of experimental data for this compound, this document also includes data for structurally similar secondary amines, such as diethylamine and dipropylamine, to provide a comparative context for researchers. Additionally, detailed, generalized experimental protocols for determining key thermochemical properties are presented to facilitate future research and data generation for this compound.

Physicochemical Properties of this compound

This compound is a secondary amine with the chemical formula C₄H₁₁N. It is a colorless liquid at room temperature and possesses a characteristic amine-like odor.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₄H₁₁N[1]
Molar Mass 73.14 g/mol [1]
Boiling Point 61-63 °C[3]
Density 0.713 g/mL at 25 °C[3]
Vapor Pressure 160 mmHg at 25 °C[1]
Refractive Index n20/D 1.394[3]
Melting Point -60.4 °C (estimate)[1]
Flash Point -25 °F[1]
pKa 10.76 ± 0.10 (Predicted)[1]

Thermochemical Data

Table 2: Thermochemical Properties of Diethylamine and Dipropylamine

PropertyDiethylamine ((C₂H₅)₂NH)Dipropylamine ((C₃H₇)₂NH)Source(s)
Standard Enthalpy of Formation (ΔfH°) -103.7 kJ/mol (liquid)-156.1 to -153.1 kJ/mol[4][5]
-72.2 kJ/mol (gas)[4]
Standard Molar Entropy (S°) 173.85 J/mol·K (liquid)Not Available[6]
Liquid Heat Capacity (Cp) 169.2 J/mol·KNot Available[4]
Standard Gibbs Free Energy of Formation (ΔfG°) Not AvailableNot Available
Standard Enthalpy of Combustion (ΔcH°) Not Available-4351.5 to -4348.9 kJ/mol[5]

Experimental Protocols for Thermochemical Property Determination

The following sections outline generalized experimental methodologies for determining the key thermochemical properties of liquid amines like this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of formation of an organic compound can be determined indirectly from its enthalpy of combustion, which is measured using a bomb calorimeter.

Experimental Workflow for Bomb Calorimetry:

G Workflow for Bomb Calorimetry A Sample Preparation: Accurately weigh a volatile liquid sample (e.g., this compound) in a sealed capsule. B Bomb Assembly: Place the capsule in the crucible. Attach a fuse wire in contact with the sample. A->B Encapsulate C Pressurization: Seal the bomb and purge with oxygen. Pressurize with a known excess of pure oxygen. B->C Seal & Pressurize D Calorimeter Setup: Place the bomb in the calorimeter bucket. Fill the bucket with a known mass of water. C->D Immerse E Temperature Equilibration: Allow the system to reach thermal equilibrium. Record the initial temperature (Ti). D->E Equilibrate F Ignition: Ignite the sample via the fuse wire. E->F Fire G Data Acquisition: Record the temperature change over time until a maximum temperature (Tf) is reached. F->G Monitor H Post-Analysis: Measure the length of unburned fuse wire. Analyze bomb contents for incomplete combustion products. G->H Analyze I Calculation: Calculate the heat of combustion (ΔcH°). Use Hess's Law to determine the enthalpy of formation (ΔfH°). H->I Calculate

Caption: Workflow for Bomb Calorimetry.

Methodology:

  • Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is encapsulated in a volatile-liquid-compatible container (e.g., a gelatin capsule) to prevent evaporation.[7]

  • Bomb Assembly: The capsule is placed in a crucible inside the bomb. A fuse wire of known length and heat of combustion is attached to the electrodes, making contact with the sample.[8]

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 25-30 atm.[9]

  • Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a known mass of water. The calorimeter is then assembled with a stirrer and a high-precision thermometer.

  • Temperature Equilibration: The water in the calorimeter is stirred until a constant initial temperature (Ti) is recorded.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until it reaches a maximum value (Tf) and starts to cool.[10]

  • Corrections and Calculations: The gross heat released is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by calibrating with a standard substance like benzoic acid). Corrections are made for the heat of combustion of the fuse wire and any incomplete combustion products (e.g., nitric acid formed from residual nitrogen).

  • Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) is calculated from the experimentally determined standard enthalpy of combustion (ΔcH°) using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Determination of Heat Capacity and Entropy via Adiabatic and Differential Scanning Calorimetry

Heat capacity and entropy can be determined using adiabatic calorimetry or differential scanning calorimetry (DSC).

Experimental Workflow for DSC:

G Workflow for Differential Scanning Calorimetry A Sample Preparation: Hermetically seal a small, accurately weighed sample of this compound in a DSC pan. C Instrument Setup: Place the sample and reference pans in the DSC cell. A->C B Reference Preparation: Prepare an empty, hermetically sealed DSC pan as a reference. B->C D Temperature Program: Define a temperature program with a controlled heating and cooling rate. C->D Program E Data Collection: Measure the differential heat flow between the sample and reference as a function of temperature. D->E Execute F Data Analysis: Determine the heat capacity (Cp) from the heat flow data. Integrate Cp/T to calculate entropy (S°). E->F Analyze

Caption: Workflow for Differential Scanning Calorimetry.

Methodology for Adiabatic Calorimetry:

  • Calorimeter Loading: A known mass of this compound is loaded into a sealed adiabatic calorimeter vessel.

  • Heating and Measurement: A precisely measured amount of electrical energy is supplied to the sample, and the resulting temperature increase is measured under adiabatic conditions (no heat exchange with the surroundings).[11]

  • Calculation of Heat Capacity: The heat capacity (Cp) is calculated from the energy input and the temperature change. This is repeated over a range of temperatures.

  • Entropy Calculation: The standard molar entropy (S°) is determined by integrating the heat capacity data from absolute zero (using extrapolations for very low temperatures) up to the standard temperature (298.15 K), accounting for the entropies of any phase transitions.

Methodology for Differential Scanning Calorimetry (DSC):

  • Sample Preparation: A small, accurately weighed sample of this compound is hermetically sealed in a DSC pan to prevent volatilization. An empty sealed pan is used as a reference.[12]

  • Instrument Setup and Measurement: The sample and reference pans are placed in the DSC instrument. The temperature is ramped at a controlled rate, and the difference in heat flow required to maintain the sample and reference at the same temperature is measured.[13]

  • Heat Capacity Calculation: The heat capacity of the sample is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.[14]

  • Entropy Calculation: Similar to adiabatic calorimetry, the entropy is calculated by integrating the heat capacity data.

Determination of Gibbs Free Energy of Formation

The standard Gibbs free energy of formation (ΔfG°) is typically not measured directly but is calculated from the standard enthalpy of formation (ΔfH°) and the standard molar entropy (S°) using the Gibbs-Helmholtz equation:

ΔfG° = ΔfH° - TΔS°

Where:

  • ΔfG° is the standard Gibbs free energy of formation.

  • ΔfH° is the standard enthalpy of formation (determined from bomb calorimetry).

  • T is the standard temperature (298.15 K).

  • ΔS° is the standard entropy of formation, which is calculated from the absolute entropies of the compound and its constituent elements in their standard states. The absolute entropy of the compound is determined from heat capacity measurements.

Logical Relationship for Calculating ΔfG°:

G Calculation of Gibbs Free Energy of Formation A Standard Enthalpy of Formation (ΔfH°) (from Bomb Calorimetry) D Gibbs-Helmholtz Equation: ΔfG° = ΔfH° - TΔS° A->D B Standard Molar Entropy (S°) (from Adiabatic/DSC Calorimetry) B->D C Standard Temperature (T = 298.15 K) C->D E Standard Gibbs Free Energy of Formation (ΔfG°) D->E

Caption: Calculation of Gibbs Free Energy of Formation.

Conclusion

This technical guide has summarized the available physicochemical properties of this compound and provided a comparative analysis of thermochemical data using closely related secondary amines. While direct experimental thermochemical data for this compound is currently lacking, the generalized experimental protocols detailed herein offer a clear pathway for researchers to obtain this critical information. The determination of the enthalpy of formation, entropy, and heat capacity is fundamental for a complete thermodynamic characterization, which is essential for applications in chemical synthesis, reaction modeling, and drug development. The data and methodologies presented in this guide are intended to be a valuable resource for scientists and researchers working with this and similar compounds.

References

The Genesis of a Key Amine: An In-depth Technical Guide to the Discovery and Synthesis of N-Methylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – A comprehensive technical guide detailing the discovery, history, and synthesis of N-Methylpropylamine (NMP) has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides a thorough examination of the core synthetic routes, complete with detailed experimental protocols, quantitative data, and visualizations of the chemical pathways.

This compound, a secondary amine with the chemical formula C₄H₁₁N, is a versatile building block in organic synthesis, finding applications in the production of pharmaceuticals and agrochemicals. Its structural simplicity belies a rich history of synthetic methodology development, reflecting broader trends in organic chemistry over the past century.

A Historical Perspective on the Synthesis of this compound

  • The Eschweiler-Clarke Reaction: Developed in the early 20th century by Wilhelm Eschweiler and Hans Thacher Clarke, this reaction provides a method for the methylation of primary or secondary amines.[1] The use of formic acid and formaldehyde to install methyl groups on a propylamine backbone represents a classic and historically significant route to this compound.[2][3]

  • The Leuckart-Wallach Reaction: Named after Rudolf Leuckart and Otto Wallach, this reaction, first reported by Leuckart in 1885, offers a method for the reductive amination of carbonyl compounds.[4][5][6] The reaction of propanal with an appropriate amine source in the presence of formic acid or formamide derivatives provides a pathway to this compound.[7]

  • Direct N-Alkylation: This fundamental reaction involves the direct treatment of a primary amine, in this case, propylamine, with a methylating agent such as methyl iodide. While conceptually straightforward, this method can be challenging to control, often leading to over-alkylation and the formation of tertiary amines and quaternary ammonium salts.[8][9]

These foundational methods paved the way for more modern and refined synthetic approaches, offering improved yields, selectivity, and milder reaction conditions.

Core Synthetic Methodologies

This guide details four primary methods for the synthesis of this compound, providing a comparative analysis of their protocols and outcomes.

Reductive Amination of Propanal with Methylamine

Reductive amination is a widely used and versatile method for the formation of amines.[10] In this approach, propanal is reacted with methylamine to form an intermediate imine, which is then reduced in situ to yield this compound.

Experimental Protocol:

A detailed experimental protocol for this method is as follows:

  • To a solution of propanal (1 equivalent) in a suitable solvent such as methanol, methylamine (1-1.2 equivalents) is added at room temperature.

  • The mixture is stirred for a period to allow for the formation of the imine intermediate.

  • A reducing agent, such as sodium borohydride or hydrogen gas with a catalyst (e.g., Palladium on carbon), is then introduced to the reaction mixture.

  • The reaction is monitored until completion, typically by techniques like thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction is quenched, and the product is isolated and purified using standard procedures like extraction and distillation.

Reductive_Amination

Eschweiler-Clarke Reaction of Propylamine

The Eschweiler-Clarke reaction offers a classic method for the methylation of primary amines using an excess of formic acid and formaldehyde.[1][2]

Experimental Protocol:

  • Propylamine (1 equivalent) is mixed with an excess of aqueous formaldehyde (typically 37% solution).

  • An excess of formic acid (90-100%) is then added to the mixture.

  • The reaction mixture is heated to reflux, typically between 80-100 °C, for several hours. The progress of the reaction can be monitored by observing the evolution of carbon dioxide.

  • After cooling, the excess acid is neutralized with a base (e.g., NaOH or KOH).

  • The this compound is then extracted with an organic solvent and purified by distillation.

Eschweiler_Clarke

N-Alkylation of Propylamine with a Methylating Agent

Direct N-alkylation involves the reaction of propylamine with a methylating agent, such as methyl iodide.[8]

Experimental Protocol:

  • Propylamine (1 equivalent) is dissolved in a suitable solvent, often a polar aprotic solvent like acetonitrile or DMF.

  • A base, such as potassium carbonate or triethylamine, is added to neutralize the hydroiodic acid formed during the reaction.

  • Methyl iodide (1-1.1 equivalents) is added to the mixture, typically at room temperature.

  • The reaction is stirred for a specified period until the starting material is consumed.

  • The reaction mixture is then worked up by filtering the solid byproducts, followed by extraction and distillation of the crude product to obtain pure this compound.

N_Alkylation

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction utilizes formamide or ammonium formate to reductively aminate a carbonyl compound.[4]

Experimental Protocol:

  • Propanal (1 equivalent) is heated with an excess of formamide or ammonium formate.

  • The reaction is typically carried out at elevated temperatures, often between 160-185 °C, for several hours.

  • The intermediate N-formylpropylamine is formed, which is then hydrolyzed, usually by heating with a strong acid (e.g., HCl) or base (e.g., NaOH), to yield this compound.

  • The final product is isolated by neutralization, extraction, and distillation.

Leuckart_Wallach

Comparative Analysis of Synthetic Routes

The choice of synthetic route for this compound depends on factors such as desired yield, purity, available starting materials, and scalability.

Method Starting Materials Key Reagents Typical Yield (%) Advantages Disadvantages
Reductive Amination Propanal, MethylamineNaBH₄, H₂/Pd-C70-90High yield, mild conditions, good selectivity.Requires handling of potentially hazardous reducing agents.
Eschweiler-Clarke PropylamineFormaldehyde, Formic Acid60-80Avoids over-alkylation, uses inexpensive reagents.Requires high temperatures, potential for side reactions.[2]
N-Alkylation PropylamineMethyl Iodide, Base40-60Simple procedure.Difficult to control selectivity, risk of over-alkylation.[8]
Leuckart-Wallach PropanalFormamide/Ammonium Formate50-70Uses readily available reagents.Requires very high temperatures, often produces N-formylated byproducts.[7]

Physicochemical and Spectroscopic Data of this compound

For the purpose of characterization and quality control, the following data for this compound is provided.[11][12][13]

Property Value
Molecular Formula C₄H₁₁N
Molecular Weight 73.14 g/mol [11]
Boiling Point 61-63 °C
Density 0.713 g/mL at 25 °C
Refractive Index (n20/D) 1.394

Spectroscopic Data:

  • ¹H NMR (CDCl₃): δ 2.42 (s, 3H, N-CH₃), 2.37 (t, 2H, N-CH₂), 1.48 (sextet, 2H, CH₂), 0.91 (t, 3H, CH₃) ppm.[11][14]

  • ¹³C NMR (CDCl₃): δ 54.5 (N-CH₂), 36.5 (N-CH₃), 23.3 (CH₂), 11.7 (CH₃) ppm.[11]

  • IR (neat): ν 3280 (N-H stretch), 2960, 2930, 2870 (C-H stretch) cm⁻¹.[11]

  • Mass Spectrometry (EI): m/z 73 (M+), 58, 44.[15]

This in-depth guide serves as a valuable resource for chemists and researchers, providing a solid foundation for the synthesis and understanding of this compound. The detailed protocols and comparative data will aid in the selection of the most appropriate synthetic strategy for their specific needs.

References

Methodological & Application

Application Notes and Protocols: N-Methylpropylamine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylpropylamine, a secondary amine, serves as a versatile reagent and building block in the synthesis of various active pharmaceutical ingredients (APIs). Its nucleophilic nature allows for its incorporation into molecular scaffolds to modulate physicochemical properties such as lipophilicity, basicity, and metabolic stability, which are critical for drug efficacy and pharmacokinetics. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a model pharmaceutical compound, an analogue of the local anesthetic lidocaine.

Application: Synthesis of a Lidocaine Analogue

This compound can be utilized in the synthesis of amide-type local anesthetics. The general synthetic strategy involves the nucleophilic substitution of a halide from an α-halo-N-arylacetamide intermediate with this compound. This reaction introduces the N-methylpropylamino group, which is crucial for the anesthetic activity of the resulting molecule.

Mechanism of Action of Local Anesthetics

Local anesthetics function by blocking voltage-gated sodium channels (VGSCs) in the neuronal cell membrane. This blockade prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane, thereby inhibiting the initiation and propagation of action potentials. The result is a transient and localized loss of sensation.

Caption: Mechanism of action of local anesthetics.

Experimental Protocol: Synthesis of N-(2,6-dimethylphenyl)-2-(methyl(propyl)amino)acetamide

This protocol describes the synthesis of a lidocaine analogue using this compound. The synthesis proceeds in two main steps: 1) the acylation of 2,6-dimethylaniline with 2-chloroacetyl chloride to form the intermediate, 2-chloro-N-(2,6-dimethylphenyl)acetamide, and 2) the nucleophilic substitution of the chloride with this compound.

Materials and Equipment
  • 2,6-dimethylaniline

  • 2-chloroacetyl chloride

  • This compound

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • TLC plates (silica gel)

  • Standard laboratory glassware

Step 1: Synthesis of 2-chloro-N-(2,6-dimethylphenyl)acetamide

Synthesis_Step1 Start Dissolve 2,6-dimethylaniline in anhydrous acetone Add_Base Add anhydrous potassium carbonate Start->Add_Base Cool Cool mixture to 0°C (ice bath) Add_Base->Cool Add_Acyl_Cl Slowly add 2-chloroacetyl chloride solution Cool->Add_Acyl_Cl React Stir at room temperature (monitor by TLC) Add_Acyl_Cl->React Workup Filter and concentrate the filtrate React->Workup Isolate Isolate crude product Workup->Isolate

Caption: Workflow for the synthesis of the chloroacetamide intermediate.

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2,6-dimethylaniline (1.0 eq) in anhydrous acetone (100 mL).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add a solution of 2-chloroacetyl chloride (1.1 eq) in anhydrous acetone (20 mL) to the stirred mixture over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 hexane:ethyl acetate eluent system.

  • Upon completion, filter the reaction mixture to remove potassium carbonate and other salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude 2-chloro-N-(2,6-dimethylphenyl)acetamide.

Step 2: Synthesis of N-(2,6-dimethylphenyl)-2-(methyl(propyl)amino)acetamide

Synthesis_Step2 Start Dissolve chloroacetamide intermediate in anhydrous acetone Add_Amine Add this compound Start->Add_Amine Add_Base Add anhydrous potassium carbonate Add_Amine->Add_Base Reflux Heat to reflux (monitor by TLC) Add_Base->Reflux Workup Filter and concentrate the filtrate Reflux->Workup Extract Perform aqueous workup with ethyl acetate Workup->Extract Dry Dry organic layer and remove solvent Extract->Dry Purify Purify by column chromatography Dry->Purify

Caption: Workflow for the synthesis of the final lidocaine analogue.

Procedure:

  • Dissolve the crude 2-chloro-N-(2,6-dimethylphenyl)acetamide (1.0 eq) from Step 1 in anhydrous acetone (150 mL) in a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Add this compound (1.2 eq) and anhydrous potassium carbonate (2.0 eq) to the solution.

  • Heat the mixture to reflux (approximately 56°C) and maintain for 8-12 hours.

  • Monitor the reaction by TLC (9:1 ethyl acetate:methanol).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (100 mL) and transfer to a separatory funnel.

  • Wash the organic layer with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N-(2,6-dimethylphenyl)-2-(methyl(propyl)amino)acetamide.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of the lidocaine analogue.

ParameterStep 1: AcylationStep 2: Amination
Key Reagents 2,6-dimethylaniline, 2-chloroacetyl chloride2-chloro-N-(2,6-dimethylphenyl)acetamide, this compound
Solvent Anhydrous AcetoneAnhydrous Acetone
Base Potassium CarbonatePotassium Carbonate
Reaction Temperature 0°C to Room TemperatureReflux (~56°C)
Reaction Time 4-6 hours8-12 hours
Typical Yield 85-95%70-85%
Purification Method Filtration and concentrationColumn Chromatography

Conclusion

This compound is a valuable secondary amine for the synthesis of pharmacologically active molecules, particularly in the development of amide-type local anesthetics. The provided protocol for the synthesis of a lidocaine analogue demonstrates a practical application of this compound as a nucleophilic reagent. The straightforward reaction conditions and good yields make this synthetic route amenable to both laboratory-scale synthesis and potential scale-up for further drug development studies. The modulation of the amine substituent allows for the fine-tuning of the pharmacological properties of the final compound, highlighting the importance of reagents like this compound in medicinal chemistry.

Application Notes & Protocols: Chiral Acyclic Secondary Amines in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While simple acyclic secondary amines like N-methylpropylamine are not typically employed as catalysts in asymmetric synthesis due to their conformational flexibility, their chiral derivatives, particularly those with a well-defined stereochemical architecture, are powerful tools in organocatalysis. These catalysts operate through the formation of nucleophilic enamines or electrophilic iminium ions, mimicking the strategy of Class I aldolase enzymes. This application note focuses on the use of a prominent class of chiral acyclic secondary amine catalysts—diarylprolinol silyl ethers—in the asymmetric Michael addition of aldehydes to nitroalkenes. This reaction is a cornerstone transformation for the enantioselective construction of carbon-carbon bonds and provides access to valuable chiral building blocks for the synthesis of pharmaceuticals and natural products.

Principle of Catalysis: Enamine Activation

The catalytic cycle of the diarylprolinol silyl ether-catalyzed Michael addition proceeds through an enamine intermediate. The secondary amine of the catalyst condenses with the aldehyde substrate to form a transient enamine. The chirality of the catalyst directs the facial selectivity of the subsequent nucleophilic attack of the enamine on the nitroalkene. The bulky diarylprolinol silyl ether scaffold effectively shields one face of the enamine, allowing the electrophile (nitroalkene) to approach from the less hindered face, thus ensuring high stereocontrol. Hydrolysis of the resulting iminium ion regenerates the catalyst and releases the chiral product.

Application: Asymmetric Michael Addition of Aldehydes to Nitroalkenes

The conjugate addition of aldehydes to nitroalkenes is a powerful method for the synthesis of γ-nitro aldehydes, which are versatile intermediates that can be converted into a variety of other functional groups. The use of chiral diarylprolinol silyl ether catalysts allows for this transformation to be carried out with high levels of enantioselectivity and diastereoselectivity.

Catalyst Structure:
  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

General Reaction Scheme:

Data Presentation

The following tables summarize the quantitative data for the asymmetric Michael addition of various aldehydes to different nitroalkenes using (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether as the catalyst.

Table 1: Asymmetric Michael Addition of Propanal to Various Nitroalkenes [1][2]

EntryNitroalkene (R)SolventTime (h)Yield (%)dr (syn:anti)ee (%)
1C₆H₅Toluene18294:699
24-MeO-C₆H₄Toluene18595:5>99
34-Cl-C₆H₄Toluene18093:799
42-FurylToluene27892:899
5n-ButylToluene247590:1098
6CyclohexylToluene247289:1197

Table 2: Asymmetric Michael Addition of Various Aldehydes to trans-β-Nitrostyrene [1][2]

EntryAldehyde (R')SolventTime (h)Yield (%)dr (syn:anti)ee (%)
1CH₃CH₂CHOToluene18294:699
2(CH₃)₂CHCHOToluene486585:1568
3CH₃(CH₂)₃CHOToluene18893:7>99
4PhCH₂CH₂CHOToluene19092:8>99

Experimental Protocols

General Protocol for the Asymmetric Michael Addition of Propanal to trans-β-Nitrostyrene[2]

Materials:

  • (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (10 mol%)

  • trans-β-Nitrostyrene (1.0 mmol)

  • Propanal (10.0 mmol)

  • Toluene (2.0 mL)

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Anhydrous MgSO₄

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of (S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (0.1 mmol, 32.5 mg) in toluene (2.0 mL) is added trans-β-nitrostyrene (1.0 mmol, 149.1 mg) at room temperature.

  • Propanal (10.0 mmol, 0.72 mL) is then added, and the reaction mixture is stirred at room temperature for 1 hour.

  • The reaction is quenched by the addition of a saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired γ-nitro aldehyde.

  • The enantiomeric excess (ee) and diastereomeric ratio (dr) are determined by HPLC analysis on a chiral stationary phase.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_workup Work-up cluster_analysis Purification & Analysis catalyst Catalyst Solution (Diarylprolinol Silyl Ether in Toluene) reactants Addition of Reactants (Nitroalkene and Aldehyde) catalyst->reactants reaction Stir at Room Temperature reactants->reaction quench Quench with aq. NH4Cl reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry over MgSO4 extract->dry concentrate Concentrate in vacuo dry->concentrate purify Flash Column Chromatography concentrate->purify analyze Determine Yield, dr, and ee (HPLC) purify->analyze

Caption: Workflow for the asymmetric Michael addition.

Catalytic Cycle (Enamine Catalysis)

catalytic_cycle catalyst Chiral Secondary Amine Catalyst enamine Chiral Enamine Intermediate catalyst->enamine + Aldehyde - H2O aldehyde Aldehyde aldehyde->enamine adduct Iminium Ion Adduct enamine->adduct + Nitroalkene nitroalkene Nitroalkene nitroalkene->adduct product Chiral γ-Nitro Aldehyde adduct->product + H2O product->catalyst - Catalyst (regenerated) water H2O water->product

Caption: Catalytic cycle of the enamine-mediated Michael addition.

Conclusion

Chiral acyclic secondary amines, particularly diarylprolinol silyl ethers, are highly effective organocatalysts for the asymmetric Michael addition of aldehydes to nitroalkenes. These catalysts provide a reliable and environmentally friendly alternative to metal-based catalysts, offering high yields and excellent stereocontrol under mild reaction conditions. The protocols and data presented herein serve as a valuable resource for researchers in the fields of organic synthesis and drug development, facilitating the synthesis of complex chiral molecules.

References

Chiral Resolution of N-Methylpropylamine for Stereoselective Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the chiral resolution of N-methylpropylamine, a critical process for obtaining enantiomerically pure starting materials essential in stereoselective synthesis. The primary method detailed is the fractional crystallization of diastereomeric salts using O,O'-dibenzoyl-L-tartaric acid as a resolving agent. This classical yet highly effective technique allows for the separation of the racemic this compound into its individual (R)- and (S)-enantiomers. Furthermore, this guide outlines the analytical methods for determining enantiomeric excess and discusses the application of the resolved enantiomers as chiral auxiliaries in stereoselective alkylation reactions, a key transformation in the synthesis of complex chiral molecules.

Introduction

Chirality is a fundamental property in pharmaceutical and fine chemical synthesis, as the enantiomers of a molecule can exhibit significantly different biological activities. The separation of racemic mixtures into their constituent enantiomers, a process known as chiral resolution, is therefore a crucial step in the development of single-enantiomer drugs and other biologically active compounds. This compound, a secondary amine, is a versatile building block, and its enantiomerically pure forms are valuable precursors in the synthesis of chiral ligands, catalysts, and pharmaceutical intermediates.

This guide focuses on the practical aspects of resolving racemic this compound via the formation of diastereomeric salts, a robust and scalable method. The protocol described herein is adapted from established procedures for the resolution of similar amines and provides a solid foundation for laboratory-scale separation.

Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution by diastereomeric salt formation relies on the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomers.[1] Enantiomers have identical physical properties, making them difficult to separate directly. However, diastereomers possess different physical properties, such as solubility, which allows for their separation by conventional techniques like fractional crystallization.

In the case of racemic this compound (a base), an enantiomerically pure chiral acid, such as O,O'-dibenzoyl-L-tartaric acid, is used as the resolving agent. The reaction yields two diastereomeric salts: (R)-N-methylpropylammonium O,O'-dibenzoyl-L-tartrate and (S)-N-methylpropylammonium O,O'-dibenzoyl-L-tartrate. Due to their different solubilities in a given solvent, one diastereomer will preferentially crystallize, allowing for its isolation by filtration. The resolved amine can then be liberated from the salt by treatment with a base.

Stereoselective_Alkylation cluster_0 1. Chiral Imine Formation cluster_1 2. Deprotonation & Alkylation cluster_2 3. Hydrolysis Prochiral_Ketone Prochiral Ketone Chiral_Imine Chiral Imine Intermediate Prochiral_Ketone->Chiral_Imine + Chiral_Amine (S)-N-Methylpropylamine Chiral_Amine->Chiral_Imine Alkylated_Imine Alkylated Imine Chiral_Imine->Alkylated_Imine + Base, then + R-X Base Base (e.g., LDA) Alkyl_Halide Alkyl Halide (R-X) Chiral_Ketone Enantiomerically Enriched α-Alkylated Ketone Alkylated_Imine->Chiral_Ketone -> Hydrolysis Acidic Hydrolysis (H₃O⁺)

References

Application of N-Methylpropylamine in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract:

N-Methylpropylamine is a versatile secondary amine that serves as a valuable building block in the synthesis of novel agrochemicals. Its incorporation into molecular scaffolds can significantly influence the biological activity of the resulting compounds. This document provides detailed application notes and protocols for the synthesis of a hypothetical novel fungicide, N-methyl-N-propyl-1,3-dimethyl-1H-pyrazole-4-carboxamide, derived from this compound. The protocols are based on established synthetic methodologies for pyrazole carboxamide fungicides. Furthermore, this document presents hypothetical biological activity data and visual workflows to guide researchers in this field.

Introduction

The continuous demand for new and effective agrochemicals with improved efficacy and safety profiles necessitates the exploration of diverse chemical synthons. This compound, with its specific steric and electronic properties, offers a unique building block for the derivatization of lead compounds in agrochemical research. The N-methyl-N-propyl moiety can influence key properties such as lipophilicity, metabolic stability, and binding affinity to target enzymes in pests and pathogens. This document focuses on the application of this compound in the synthesis of pyrazole carboxamide fungicides, a class of agrochemicals known for their effectiveness against a broad spectrum of fungal diseases.

General Synthetic Pathway

The synthesis of pyrazole carboxamide fungicides typically involves the coupling of a pyrazole carboxylic acid derivative with an appropriate amine. In this context, this compound can be readily employed to generate the corresponding N-methyl-N-propyl carboxamide. The general synthetic approach is a two-step process starting from a commercially available pyrazole carboxylic acid.

First, the pyrazole carboxylic acid is converted to its more reactive acid chloride derivative. This is commonly achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting pyrazole carboxylic acid chloride is then reacted with this compound in the presence of a base to yield the final N-methyl-N-propyl pyrazole carboxamide fungicide.

Synthesis_Pathway PyrazoleAcid 1,3-Dimethyl-1H-pyrazole- 4-carboxylic acid AcidChloride 1,3-Dimethyl-1H-pyrazole- 4-carbonyl chloride PyrazoleAcid->AcidChloride + ThionylChloride SOCl2 ThionylChloride->AcidChloride Product N-methyl-N-propyl-1,3-dimethyl- 1H-pyrazole-4-carboxamide AcidChloride->Product + NMPA This compound NMPA->Product Base Triethylamine Base->Product (Base)

Caption: General synthesis pathway for N-methyl-N-propyl pyrazole carboxamides.

Experimental Protocols

Synthesis of 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

This protocol is adapted from established procedures for the synthesis of pyrazole carboxamide fungicides.

Materials:

  • 1,3-Dimethyl-1H-pyrazole-4-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Heating mantle

  • Rotary evaporator

Procedure:

  • To a solution of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in anhydrous toluene, add thionyl chloride (1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator to obtain the crude 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride as an oil or low-melting solid.

  • The crude product can be used in the next step without further purification.

Synthesis of N-methyl-N-propyl-1,3-dimethyl-1H-pyrazole-4-carboxamide

Materials:

  • 1,3-Dimethyl-1H-pyrazole-4-carbonyl chloride

  • This compound

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM, anhydrous)

  • Separatory funnel

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.2 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Add a solution of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (1.0 eq) in anhydrous dichloromethane dropwise to the cooled amine solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours.

  • Wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure N-methyl-N-propyl-1,3-dimethyl-1H-pyrazole-4-carboxamide.

Experimental_Workflow cluster_0 Step 1: Acid Chloride Formation cluster_1 Step 2: Amide Formation start_A Mix Pyrazole Carboxylic Acid and Toluene add_socl2 Add Thionyl Chloride start_A->add_socl2 reflux Reflux for 2-4h add_socl2->reflux evaporate_A Rotary Evaporation reflux->evaporate_A product_A Crude Acid Chloride evaporate_A->product_A add_acid_chloride Add Acid Chloride Solution product_A->add_acid_chloride Used in next step start_B Dissolve this compound and Triethylamine in DCM start_B->add_acid_chloride react Stir at RT for 4-6h add_acid_chloride->react workup Aqueous Workup (HCl, NaHCO3, Brine) react->workup dry_evaporate Dry and Evaporate workup->dry_evaporate purify Column Chromatography dry_evaporate->purify product_B Pure N-methyl-N-propyl Pyrazole Carboxamide purify->product_B

Caption: Experimental workflow for the synthesis of the target fungicide.

Quantitative Data

The following table summarizes hypothetical quantitative data for the synthesized compound, based on typical results for analogous pyrazole carboxamide fungicides.

ParameterValue
Synthesis
Yield of Acid Chloride>95% (crude)
Yield of Final Product75-85%
Purity (after chromatography)>98%
Physical Properties
AppearanceWhite to off-white solid
Melting Point85-90 °C
Spectroscopic Data
¹H NMRConsistent with structure
¹³C NMRConsistent with structure
Mass Spectrometry (m/z)[M+H]⁺ calculated and found
Biological Activity (Hypothetical)
EC₅₀ vs. Botrytis cinerea1.5 µg/mL
EC₅₀ vs. Septoria tritici0.8 µg/mL
EC₅₀ vs. Puccinia triticina2.1 µg/mL

Signaling Pathway (Mode of Action)

Pyrazole carboxamide fungicides are known to act as succinate dehydrogenase inhibitors (SDHIs). They bind to the succinate dehydrogenase (also known as complex II) in the mitochondrial respiratory chain of fungi. This binding blocks the electron transport chain, thereby inhibiting ATP production and ultimately leading to fungal cell death.

Signaling_Pathway Succinate Succinate SDH Succinate Dehydrogenase (Complex II) Succinate->SDH Substrate Fumarate Fumarate SDH->Fumarate Product ETC Electron Transport Chain SDH->ETC Electrons CellDeath Fungal Cell Death SDH->CellDeath Inhibition leads to... ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase Proton Gradient ATP ATP (Energy) ATP_Synthase->ATP Fungicide N-methyl-N-propyl Pyrazole Carboxamide Fungicide->SDH Inhibition

Caption: Mode of action of pyrazole carboxamide fungicides.

Conclusion

This compound is a readily accessible and valuable reagent for the synthesis of novel agrochemicals. The straightforward adaptation of existing synthetic protocols for pyrazole carboxamides allows for the efficient incorporation of the N-methyl-N-propyl moiety. The resulting compounds are expected to exhibit potent fungicidal activity, warranting further investigation and optimization for the development of next-generation crop protection agents. The provided protocols and data serve as a foundational guide for researchers in this promising area of agrochemical synthesis.

Application Notes and Protocols for the HPLC Analysis of N-Methylpropylamine and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of N-Methylpropylamine and its derivatives by High-Performance Liquid Chromatography (HPLC). The methods described are applicable for purity assessment, impurity profiling, and chiral separations.

Introduction

This compound is a secondary amine used as a building block in the synthesis of various chemical and pharmaceutical products. Accurate and reliable analytical methods are crucial for quality control, ensuring the purity of the final products and monitoring for potential impurities, such as N-nitrosamines, which are potent carcinogens. This application note details several HPLC-based methods for the analysis of this compound and its key derivatives.

Method 1: Direct Quantification of this compound by LC-MS/MS

This method is suitable for the direct, sensitive, and selective quantification of this compound in aqueous matrices without the need for derivatization. It utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (MS/MS).

Experimental Protocol

1. Instrumentation:

  • HPLC system with a binary pump

  • Mass spectrometer with an electrospray ionization (ESI) source

  • ZIC-pHILIC column

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Ammonium formate

  • This compound reference standard

3. Chromatographic Conditions:

  • Column: ZIC-pHILIC

  • Mobile Phase A: Acetonitrile

  • Mobile Phase B: Ammonium formate buffer in water

  • Gradient: A suitable gradient to retain and elute the polar amine.

  • Flow Rate: As per column specifications.

  • Injection Volume: 5 µL

  • Column Temperature: Ambient

4. Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • Precursor Ion > Product Ion: To be determined by direct infusion of the this compound standard.

  • Ion Source Parameters: Optimized for maximum sensitivity.

5. Sample Preparation:

  • Dissolve the sample in an appropriate solvent, such as a mixture of acetonitrile and water, compatible with the initial mobile phase conditions.

  • Filter the sample through a 0.22 µm syringe filter before injection.

Workflow for Direct LC-MS/MS Analysis

cluster_prep Sample Preparation cluster_hplc HPLC System cluster_ms MS/MS Detector s1 Dissolve Sample s2 Filter (0.22 µm) s1->s2 h3 Autosampler s2->h3 Inject h1 ZIC-pHILIC Column m1 ESI Source (+) h1->m1 Elution h2 Binary Pump h2->h1 h3->h1 m2 MRM Detection m1->m2 data Chromatogram & Quantitative Data m2->data Data Acquisition cluster_prep Sample Preparation cluster_hplc HPLC-UV System p1 Dissolve Sample in Mobile Phase p2 Filter (0.45 µm) p1->p2 c3 Autosampler p2->c3 Inject c1 C18 Column c4 UV Detector (230 nm) c1->c4 c2 Isocratic Pump c2->c1 c3->c1 data Chromatogram & Quantitative Data c4->data Signal Output start Racemic Amine Sample screen_csp Screen CSPs (Polysaccharide, Cyclofructan) start->screen_csp screen_mp Screen Mobile Phases (NP & PO modes) screen_csp->screen_mp screen_mp->screen_csp No Resolution optimize Optimize Mobile Phase & Temperature screen_mp->optimize Resolution Observed validate Method Validation optimize->validate

Application Notes and Protocols for N-Methylpropylamine as a Catalyst in Polymerization Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-Methylpropylamine as a catalyst in polymerization reactions. While specific detailed protocols for this compound are not extensively documented in publicly available literature, its role can be inferred from the well-established catalytic activity of secondary and tertiary amines in various polymerization processes. This document outlines the general principles, provides representative experimental protocols based on analogous amine catalysts, and discusses potential applications.

Introduction to this compound in Polymerization

This compound (CH₃CH₂CH₂NHCH₃) is a secondary amine that can function as a catalyst or curing agent in several types of polymerization reactions.[1] Its utility stems from the presence of a lone pair of electrons on the nitrogen atom and an active hydrogen, which can participate in nucleophilic reactions.[2] The primary applications for amines as catalysts are in the formation of polyurethanes and the curing of epoxy resins.[1][2]

Key Catalytic Roles of Amines:

  • Epoxy Resin Curing: Primary and secondary amines act as curing agents by reacting with epoxy groups through a ring-opening addition polymerization. The active hydrogen on the amine attacks the electrophilic carbon of the epoxide ring, leading to the formation of a hydroxyl group and a new secondary or tertiary amine. This process continues to form a cross-linked polymer network.[2]

  • Polyurethane Formation: Tertiary amines are widely used as catalysts in the reaction between isocyanates and polyols to form polyurethanes.[3] While this compound is a secondary amine, its reaction with an isocyanate would initially form a urea linkage, and the resulting tertiary amine could then catalytically promote the urethane reaction. The catalytic mechanism involves the amine activating the isocyanate group, making it more susceptible to nucleophilic attack by the hydroxyl group of thepolyol.[3]

Application: Curing of Epoxy Resins

This compound can be employed as a curing agent for epoxy resins, contributing to the formation of a rigid thermoset polymer. The reaction proceeds via the nucleophilic addition of the amine to the epoxide ring.

Reaction Mechanism

The curing of an epoxy resin with a secondary amine like this compound involves the following steps:

  • The lone pair of electrons on the nitrogen atom of this compound attacks one of the carbon atoms of the epoxide ring.

  • This leads to the opening of the epoxide ring and the formation of a zwitterionic intermediate.

  • A proton is transferred from the nitrogen to the oxygen, resulting in the formation of a hydroxyl group and a tertiary amine.

  • This newly formed tertiary amine can then catalyze further epoxide polymerization.

Experimental Protocol (Representative)

This protocol is a representative procedure for the curing of a standard bisphenol A diglycidyl ether (DGEBA) epoxy resin using an amine curing agent. The stoichiometry should be calculated based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of the resin.

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin

  • This compound

  • Acetone (for cleaning)

  • Glass beakers or disposable plastic cups

  • Stirring rod or mechanical stirrer

  • Hot plate or oven for curing

Procedure:

  • Stoichiometric Calculation: Determine the required amount of this compound. The ideal ratio is typically one active amine hydrogen per epoxy group.

  • Preparation: Weigh the appropriate amount of DGEBA epoxy resin into a clean beaker.

  • Addition of Curing Agent: Add the calculated amount of this compound to the epoxy resin.

  • Mixing: Thoroughly mix the two components for 2-5 minutes until a homogeneous mixture is obtained. Be cautious as the reaction can be exothermic.

  • Degassing (Optional): To remove any entrapped air bubbles, the mixture can be placed in a vacuum chamber for 5-10 minutes.

  • Curing: Pour the mixture into a mold or onto a substrate. Cure the resin according to a specific time and temperature schedule. A typical curing schedule might be 2 hours at 80°C followed by 3 hours at 150°C.

  • Post-Curing: For optimal properties, a post-curing step at a higher temperature may be required.

Quantitative Data (Illustrative)
PropertyValue
Gel Time (minutes) at 25°C30 - 60
Curing Temperature (°C)80 - 150
Glass Transition Temp (Tg)120 - 170 °C
Tensile Strength (MPa)60 - 80
Flexural Modulus (GPa)2.5 - 3.5

Application: Polyurethane Formation

While tertiary amines are the most common catalysts for polyurethane foam production, secondary amines can also play a role.[3] The initial reaction of a secondary amine with an isocyanate forms a urea, and the resulting tertiary amine can then catalyze the gelling (polyol-isocyanate) and blowing (water-isocyanate) reactions.

Catalytic Mechanism

The catalytic action of the in-situ formed tertiary amine in polyurethane formation is believed to proceed via a nucleophilic mechanism. The amine's lone pair of electrons interacts with the electrophilic carbon of the isocyanate group, activating it for reaction with a hydroxyl group from the polyol or with water.

Experimental Protocol (Representative for Polyurethane Foam)

This is a general protocol for the preparation of polyurethane foam.

Materials:

  • Polyether polyol

  • Polymeric Methylene Diphenyl Diisocyanate (pMDI)

  • This compound (as a reactive catalyst)

  • Surfactant (e.g., silicone-based)

  • Blowing agent (e.g., water)

  • Paper or plastic cup

  • High-speed stirrer

Procedure:

  • Premix Preparation: In a cup, accurately weigh and mix the polyol, surfactant, water, and this compound.

  • Isocyanate Addition: Add the stoichiometric amount of pMDI to the premix.

  • Mixing: Immediately mix the components at high speed (e.g., 3000 rpm) for about 10 seconds.

  • Observation: Observe and record the cream time (start of foaming), gel time (formation of a solid network), and tack-free time (surface is no longer sticky).

  • Curing: Allow the foam to cure at room temperature or in an oven at a slightly elevated temperature (e.g., 70°C) for several hours.

Quantitative Data (Illustrative for Amine Catalysts)

The following table provides typical performance data for various amine catalysts in polyurethane foam production. The performance of this compound would need to be experimentally determined.

Catalyst TypeCream Time (s)Gel Time (s)Tack-Free Time (s)Foam Density ( kg/m ³)
Blowing Catalyst 8 - 1260 - 8090 - 12028 - 32
Balanced Catalyst 10 - 1550 - 7080 - 11030 - 35
Gelling Catalyst 15 - 2040 - 6070 - 10032 - 38

Visualizations

Epoxy_Curing_Workflow cluster_prep Preparation cluster_process Processing cluster_cure Curing Resin Epoxy Resin (DGEBA) Mixing Thorough Mixing Resin->Mixing Catalyst This compound Catalyst->Mixing Degassing Vacuum Degassing (Optional) Mixing->Degassing Curing Thermal Curing Degassing->Curing PostCuring Post-Curing Curing->PostCuring FinalProduct Cross-linked Polymer PostCuring->FinalProduct Polyurethane_Foam_Workflow cluster_premix Premix Components Polyol Polyol Premixing Premixing Polyol->Premixing Water Water (Blowing Agent) Water->Premixing Surfactant Surfactant Surfactant->Premixing Catalyst This compound Catalyst->Premixing FinalMixing High-Speed Mixing Premixing->FinalMixing Isocyanate Isocyanate (pMDI) Isocyanate->FinalMixing Foaming Foaming & Curing FinalMixing->Foaming FinalFoam Polyurethane Foam Foaming->FinalFoam Amine_Catalysis_Mechanism cluster_reactants Reactants Amine Amine Catalyst (this compound) Activation Activation of Monomer Amine->Activation Monomer Monomer (e.g., Epoxide or Isocyanate) Monomer->Activation Nucleophilic_Attack Nucleophilic Attack (by Polyol or another Monomer) Activation->Nucleophilic_Attack Propagation Chain Propagation Nucleophilic_Attack->Propagation Propagation->Propagation Addition of more monomers Polymer Polymer Chain Propagation->Polymer

References

Application Notes and Protocols: Synthesis and Biological Screening of N-Methylpropylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of N-Methylpropylamine derivatives and detailed protocols for their subsequent biological screening. The methodologies outlined are foundational for the identification and characterization of novel therapeutic agents.

Introduction

This compound derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds have been investigated for their potential as kinase inhibitors, receptor modulators, and cytotoxic agents, making them promising candidates for drug discovery programs in oncology, neuroscience, and beyond. This document details the synthetic procedures for generating a library of these derivatives and the subsequent protocols for evaluating their biological efficacy.

Part 1: Synthesis of this compound Derivatives

A common and efficient method for the synthesis of this compound derivatives is through reductive amination. This one-pot reaction involves the formation of an imine intermediate from an aldehyde or ketone and an amine, which is then reduced to the corresponding amine.

Experimental Protocol: Reductive Amination

This protocol describes the synthesis of a generic N-substituted this compound derivative.

Materials:

  • Propionaldehyde (or other suitable aldehyde/ketone)

  • Methylamine (or a primary/secondary amine of interest)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a round-bottom flask containing a magnetic stir bar, add the aldehyde or ketone (1.0 eq) and the amine (1.2 eq). Dissolve the starting materials in an appropriate solvent such as DCE or THF.

  • Imine Formation: Add a catalytic amount of glacial acetic acid to the solution to facilitate the formation of the imine intermediate. Stir the reaction mixture at room temperature for 1-2 hours.

  • Reduction: In a separate flask, prepare a solution of sodium triacetoxyborohydride (1.5 eq) in the reaction solvent. Add this reducing agent to the reaction mixture portion-wise over 15-20 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the final this compound derivative using techniques such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Part 2: Biological Screening Protocols

The following protocols are designed to assess the biological activity of the synthesized this compound derivatives.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration at which a compound inhibits cell growth by 50% (IC₅₀), providing a measure of its cytotoxic potential.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. Add 100 µL of the compound solutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ values by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Protocol 2: Kinase Inhibition Assay

This protocol is for determining the inhibitory activity of the synthesized compounds against a specific kinase, such as CDK4/6.

Materials:

  • Recombinant human kinase (e.g., CDK4/Cyclin D1)

  • Kinase-specific substrate (e.g., Retinoblastoma protein, Rb)

  • ATP

  • Kinase assay buffer

  • Test compounds (this compound derivatives)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Reagent Preparation: Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations. Prepare serial dilutions of the test compounds.

  • Reaction Setup: Add the kinase, substrate, and test compound to the wells of a 384-well plate.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP as a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ values by fitting the data to a dose-response curve.

Protocol 3: Receptor-Ligand Binding Assay

This assay measures the affinity of the synthesized compounds for a specific receptor.

Materials:

  • Cell membranes expressing the target receptor (e.g., sigma-1 receptor)

  • Radiolabeled ligand specific for the receptor

  • Assay buffer

  • Test compounds

  • Scintillation vials and cocktail

  • Filter plates and vacuum manifold

  • Scintillation counter

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, combine the cell membranes, the radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a specified time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter plate using a vacuum manifold to separate the bound from the free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the amount of specific binding at each concentration of the test compound. Calculate the Ki (inhibition constant) from the IC₅₀ values using the Cheng-Prusoff equation.

Part 3: Data Presentation

The following tables summarize the biological activity data for representative this compound derivatives.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives against CDK4/6
Compound IDStructureCDK4 IC₅₀ (nM)CDK6 IC₅₀ (nM)
NMP-1 6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivative0.851.20
NMP-2 6-(2-(dimethylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivative0.711.10
NMP-3 6-(2-(ethylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivative1.151.50

Data is hypothetical and for illustrative purposes, based on trends observed in the literature.

Table 2: Cytotoxicity of this compound Derivatives against Human Cancer Cell Lines
Compound IDMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)
NMP-4 5.28.1
NMP-5 3.86.5
NMP-6 7.110.3

Data is hypothetical and for illustrative purposes.

Table 3: Receptor Binding Affinity of N-Aryl-N-Methylpropylamine Derivatives
Compound IDSigma-1 Receptor Ki (nM)Sigma-2 Receptor Ki (nM)
NAMP-1 15.4120.8
NAMP-2 8.995.2
NAMP-3 22.1150.5

Data is hypothetical and for illustrative purposes.

Part 4: Visualizations

Signaling Pathways and Experimental Workflows

CDK4_6_Signaling_Pathway Mitogens Mitogenic Signals Ras Ras/MAPK Pathway Mitogens->Ras PI3K PI3K/Akt Pathway Mitogens->PI3K CyclinD Cyclin D Ras->CyclinD Upregulation PI3K->CyclinD Upregulation CyclinD_CDK46 Cyclin D-CDK4/6 Complex CyclinD->CyclinD_CDK46 CDK46 CDK4/6 CDK46->CyclinD_CDK46 Rb Rb CyclinD_CDK46->Rb Phosphorylation p16 p16INK4a p16->CyclinD_CDK46 Inhibition pRb p-Rb Rb_E2F Rb-E2F Complex Rb->Rb_E2F E2F E2F pRb->E2F Dissociation E2F->Rb_E2F S_Phase S-Phase Entry & Cell Cycle Progression E2F->S_Phase Transcription Rb_E2F->S_Phase Repression Inhibitor This compound Derivative (Inhibitor) Inhibitor->CyclinD_CDK46 Inhibition Sigma_1_Receptor_Signaling Ligand N-Aryl-N-Methylpropylamine (Ligand) Sigma1R Sigma-1 Receptor (at ER-Mitochondria Interface) Ligand->Sigma1R Activation BiP BiP Chaperone Sigma1R->BiP Dissociation IP3R IP3 Receptor Sigma1R->IP3R Modulation CellSurvival Cell Survival & Neuroprotection Sigma1R->CellSurvival Promotion Ca_ER Ca²⁺ Release from ER IP3R->Ca_ER Mitochondria Mitochondrial Function Ca_ER->Mitochondria ROS ROS Production Mitochondria->ROS Regulation ROS->CellSurvival Stress Kinase_Inhibition_Workflow Start Start PrepareReagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->PrepareReagents AddToPlate Add Kinase, Substrate, and Inhibitor to 384-well Plate PrepareReagents->AddToPlate InitiateReaction Initiate Reaction with ATP AddToPlate->InitiateReaction Incubate Incubate at Room Temperature InitiateReaction->Incubate StopAndDetect Stop Reaction and Detect ADP Production (Luminescence) Incubate->StopAndDetect ReadPlate Measure Luminescence with Plate Reader StopAndDetect->ReadPlate AnalyzeData Calculate % Inhibition and Determine IC₅₀ ReadPlate->AnalyzeData End End AnalyzeData->End

Protocol for N-Alkylation of Secondary Amines using N-Methylpropylamine as a Model Substrate

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

This document provides a detailed protocol for the N-alkylation of a secondary amine, using N-methylpropylamine as a representative substrate. The described method is based on the widely utilized reductive amination reaction, a cornerstone in medicinal chemistry and drug development for the synthesis of more complex amines.

This compound is a secondary amine that serves as a valuable building block in the synthesis of various organic compounds, including active pharmaceutical ingredients (APIs). Its N-alkylation introduces a new substituent on the nitrogen atom, a common strategy in drug design to modulate the pharmacological properties of a molecule, such as its potency, selectivity, or pharmacokinetic profile.

Direct alkylation of amines with alkyl halides can be challenging to control, often leading to a mixture of primary, secondary, tertiary, and even quaternary ammonium salts. Reductive amination, however, offers a more controlled, one-pot approach to selectively synthesize the desired N-alkylated amine.[1][2] This method involves the reaction of an amine with a carbonyl compound (an aldehyde or a ketone) to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[2][3]

Commonly used reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the unreacted carbonyl compound.[2] The choice of solvent, temperature, and pH can influence the reaction rate and yield.

Experimental Protocol: Reductive Amination of this compound with Cyclohexanone

This protocol describes the synthesis of N-cyclohexyl-N-methylpropylamine via reductive amination.

Materials:

  • This compound

  • Cyclohexanone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid, glacial

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Argon or nitrogen gas inlet

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq) and anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.5 M.

  • Add cyclohexanone (1.1 eq) to the solution at room temperature with stirring.

  • Add glacial acetic acid (1.1 eq) to the reaction mixture. Stir for 20-30 minutes at room temperature to facilitate the formation of the iminium ion intermediate.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the stirring solution. The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion of the reaction, quench the mixture by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by flash column chromatography on silica gel to afford the pure N-cyclohexyl-N-methylpropylamine.

Data Presentation

The following table summarizes the stoichiometry for the representative N-alkylation protocol. Yields for such reactions are typically in the moderate to good range, depending on the specific substrates and optimization of reaction conditions.

Reagent/SubstrateMolar EquivalentsMolecular Weight ( g/mol )
This compound1.073.14
Cyclohexanone1.198.14
Sodium triacetoxyborohydride1.5211.94
Acetic Acid1.160.05
Product Theoretical Yield Molecular Weight ( g/mol )
N-Cyclohexyl-N-methylpropylamine1.0155.29

Visualizations

Experimental Workflow

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dry Round-Bottom Flask add_amine Add this compound and DCM start->add_amine add_ketone Add Cyclohexanone add_amine->add_ketone add_acid Add Acetic Acid add_ketone->add_acid add_reducing_agent Add NaBH(OAc)₃ add_acid->add_reducing_agent Iminium Ion Formation stir Stir at RT (12-24h) add_reducing_agent->stir quench Quench with NaHCO₃ (aq) stir->quench Reaction Completion extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Purify by Chromatography concentrate->purify end_product Pure N-Cyclohexyl- This compound purify->end_product

Caption: Experimental workflow for the N-alkylation of this compound.

Representative Signaling Pathway in Drug Development

Many N-alkylated amine compounds are designed to interact with biological targets such as G-protein coupled receptors (GPCRs), which are integral to numerous physiological processes and are common targets in drug discovery. The following diagram illustrates a generic GPCR signaling pathway.

signaling_pathway cluster_membrane Cell Membrane gpcr GPCR g_protein G-Protein (α, β, γ subunits) gpcr->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates camp Second Messenger (e.g., cAMP) effector->camp Produces ligand N-Alkylated Amine (Ligand) ligand->gpcr Binds pka Protein Kinase A (PKA) camp->pka Activates response Cellular Response pka->response Phosphorylates Target Proteins

Caption: A generic G-protein coupled receptor (GPCR) signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-Methylpropylamine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to optimize the synthesis of N-Methylpropylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound? A1: The most prevalent and versatile method for synthesizing this compound is the reductive amination of propionaldehyde with methylamine.[1] This reaction involves the formation of an intermediate imine or iminium ion, which is then reduced to the final secondary amine product.[2][3]

Q2: Why is my this compound reaction yield consistently low? A2: Low yields in reductive amination can stem from several factors. Common issues include incomplete formation of the imine intermediate, reduction of the starting aldehyde by the reducing agent, or poor quality of reagents.[4][5] Additionally, suboptimal reaction conditions such as incorrect pH, temperature, or inefficient stirring can significantly hinder the reaction's progress.[6]

Q3: How can I minimize the formation of byproducts? A3: The primary byproduct of concern is the tertiary amine formed from over-alkylation. To minimize this, it is crucial to use a controlled stoichiometry of reactants. Using a milder, more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is highly recommended, as they are less likely to reduce the starting aldehyde and are more selective for the iminium ion.[3][6]

Q4: What is the optimal pH for the reaction? A4: The reaction is typically carried out under weakly acidic conditions (pH 5-6).[2] A slightly acidic environment is necessary to catalyze the formation of the iminium ion intermediate.[7] However, a pH that is too low will protonate the starting amine, rendering it non-nucleophilic and stopping the reaction.

Q5: How can I effectively purify the final this compound product? A5: this compound is a basic compound, making it suitable for purification via acid-base extraction.[8] The crude product can be dissolved in an organic solvent and washed with an acidic solution (e.g., 1M HCl) to convert the amine into its water-soluble salt. After separating the aqueous layer, it can be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted with an organic solvent.[8] Final purification is often achieved by distillation.[9]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Conversion 1. Reagent Quality: Starting materials (aldehyde, amine) or solvent may be impure or degraded.[4] 2. Inactive Reducing Agent: The reducing agent may have decomposed due to improper storage. 3. Incorrect pH: The pH is too high or too low, preventing iminium ion formation.[6] 4. Low Temperature: The reaction temperature may be too low for the reaction to proceed at a reasonable rate.1. Verify Reagent Purity: Use freshly distilled propionaldehyde. Ensure methylamine solution concentration is accurate. Use anhydrous solvents.[4] 2. Use Fresh Reducing Agent: Purchase a new bottle or test the activity of the current batch on a known substrate. 3. Monitor and Adjust pH: Use a pH meter or pH paper to adjust the reaction mixture to pH 5-6 with a mild acid like acetic acid.[7] 4. Increase Temperature: Gradually increase the reaction temperature, monitoring for product formation via TLC or GC.
Significant Byproduct Formation 1. Over-alkylation: The product amine reacts with the aldehyde, leading to a tertiary amine. 2. Aldehyde Reduction: A strong reducing agent (e.g., NaBH₄) is reducing the starting aldehyde to propanol.[5] 3. Side Reactions: Aldol condensation of propionaldehyde may occur under basic conditions.1. Control Stoichiometry: Use a slight excess of the amine relative to the aldehyde. 2. Change Reducing Agent: Switch to a more selective reducing agent like Sodium Cyanoborohydride (NaBH₃CN) or Sodium Triacetoxyborohydride (NaBH(OAc)₃), which are more selective for the iminium ion over the carbonyl.[3][6] 3. Maintain Weakly Acidic pH: Ensure the reaction medium remains slightly acidic to prevent base-catalyzed side reactions.
Difficult Product Isolation / Workup 1. Emulsion Formation: Emulsions can form during the acid-base extraction, making layer separation difficult.[10] 2. Product Volatility: this compound has a low boiling point (61-63 °C), which can lead to loss of product during solvent removal.[9][11] 3. Product is Water Soluble: The product has some solubility in water, leading to loss in the aqueous layer during extraction.[12][13]1. Break Emulsion: Add a saturated brine (NaCl solution) to the extraction mixture to increase the ionic strength of the aqueous phase.[10] Alternatively, filtering the mixture through celite can help. 2. Careful Solvent Removal: Use a rotary evaporator at low temperature and reduced pressure. Avoid heating the flask excessively. 3. Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of organic solvent to recover dissolved product.

Data Summary

Table 1: Comparison of Common Reducing Agents for Reductive Amination
Reducing AgentChemical FormulaTypical Solvent(s)Optimal pHSelectivity & Notes
Sodium BorohydrideNaBH₄Methanol, Ethanol7 - 10Can reduce aldehydes and ketones; less selective for the iminium ion, potentially leading to alcohol byproducts.[5] Best for a two-step process where the imine is pre-formed.
Sodium CyanoborohydrideNaBH₃CNMethanol, Ethanol5 - 7Highly selective for the reduction of iminium ions in the presence of carbonyls.[2][6] Allows for a convenient one-pot procedure.[2] Note: Highly toxic; generates HCN gas under acidic conditions. Handle with extreme caution in a fume hood.
Sodium TriacetoxyborohydrideNaBH(OAc)₃Dichloromethane (DCM), 1,2-Dichloroethane (DCE)5 - 7A mild and selective reducing agent, often preferred for its lower toxicity compared to NaBH₃CN.[3] It is particularly effective for reductive aminations of a wide range of substrates.
Table 2: Typical Reaction Parameters for this compound Synthesis
ParameterValue RangeNotes
Temperature 0 °C to Room Temperature (25 °C)The initial mixing of aldehyde and amine is often done at 0 °C to control the exothermic reaction, followed by the addition of the reducing agent and warming to room temperature.
Reaction Time 2 - 24 hoursReaction progress should be monitored by an appropriate analytical technique such as TLC or GC-MS.
Solvent Methanol, Ethanol, DichloromethaneThe choice of solvent often depends on the reducing agent used. Alcohols are common for borohydride reagents.[7]
Reactant Ratio 1.0 eq. Aldehyde : 1.1-1.5 eq. AmineA slight excess of the amine can help drive the reaction towards the desired product and minimize over-alkylation.

Key Experimental Protocols

Protocol 1: One-Pot Reductive Amination using NaBH₃CN

Materials:

  • Propionaldehyde

  • Methylamine (40% solution in water)

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Methanol

  • Acetic Acid

  • Diethyl ether

  • 1M Hydrochloric Acid (HCl)

  • 3M Sodium Hydroxide (NaOH)

  • Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve propionaldehyde (1.0 eq) in methanol under an inert atmosphere (e.g., nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add methylamine solution (1.2 eq) to the flask. Stir the mixture at 0 °C for 20 minutes.

  • Add sodium cyanoborohydride (1.1 eq) to the reaction mixture in portions.

  • Add a few drops of acetic acid to adjust the pH to approximately 6.[7]

  • Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction's completion by TLC or GC.

  • Once complete, carefully quench the reaction by slowly adding 1M HCl at 0 °C until gas evolution ceases (Caution: HCN gas may be evolved).

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Add water to the residue and wash with diethyl ether to remove any non-basic impurities.

  • Basify the aqueous layer to pH >12 with 3M NaOH.

  • Extract the product from the aqueous layer with diethyl ether (3x).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and carefully concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by fractional distillation if necessary.

Visualizations

Reductive_Amination_Pathway Propionaldehyde Propionaldehyde Intermediate_Complex Hemiaminal Intermediate Propionaldehyde->Intermediate_Complex + Methylamine Methylamine Methylamine->Intermediate_Complex Iminium_Ion Iminium Ion Intermediate_Complex->Iminium_Ion - H₂O Product This compound Iminium_Ion->Product Reducing_Agent [H⁻] (e.g., NaBH₃CN) Reducing_Agent->Iminium_Ion Reduction

Caption: Reductive amination pathway for this compound synthesis.

Troubleshooting_Workflow Start Low / No Product Yield Check_Reagents Are starting materials pure and fresh? Start->Check_Reagents Check_Conditions Are reaction conditions (pH, Temp) correct? Check_Reagents->Check_Conditions Yes Sol_Reagents Purify/replace reagents. Use anhydrous solvent. Check_Reagents->Sol_Reagents No Check_Reducer Is the reducing agent active and selective? Check_Conditions->Check_Reducer Yes Sol_Conditions Adjust pH to 5-6. Optimize temperature. Check_Conditions->Sol_Conditions No Check_Workup Is the workup procedure causing product loss? Check_Reducer->Check_Workup Yes Sol_Reducer Use fresh, selective reducer (e.g., NaBH(OAc)₃). Check_Reducer->Sol_Reducer No Sol_Workup Use brine to break emulsions. Back-extract aqueous layer. Check_Workup->Sol_Workup Yes End Reaction Optimized Check_Workup->End No Sol_Reagents->End Sol_Conditions->End Sol_Reducer->End Sol_Workup->End

Caption: A logical workflow for troubleshooting low-yield reactions.

References

Technical Support Center: N-Methylpropylamine Reactions - Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with N-Methylpropylamine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and byproduct formation encountered during experiments.

General Troubleshooting

Q1: My reaction with this compound is giving a mixture of products. How can I identify the byproducts?

A1: A common first step in identifying byproducts is to use analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1] GC-MS can help separate the components of your reaction mixture and provide their mass spectra, aiding in the identification of their molecular weights. 1H and 13C NMR can provide structural information about the impurities. Comparing the spectra of your reaction mixture to known spectra of potential byproducts can confirm their identity.[2][3][4][5]

N-Alkylation Reactions

Q2: I am trying to perform a mono-alkylation on this compound with an alkyl halide, but I am getting multiple products. What are the likely side reactions?

A2: A significant challenge in the N-alkylation of secondary amines like this compound is over-alkylation .[6][7][8] The desired tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction with the alkyl halide to form a quaternary ammonium salt.[6][9] Therefore, your reaction mixture likely contains the unreacted this compound, the desired tertiary amine, and the over-alkylated quaternary ammonium salt.

Troubleshooting Flowchart for N-Alkylation

start Start: N-Alkylation of This compound problem Problem: Mixture of products (Over-alkylation) start->problem solution1 Solution 1: Use excess This compound problem->solution1 Stoichiometry Control solution2 Solution 2: Slow addition of Alkyl Halide problem->solution2 Reaction Kinetics solution3 Solution 3: Use a less reactive Alkylating Agent problem->solution3 Reagent Choice solution4 Solution 4: Consider alternative methodology (e.g., Reductive Amination) problem->solution4 Method Selection end Desired Product: Mono-alkylated Tertiary Amine solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting over-alkylation in this compound reactions.

Q3: How can I minimize the formation of the quaternary ammonium salt during N-alkylation?

A3: To favor mono-alkylation and suppress the formation of the quaternary ammonium salt, you can employ several strategies:

  • Use of Excess Amine: Employing a significant excess of this compound relative to the alkylating agent increases the probability that the alkyl halide will react with the starting secondary amine rather than the tertiary amine product.[10]

  • Slow Addition of the Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture keeps its concentration low, which can help to minimize the second alkylation reaction.

  • Choice of Alkylating Agent: Using a less reactive alkylating agent (e.g., an alkyl chloride instead of an alkyl bromide or iodide) can sometimes provide better selectivity for mono-alkylation.

  • Alternative Methods: For challenging cases, consider alternative synthetic routes such as reductive amination, which is known for providing better control over mono-alkylation.[6][11]

Experimental Protocol: N-propylation of this compound with controlled stoichiometry

  • Materials: this compound, 1-bromopropane, potassium carbonate (K₂CO₃), acetonitrile (MeCN).

  • Procedure:

    • To a solution of this compound (3 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).

    • Stir the mixture at room temperature.

    • Slowly add 1-bromopropane (1 equivalent) dropwise over a period of 1-2 hours.

    • Monitor the reaction by GC-MS.

    • Upon completion, filter the mixture to remove the inorganic salts.

    • The filtrate can be concentrated under reduced pressure. The crude product should be analyzed to determine the ratio of tertiary amine to quaternary ammonium salt.

StrategyReactant Ratio (Amine:Alkyl Halide)Expected Outcome
Standard1:1Mixture of secondary, tertiary, and quaternary products.
Excess Amine3:1Increased yield of tertiary amine, reduced quaternary salt.

N-Acylation Reactions

Q4: I am performing an N-acylation on this compound with an acyl chloride. What are the potential side reactions?

A4: N-acylation of a secondary amine like this compound with an acyl chloride is generally a high-yielding reaction that produces the corresponding N,N-disubstituted amide. However, potential side reactions can occur, especially if the reaction conditions are not carefully controlled.

  • Reaction with Moisture: Acyl chlorides are highly reactive towards water. If your solvent or starting materials are not dry, the acyl chloride can hydrolyze to the corresponding carboxylic acid, which will not react with the amine under these conditions.

  • Formation of a Salt with the Byproduct HCl: The reaction produces hydrogen chloride (HCl) as a byproduct. This will react with any available amine (either the starting this compound or the product amide if it is basic enough) to form a hydrochloride salt. To prevent this and drive the reaction to completion, a base (e.g., pyridine, triethylamine) is typically added to scavenge the HCl.[8]

Reaction Pathway for N-Acylation

cluster_reactants Reactants cluster_products Products NMP This compound Amide N,N-Disubstituted Amide (Desired Product) NMP->Amide Salt Amine Hydrochloride Salt (Side Product) NMP->Salt AcylCl Acyl Chloride AcylCl->Amide Base Base (e.g., Pyridine) Base->Salt Prevents Formation HCl HCl (Byproduct) HCl->Salt

Caption: N-Acylation of this compound and byproduct formation.

Q5: What is a reliable protocol for the N-acetylation of this compound?

A5: A standard and effective method for the N-acetylation of secondary amines involves the use of acetyl chloride in the presence of a non-nucleophilic base like pyridine in an inert solvent.

Experimental Protocol: N-acetylation of this compound

  • Materials: this compound, acetyl chloride, pyridine, dichloromethane (DCM), 1M HCl, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve this compound (1 equivalent) and pyridine (1.2 equivalents) in DCM in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or GC-MS.

    • Upon completion, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-propyl-N-methylacetamide.[12][13]

ReagentMolar EquivalentsPurpose
This compound1Reactant
Acetyl Chloride1.1Acetylating Agent
Pyridine1.2HCl Scavenger

Reductive Amination

Q6: I want to synthesize N-propyl-N-methylpropylamine. Is reductive amination a good choice to avoid over-alkylation?

A6: Yes, reductive amination is an excellent method for the controlled mono-alkylation of amines and is often preferred over direct alkylation with alkyl halides to avoid the formation of quaternary ammonium salts.[11][14] In this case, you would react this compound with propanal (propionaldehyde) to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.

Reductive Amination Workflow

NMP This compound Iminium Iminium Ion Intermediate NMP->Iminium Propanal Propanal Propanal->Iminium TertiaryAmine N-Propyl-N-methylpropylamine (Desired Product) Iminium->TertiaryAmine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->TertiaryAmine

Caption: Workflow for the synthesis of a tertiary amine via reductive amination.

Q7: What are some common reducing agents for reductive amination, and are there any specific byproducts to be aware of?

A7: Several reducing agents can be used for reductive amination, with the choice often depending on the substrate and desired reaction conditions.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is often the reagent of choice. It is particularly effective for the reductive amination of aldehydes and ketones.

  • Sodium cyanoborohydride (NaBH₃CN): Another common reducing agent. However, it is toxic and can generate hydrogen cyanide under acidic conditions, so it should be handled with care. A potential side product when using cyanoborohydride is the formation of N-cyanomethylated amines, although this is more commonly reported with primary amines.

  • Sodium borohydride (NaBH₄): A stronger reducing agent that can also reduce the starting aldehyde or ketone. Therefore, it is typically added after the iminium ion has had time to form.

Experimental Protocol: Reductive Amination of Propanal with this compound

  • Materials: this compound, propanal, sodium triacetoxyborohydride (NaBH(OAc)₃), dichloromethane (DCM), acetic acid (optional).

  • Procedure:

    • To a solution of this compound (1 equivalent) in DCM, add propanal (1.1 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. A catalytic amount of acetic acid can be added to facilitate this step.

    • Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring the reaction by GC-MS.

    • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

    • Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-propyl-N-methylpropylamine.

Reducing AgentKey CharacteristicsPotential Byproducts
Sodium triacetoxyborohydrideMild, selectiveMinimal
Sodium cyanoborohydrideEffective, but toxicN-cyanomethylamines (rare with secondary amines)
Sodium borohydrideStrong, can reduce carbonylsAlcohol from carbonyl reduction

For further details on specific experimental conditions and troubleshooting, it is always recommended to consult relevant literature and safety data sheets for all reagents used.

References

Technical Support Center: Purification of N-Methylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of N-Methylpropylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data on various purification techniques.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound products?

A1: Common impurities in this compound can originate from the synthesis process and storage. These may include:

  • Unreacted starting materials: Depending on the synthetic route, this could include propionaldehyde, methylamine, or N-propylamine.

  • Over-alkylation products: Formation of tertiary amines, such as N,N-dimethylpropylamine or N-methyl-N,N-dipropylamine.[1]

  • Byproducts from side reactions: Aldol condensation products of propionaldehyde or other reaction-specific impurities.

  • Solvent residues: Residual solvents used during the synthesis and purification steps.

  • Water: Can be introduced from reagents or absorbed from the atmosphere.

  • N-Nitrosamines: Secondary amines can react with nitrosating agents to form potentially carcinogenic N-nitrosamines. It is crucial to consider this possibility and handle the material appropriately.[1]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities, as well as the desired final purity.

  • Fractional Distillation is effective for separating components with different boiling points and is suitable for large-scale purification.

  • Acid-Base Extraction is a simple method to remove neutral and acidic impurities from the basic this compound.

  • High-Performance Liquid Chromatography (HPLC) offers high-resolution separation and is ideal for achieving very high purity, especially for analytical standards or small-scale preparations.

Q3: How can I assess the purity of my this compound sample?

A3: Purity can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for identifying and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify non-volatile impurities and assess the percentage of the main component.

  • Titration: Acid-base titration can determine the total amine content and give an indication of overall purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of the main component and detect impurities.

Troubleshooting Guides

Fractional Distillation
Issue Possible Cause(s) Recommended Solution(s)
Poor Separation - Insufficient column efficiency (too few theoretical plates).- Distillation rate is too fast.- Fluctuating heat source.- Use a longer fractionating column or one with a more efficient packing material.- Reduce the distillation rate to allow for proper vapor-liquid equilibrium.- Ensure a stable and consistent heat supply. Use a heating mantle with a stirrer for even heating.
Bumping/Uneven Boiling - Lack of boiling chips or stir bar.- Superheating of the liquid.- Add fresh boiling chips or a magnetic stir bar before starting the distillation.- Ensure smooth and controlled heating.
Product Contamination - Foaming or splashing into the condenser.- Inefficient condenser.- Do not overfill the distillation flask (should be 1/2 to 2/3 full).- Ensure adequate coolant flow through the condenser.
Low Recovery - Hold-up in the distillation column and apparatus.- Leaks in the system.- Use a smaller distillation apparatus for small quantities.- Check all joints and connections for a proper seal.
Acid-Base Extraction
Issue Possible Cause(s) Recommended Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.- High concentration of the amine.- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to break the emulsion.- Dilute the organic layer with more solvent.
Incomplete Separation - Insufficient amount of acid or base used.- Not enough extractions performed.- Ensure the aqueous layer is sufficiently acidic (pH < 2) or basic (pH > 12) using pH paper.- Perform multiple extractions with smaller volumes of the aqueous solution for better efficiency.
Low Yield of Purified Amine - Amine salt is partially soluble in the organic phase.- Incomplete back-extraction after basification.- Wash the organic layer with brine after the acid wash to remove any dissolved amine salt.- Ensure the aqueous layer is strongly basic before back-extracting the free amine.- Perform multiple back-extractions.
High-Performance Liquid Chromatography (HPLC)
Issue Possible Cause(s) Recommended Solution(s)
Peak Tailing - Strong interaction between the basic amine and acidic silica stationary phase.- Column overload.- Use a mobile phase with a basic additive (e.g., triethylamine, ammonia) to mask the silanol groups.- Use a base-deactivated column or an amine-specific column.- Reduce the injection volume or sample concentration.
Poor Resolution - Inappropriate mobile phase composition.- Column degradation.- Optimize the mobile phase gradient and solvent composition.- Replace the column if it has deteriorated.
Ghost Peaks - Contamination in the mobile phase or injector.- Carryover from a previous injection.- Use high-purity solvents and filter the mobile phase.- Implement a needle wash step in the injection sequence.
Baseline Drift/Noise - Mobile phase not properly degassed.- Contaminated detector cell.- Leaks in the system.- Degas the mobile phase before use.- Flush the detector cell with an appropriate solvent.- Check for and fix any leaks in the HPLC system.

Quantitative Data Summary

The following table summarizes typical purity levels that can be achieved for this compound using different purification techniques. The actual purity will depend on the initial sample quality and the specific experimental conditions.

Purification Technique Typical Purity Achieved Advantages Disadvantages
Fractional Distillation 95 - 99%- Scalable for large quantities.- Cost-effective.- Less effective for impurities with close boiling points.- Potential for thermal degradation.
Acid-Base Extraction >98% (for removal of non-basic impurities)- Simple and rapid.- Good for removing acidic and neutral impurities.- Does not remove other amine impurities.- Requires the use of acids and bases.
Preparative HPLC >99.5%- High resolution and purity.- Can separate closely related impurities.- Not easily scalable.- Higher cost due to solvent and column consumption.

Experimental Protocols

Protocol 1: Fractional Distillation of this compound

Objective: To purify this compound by separating it from impurities with different boiling points.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flasks

  • Heating mantle with stirrer

  • Boiling chips or magnetic stir bar

  • Glass wool for insulation

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the crude this compound to the round-bottom flask, filling it to no more than two-thirds of its volume. Add a few boiling chips or a magnetic stir bar.

  • Connect the flask to the fractionating column. Wrap the column and distillation head with glass wool and aluminum foil to minimize heat loss.

  • Place the thermometer in the distillation head so that the top of the bulb is level with the bottom of the side arm leading to the condenser.

  • Turn on the cooling water to the condenser.

  • Begin heating the flask gently. The liquid should boil smoothly.

  • Observe the vapor rising slowly up the fractionating column. Adjust the heating rate to maintain a slow and steady distillation rate (1-2 drops per second).

  • Collect any initial low-boiling fractions in a separate receiving flask.

  • When the temperature stabilizes at the boiling point of this compound (approximately 61-63 °C), change to a clean receiving flask to collect the main fraction.

  • Continue distillation until the temperature begins to drop or rise significantly, indicating that the main product has been collected.

  • Stop the distillation by removing the heat source and allowing the apparatus to cool.

Protocol 2: Acid-Base Extraction of this compound

Objective: To remove acidic and neutral impurities from this compound.

Materials:

  • Crude this compound

  • Diethyl ether (or other suitable organic solvent)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper

  • Rotary evaporator

Procedure:

  • Dissolve the crude this compound in diethyl ether in a separatory funnel.

  • Add 1 M HCl to the separatory funnel. The volume of the aqueous layer should be about one-third of the organic layer.

  • Stopper the funnel and shake gently, venting frequently to release any pressure.

  • Allow the layers to separate. The protonated this compound will be in the aqueous (bottom) layer.

  • Drain the aqueous layer into a clean flask.

  • Repeat the extraction of the organic layer with 1 M HCl two more times, combining all aqueous extracts. The organic layer now contains neutral impurities and can be discarded.

  • Cool the combined aqueous extracts in an ice bath.

  • Slowly add 1 M NaOH to the aqueous solution while stirring until the solution is strongly basic (pH > 12), as confirmed with pH paper. This will deprotonate the amine salt, regenerating the free this compound.

  • Transfer the basic aqueous solution back to a clean separatory funnel.

  • Add diethyl ether to the funnel and shake gently to extract the free this compound into the organic layer.

  • Allow the layers to separate and drain the aqueous layer.

  • Repeat the extraction of the aqueous layer with diethyl ether two more times, combining all organic extracts.

  • Wash the combined organic extracts with brine to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to obtain the purified this compound.

Protocol 3: HPLC Purification of this compound

Objective: To achieve high-purity this compound using preparative High-Performance Liquid Chromatography.

Materials:

  • Crude this compound

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Triethylamine (TEA) or other suitable mobile phase modifier

  • Formic acid or trifluoroacetic acid (TFA) for pH adjustment

  • Preparative HPLC system with a suitable column (e.g., C18)

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Method Development (Analytical Scale):

    • Develop a suitable analytical HPLC method to separate this compound from its impurities. A common starting point for amines on a C18 column is a gradient of acetonitrile and water with a basic modifier.

    • Example mobile phase:

      • A: 0.1% TEA in water

      • B: 0.1% TEA in acetonitrile

    • Optimize the gradient to achieve good resolution.

  • Scale-Up to Preparative HPLC:

    • Scale up the analytical method to a preparative column, adjusting the flow rate and injection volume accordingly.

    • Dissolve the crude this compound in the initial mobile phase composition at a concentration that avoids column overload.

  • Purification:

    • Equilibrate the preparative column with the initial mobile phase.

    • Inject the sample onto the column.

    • Run the preparative HPLC method and collect fractions corresponding to the this compound peak using a fraction collector.

  • Fraction Analysis and Work-up:

    • Analyze the collected fractions using the analytical HPLC method to confirm purity.

    • Combine the pure fractions.

    • Remove the organic solvent (acetonitrile) using a rotary evaporator.

    • If necessary, perform a liquid-liquid extraction to remove the mobile phase additives and isolate the pure this compound.

Visualizations

experimental_workflow cluster_distillation Fractional Distillation cluster_extraction Acid-Base Extraction cluster_hplc HPLC Purification d1 Crude this compound d2 Assemble Distillation Apparatus d1->d2 d3 Heat and Collect Fractions d2->d3 d4 Analyze Purity (GC-MS) d3->d4 d5 Pure this compound d4->d5 e1 Dissolve in Organic Solvent e2 Wash with Acid (HCl) e1->e2 e3 Isolate Aqueous Layer e2->e3 e4 Basify (NaOH) and Back-extract e3->e4 e5 Dry and Evaporate Solvent e4->e5 e6 Pure this compound e5->e6 h1 Develop Analytical Method h2 Scale-up to Preparative HPLC h1->h2 h3 Inject and Collect Fractions h2->h3 h4 Analyze Fractions for Purity h3->h4 h5 Combine Pure Fractions & Evaporate h4->h5 h6 Pure this compound h5->h6

Caption: General workflows for the purification of this compound.

troubleshooting_logic cluster_problem Problem Identification cluster_cause Potential Cause Analysis cluster_solution Solution Implementation start Purification Issue Identified p1 Low Purity start->p1 p2 Low Yield start->p2 p3 Process Anomaly (e.g., emulsion, peak tailing) start->p3 c1 Inefficient Separation Technique p1->c1 c3 Incorrect Experimental Parameters p1->c3 c4 Sample Degradation p1->c4 c2 Product Loss During Transfer/Workup p2->c2 p2->c3 p2->c4 p3->c3 s1 Optimize Technique (e.g., longer column, different mobile phase) c1->s1 s2 Refine Handling Procedures c2->s2 s3 Adjust Parameters (e.g., temperature, pH, flow rate) c3->s3 s4 Use Milder Conditions c4->s4 end Problem Resolved s1->end s2->end s3->end s4->end

Caption: A logical workflow for troubleshooting purification issues.

References

Technical Support Center: Synthesis of N-Methylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-Methylpropylamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are reductive amination and the Eschweiler-Clarke reaction.

  • Reductive Amination: This method involves the reaction of propionaldehyde with methylamine to form an intermediate imine, which is then reduced to the final this compound product. Common reducing agents include sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation.[1][2][3][4]

  • Eschweiler-Clarke Reaction: This is a specific type of reductive amination where a primary amine (propylamine) is methylated using excess formaldehyde and formic acid.[5][6][7][8] The formic acid acts as the reducing agent.[5][6][7][8] This method is known for its high selectivity in producing tertiary amines from primary amines, but in the synthesis of a secondary amine like this compound, careful control of stoichiometry is crucial.

Q2: What are the typical impurities I might encounter in this compound synthesis?

A2: The impurities largely depend on the synthetic route chosen. Common impurities include:

  • Unreacted Starting Materials: Residual propylamine or methylamine and propionaldehyde can remain in the final product if the reaction does not go to completion.

  • Over-alkylation Products: In the synthesis of a secondary amine, there is a risk of the product reacting further to form a tertiary amine. In this case, the formation of N,N-dimethylpropylamine (if using formaldehyde as a methylating agent in excess) or N-methyl-N,N-dipropylamine (if propionaldehyde is involved in a side reaction) can occur. However, the Eschweiler-Clarke reaction is noted to prevent the formation of quaternary ammonium salts.[5][9]

  • Side-Reaction Products:

    • N-formylpropylamine: This can form as a byproduct during the Eschweiler-Clarke reaction if the imine intermediate is formylated instead of reduced.

    • Aldol condensation products: Propionaldehyde can undergo self-condensation, especially under basic conditions, leading to higher molecular weight impurities.

Q3: I am seeing a low yield of this compound. What are the potential causes?

A3: Low yields can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, improper temperature, or inefficient mixing.

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of amine to aldehyde or an insufficient amount of reducing agent can lead to a low conversion rate.

  • Side Reactions: The formation of byproducts, as mentioned in Q2, consumes starting materials and reduces the yield of the desired product.

  • Product Loss During Workup: this compound is a volatile and water-soluble compound, which can lead to losses during extraction and purification steps.

Q4: How can I purify the crude this compound product?

A4: The most common and effective method for purifying this compound is fractional distillation .[10] This technique separates compounds based on differences in their boiling points.[11][12] Given that this compound has a boiling point of 61-63°C, it can be effectively separated from lower-boiling starting materials and higher-boiling byproducts.[13]

Troubleshooting Guides

Issue 1: Presence of Significant Amounts of Unreacted Starting Materials
Potential Cause Troubleshooting Step
Insufficient Reaction Time or Temperature Monitor the reaction progress using Gas Chromatography (GC). Continue the reaction until the starting material peaks are minimized. For the Eschweiler-Clarke reaction, ensure the temperature is maintained at reflux (around 100°C).
Incorrect Stoichiometry Ensure the correct molar ratios of reactants and reagents are used. For reductive amination, a slight excess of the amine may be used to drive the reaction to completion.
Inefficient Reducing Agent Check the quality and activity of the reducing agent. Ensure it is added portion-wise and at the appropriate temperature to control the reaction rate.
Issue 2: High Levels of Over-alkylation Byproducts (e.g., N,N-dimethylpropylamine)
Potential Cause Troubleshooting Step
Excess of Methylating Agent In the Eschweiler-Clarke reaction, carefully control the stoichiometry of formaldehyde. Using a molar equivalent or a slight excess is recommended when synthesizing a secondary amine.
Reaction Conditions Favoring Over-alkylation Lowering the reaction temperature slightly might reduce the rate of the second alkylation.
Issue 3: Low Overall Yield After Purification
Potential Cause Troubleshooting Step
Loss During Aqueous Workup This compound has some solubility in water. Minimize the volume of water used for washing and perform multiple extractions with a low-boiling organic solvent like dichloromethane. Ensure the aqueous layer is saturated with a salt (e.g., NaCl) to decrease the solubility of the amine.
Inefficient Fractional Distillation Use a fractionating column with sufficient theoretical plates. Control the heating rate to ensure a slow and steady distillation for better separation. Collect fractions in small volumes to isolate the pure product effectively.

Impurity Data Summary

The following table summarizes the typical impurities, their boiling points, and common analytical methods for their detection.

ImpurityBoiling Point (°C)Common Analytical Method
Propylamine48GC-MS
Methylamine-6GC-MS (headspace)
Propionaldehyde46-50GC-MS
This compound 61-63 GC-MS, NMR
N,N-Dimethylpropylamine93-95GC-MS
N-Formylpropylamine203GC-MS

Key Experimental Protocols

Protocol 1: Synthesis of this compound via Eschweiler-Clarke Reaction

Materials:

  • Propylamine

  • Formaldehyde (37% aqueous solution)

  • Formic Acid (98-100%)

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add propylamine (1.0 eq).

  • Slowly add formic acid (2.0 eq) to the flask while cooling in an ice bath.

  • To this mixture, add formaldehyde solution (1.1 eq) dropwise.

  • Heat the reaction mixture to reflux (approximately 100°C) and maintain for 4-6 hours. The cessation of CO₂ evolution indicates the reaction is nearing completion.

  • Cool the mixture to room temperature and make it basic (pH > 10) by the slow addition of a concentrated NaOH solution.

  • Extract the aqueous layer three times with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, and filter.

  • Remove the solvent by distillation.

  • Purify the crude product by fractional distillation, collecting the fraction at 61-63°C.

Protocol 2: GC-MS Analysis of Reaction Mixture

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) is suitable for separating amines.

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 150°C

    • Hold at 150°C for 2 minutes

  • Carrier Gas: Helium

  • Injection Mode: Splitless

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI)

  • Mass Range: 30-200 amu

Sample Preparation:

  • Dilute a small aliquot of the crude reaction mixture or purified product in a suitable solvent (e.g., dichloromethane or methanol).

  • Inject 1 µL into the GC-MS.

Visualizations

Impurity_Formation_Pathway cluster_reactants Reactants cluster_synthesis Eschweiler-Clarke Reaction cluster_impurities Potential Impurities Propylamine Propylamine Imine Iminium Ion Intermediate Propylamine->Imine + Formaldehyde Unreacted_Propylamine Unreacted Propylamine Propylamine->Unreacted_Propylamine Formaldehyde Formaldehyde Formic_Acid Formic Acid NMP This compound (Product) Imine->NMP + Formic Acid (Reduction) Formylpropylamine N-Formylpropylamine Imine->Formylpropylamine Side Reaction Dimethylpropylamine N,N-Dimethylpropylamine (Over-methylation) NMP->Dimethylpropylamine + Formaldehyde/Formic Acid (Excess)

Caption: Impurity formation pathway in this compound synthesis.

Troubleshooting_Workflow cluster_solutions Troubleshooting Actions Start Low Yield or High Impurity Detected Analyze Analyze Crude Product by GC-MS Start->Analyze Identify Identify Major Impurities Analyze->Identify Unreacted Unreacted Starting Materials? Identify->Unreacted Overalkylation Over-alkylation Products? Identify->Overalkylation Other Other Byproducts? Identify->Other Increase_Time Increase Reaction Time/Temp Unreacted->Increase_Time Yes Adjust_Stoichiometry Adjust Stoichiometry Unreacted->Adjust_Stoichiometry Yes Control_Methylating_Agent Control Methylating Agent Stoichiometry Overalkylation->Control_Methylating_Agent Yes Optimize_Conditions Optimize Reaction Conditions (Temp, Solvent) Other->Optimize_Conditions Yes Purify Optimize Purification (Fractional Distillation) Increase_Time->Purify Adjust_Stoichiometry->Purify Control_Methylating_Agent->Purify Optimize_Conditions->Purify End Achieve Desired Purity/Yield Purify->End

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: N-Methylpropylamine Reaction Kinetics and Rate Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of N-Methylpropylamine. The information is designed to assist in overcoming common experimental challenges and optimizing reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent laboratory methods for the synthesis of this compound are direct N-alkylation of propylamine and reductive amination of propionaldehyde with methylamine. Direct alkylation typically involves the reaction of propylamine with a methylating agent, such as methyl iodide. Reductive amination is a two-step, one-pot process where propionaldehyde and methylamine first form an imine intermediate, which is then reduced to the final product.[1][2]

Q2: What are the main challenges encountered during the synthesis of this compound?

A2: The primary challenges include over-alkylation, leading to the formation of N,N-dimethylpropylamine and quaternary ammonium salts, and low conversion rates.[3] Side reactions and purification of the final product can also be problematic.

Q3: How can I monitor the progress of my this compound synthesis reaction?

A3: Reaction progress can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[4][5] GC-MS is particularly useful for identifying the presence of starting materials, the desired product, and any byproducts, such as over-alkylated species.

Q4: What are the typical solvents and bases used for direct N-alkylation?

A4: Common solvents for N-alkylation reactions include polar aprotic solvents like acetonitrile (ACN), N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO). Less polar solvents like acetone can also be used. The choice of base is critical to neutralize the acid formed during the reaction; common bases include potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃).

Q5: Which reducing agents are suitable for the reductive amination synthesis of this compound?

A5: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are commonly used reducing agents for reductive amination because they are mild enough to selectively reduce the imine intermediate in the presence of the aldehyde.[1][2] Sodium borohydride (NaBH₄) can also be used, but may require careful control of reaction conditions to avoid reduction of the starting aldehyde.

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Materials

Symptoms:

  • TLC or GC-MS analysis shows a high percentage of unreacted propylamine (in direct alkylation) or propionaldehyde/methylamine (in reductive amination).

  • The isolated yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

CauseRecommended Action
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10°C and monitor the progress. Be cautious of promoting side reactions at excessively high temperatures.
Poor Quality Reagents Ensure all reagents, especially the alkylating agent or reducing agent, are of high purity and have been stored correctly. For instance, sodium borohydride reagents can degrade over time. Use freshly opened or properly stored reagents.
Inappropriate Solvent The chosen solvent may not be suitable for the reaction. For direct alkylation, ensure a solvent that can dissolve the reactants and the base is used. For reductive amination, a solvent like methanol or dichloromethane is often effective.
Insufficient Reaction Time Continue to monitor the reaction for a longer period. Some reactions may be sluggish and require extended reaction times to reach completion.
Steric Hindrance While less of a concern with methylating agents, significant steric bulk on the amine or alkylating agent can slow down the reaction. This is generally not an issue for this compound synthesis.
In reductive amination: incorrect pH The formation of the imine intermediate is pH-dependent. The pH should be mildly acidic (around 5-6) to facilitate the reaction. If the medium is too acidic, the amine will be protonated and non-nucleophilic. If it is too basic, the carbonyl will not be sufficiently activated.
Issue 2: Over-alkylation and Formation of Byproducts

Symptoms:

  • GC-MS analysis reveals the presence of N,N-dimethylpropylamine and/or a quaternary ammonium salt in significant quantities.

  • Purification of the desired this compound is difficult due to the presence of closely related byproducts.

Possible Causes and Solutions:

CauseRecommended Action
Incorrect Stoichiometry In direct alkylation, use a large excess of the starting amine (propylamine) relative to the methylating agent. This statistically favors the mono-alkylation product. A molar ratio of 3:1 or higher (propylamine:methylating agent) is recommended.
Rapid Addition of Alkylating Agent Add the methylating agent (e.g., methyl iodide) dropwise or via a syringe pump over an extended period. This maintains a low concentration of the alkylating agent in the reaction mixture, reducing the likelihood of the more nucleophilic this compound product reacting further.
High Reaction Temperature Elevated temperatures can promote over-alkylation. If possible, run the reaction at a lower temperature, even if it requires a longer reaction time.
High Concentration of Reactants Running the reaction at a lower concentration (i.e., in a larger volume of solvent) can sometimes help to control the rate of the second alkylation step.
Alternative Synthesis Method If over-alkylation remains a persistent issue with direct alkylation, consider switching to reductive amination. Reductive amination is generally much more selective for the formation of the secondary amine and avoids the issue of over-alkylation.[1]

Data Presentation: Factors Affecting Reaction Rate and Yield

The following table summarizes the qualitative impact of various experimental parameters on the rate and yield of this compound synthesis.

ParameterEffect on Reaction RateEffect on Yield of this compoundNotes
Temperature IncreasesCan decrease at high temperatures due to side reactions and over-alkylation.Optimization is key; find a balance between an acceptable rate and minimal byproduct formation.
Concentration IncreasesCan decrease at high concentrations due to increased likelihood of over-alkylation.Higher dilutions may improve selectivity in direct alkylation.
Stoichiometry (Amine:Alkylating Agent) Rate of primary amine consumption decreases with higher amine excess.Increases with a larger excess of propylamine in direct alkylation, minimizing over-alkylation.A significant excess of the amine is a common strategy to improve selectivity.[3]
Base Strength Can increase rate by more effectively neutralizing the acid byproduct.Can improve yield by preventing the protonation and deactivation of the amine nucleophile.Stronger, non-nucleophilic bases are generally preferred.
Solvent Polarity Generally, polar aprotic solvents increase the rate of S(_N)2 reactions.Solvent choice can impact solubility and reactivity, thereby affecting the overall yield.The solvent should be chosen to ensure all reactants are in solution.
Leaving Group Ability (Alkylating Agent) I > Br > Cl. A better leaving group leads to a faster reaction.A more reactive alkylating agent can also lead to more over-alkylation if not controlled.Methyl iodide is a common and effective methylating agent.

Experimental Protocols

Protocol 1: Synthesis of this compound via Reductive Amination

This protocol describes the synthesis of this compound from propionaldehyde and methylamine using sodium triacetoxyborohydride as the reducing agent.

Materials:

  • Propionaldehyde

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve propionaldehyde (1.0 equivalent) in anhydrous dichloromethane.

  • Add methylamine (1.1 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 equivalents) to the reaction mixture. An exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be purified by distillation if necessary.

Protocol 2: Synthesis of this compound via Direct N-Alkylation

This protocol describes the synthesis of this compound from propylamine and methyl iodide.

Materials:

  • Propylamine

  • Methyl iodide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (ACN), anhydrous

  • Diethyl ether

  • Water

  • Round-bottom flask equipped with a reflux condenser and a dropping funnel

  • Magnetic stirrer

  • Heating mantle

Procedure:

  • To a round-bottom flask, add propylamine (3.0 equivalents) and anhydrous potassium carbonate (2.0 equivalents) to anhydrous acetonitrile.

  • Stir the mixture vigorously.

  • From the dropping funnel, add methyl iodide (1.0 equivalent) dropwise to the stirred suspension over a period of 1-2 hours.

  • After the addition is complete, heat the reaction mixture to a gentle reflux and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the solid potassium carbonate and potassium iodide byproduct.

  • Remove the acetonitrile from the filtrate under reduced pressure.

  • To the residue, add diethyl ether and water and transfer to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product can be purified by distillation.

Mandatory Visualizations

experimental_workflow_reductive_amination start Start dissolve Dissolve Propionaldehyde in Anhydrous DCM start->dissolve add_amine Add Methylamine dissolve->add_amine form_imine Stir for 30-60 min (Imine Formation) add_amine->form_imine add_reducing_agent Add NaBH(OAc)₃ in Portions form_imine->add_reducing_agent react Stir at RT (Monitor by TLC/GC-MS) add_reducing_agent->react quench Quench with Sat. NaHCO₃ react->quench extract Extract with DCM quench->extract dry Dry Organic Layer (MgSO₄/Na₂SO₄) extract->dry evaporate Evaporate Solvent dry->evaporate purify Purify by Distillation (if necessary) evaporate->purify end This compound purify->end

Caption: Reductive Amination Experimental Workflow.

experimental_workflow_direct_alkylation start Start mix Mix Propylamine and K₂CO₃ in Anhydrous ACN start->mix add_alkylating_agent Dropwise Addition of Methyl Iodide mix->add_alkylating_agent reflux Reflux Reaction (Monitor by TLC/GC-MS) add_alkylating_agent->reflux cool Cool to RT reflux->cool filter Filter Solids cool->filter evaporate_solvent Evaporate ACN filter->evaporate_solvent workup Aqueous Workup with Diethyl Ether evaporate_solvent->workup dry Dry Organic Layer (Na₂SO₄) workup->dry evaporate_ether Evaporate Diethyl Ether dry->evaporate_ether purify Purify by Distillation evaporate_ether->purify end This compound purify->end

Caption: Direct N-Alkylation Experimental Workflow.

troubleshooting_low_yield start Low Yield of This compound check_byproducts GC-MS Analysis: Significant Byproducts? start->check_byproducts check_sm GC-MS Analysis: High % of Starting Material? start->check_sm over_alkylation Issue: Over-alkylation check_byproducts->over_alkylation Yes other_byproducts Issue: Other Side Reactions check_byproducts->other_byproducts No incomplete_reaction Issue: Incomplete Reaction check_sm->incomplete_reaction Yes solution_over_alkylation Solution: - Increase Amine:Alkylating Agent Ratio - Slow Addition of Alkylating Agent - Lower Reaction Temperature - Consider Reductive Amination over_alkylation->solution_over_alkylation solution_other_byproducts Solution: - Optimize Temperature and Reaction Time - Check Reagent Purity other_byproducts->solution_other_byproducts solution_incomplete_reaction Solution: - Increase Reaction Time/Temperature - Check Reagent Quality - Verify Correct Solvent/Base - Adjust pH (for Reductive Amination) incomplete_reaction->solution_incomplete_reaction

Caption: Troubleshooting Logic for Low Yield.

References

Troubleshooting low yields in N-Methylpropylamine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methylpropylamine synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: My N-alkylation reaction to produce this compound is resulting in a low yield and a mixture of products. What is the likely cause?

A significant challenge in N-alkylation reactions is overalkylation. The this compound product is a secondary amine, which is often more nucleophilic than the primary amine starting material. This increased nucleophilicity makes it compete with the starting material for the alkylating agent, leading to the formation of the tertiary amine (N,N-dimethylpropylamine) and potentially even a quaternary ammonium salt.[1][2][3] This "runaway train" of alkylation can significantly reduce the yield of the desired secondary amine.[3]

Q2: I am trying a reductive amination approach to synthesize this compound, but my yields are still poor. What are the common pitfalls?

Reductive amination is a widely used method for preparing secondary amines and can often provide better selectivity than direct alkylation.[3][4] However, low yields can result from several factors:

  • Incomplete imine formation: The initial condensation of the primary amine with the carbonyl compound to form the imine intermediate may not go to completion.

  • Incomplete reduction of the imine: The reducing agent may not be effective in converting the imine to the final amine product, leaving residual imine as an impurity.[5]

  • Side reactions: The reducing agent can sometimes reduce the carbonyl starting material to an alcohol, competing with the desired reductive amination pathway.

  • Reaction conditions: Factors such as solvent, temperature, and pH can significantly influence the reaction rate and equilibrium of both the imine formation and the reduction steps.[4]

Q3: How do I choose the right reducing agent for my reductive amination?

The choice of reducing agent is critical for a successful reductive amination. Common reducing agents include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).

  • Sodium borohydride (NaBH₄): A strong reducing agent that can also reduce the starting aldehyde or ketone. It is often added after the imine has been pre-formed.

  • Sodium cyanoborohydride (NaBH₃CN): A milder and more selective reducing agent that is effective at reducing imines but not aldehydes or ketones. It can be added directly to the reaction mixture with the amine and carbonyl compound.

  • Sodium triacetoxyborohydride (NaBH(OAc)₃): Another mild and selective reducing agent that is particularly effective for reductive aminations and can often be used in a one-pot procedure.

The optimal choice will depend on the specific substrates and reaction conditions.

Q4: I suspect significant product loss during the workup and purification steps. What are some common causes and solutions?

Product loss during isolation is a frequent cause of low overall yields.[6][7] For this compound, which is a relatively volatile and water-soluble amine, consider the following:[8][9]

  • Aqueous extraction: Being an amine, this compound can be protonated and become more soluble in the aqueous layer during acidic workups. Ensure the aqueous layer is made sufficiently basic before extraction. It is also good practice to check the aqueous layer for product before discarding it.[6]

  • Volatility: this compound has a low boiling point. Avoid excessive heating during solvent removal (e.g., on a rotary evaporator).

  • Chromatography: Amines can sometimes streak on silica gel columns, leading to poor separation and lower recovered yields. To mitigate this, the eluent can be treated with a small amount of a basic modifier, such as triethylamine or ammonium hydroxide.[10]

  • Filtration: The product may adhere to filtration media. Ensure the filter cake is washed thoroughly with an appropriate solvent.[6]

Troubleshooting Guide: Low Yields

This guide provides a systematic approach to diagnosing and resolving low yields in this compound synthesis.

Table 1: Impact of Reaction Conditions on this compound Yield (Hypothetical Data)
ParameterCondition AYield (%)Condition BYield (%)Rationale
Reaction Type Direct Alkylation35Reductive Amination75Reductive amination often offers better selectivity for secondary amines and avoids overalkylation.[3][4]
Reducing Agent NaBH₄ (added at start)55NaBH(OAc)₃ (one-pot)85NaBH(OAc)₃ is milder and more selective for the imine, reducing the likelihood of side reactions.
Solvent Ethanol60Dichloromethane (DCM)80The choice of solvent can affect imine formation and the efficacy of the reducing agent.
Temperature 50°C65Room Temperature82Higher temperatures can sometimes lead to side product formation or product degradation.[7]
Workup pH Acidic (pH 3)45Basic (pH 10)78This compound is more soluble in the aqueous phase at acidic pH, leading to extraction losses.

Experimental Protocols

Protocol 1: General Procedure for Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of the primary amine (1.0 equivalent) and the corresponding aldehyde or ketone (1.0-1.2 equivalents) in an appropriate anhydrous solvent (e.g., dichloromethane, dichloroethane) at room temperature, add sodium triacetoxyborohydride (1.2-1.5 equivalents) portion-wise.

  • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., dichloromethane) two more times.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure, taking care to avoid excessive heating.

  • Purify the crude product by flash column chromatography or distillation to obtain the desired this compound.

Visualizations

Troubleshooting_Workflow start Low Yield of this compound check_reaction_type Reaction Type? start->check_reaction_type direct_alkylation Direct Alkylation check_reaction_type->direct_alkylation Direct reductive_amination Reductive Amination check_reaction_type->reductive_amination Reductive check_overalkylation Analyze for Tertiary Amine/Quaternary Salt direct_alkylation->check_overalkylation check_imine Incomplete Imine Formation or Reduction? reductive_amination->check_imine overalkylation_yes Overalkylation Confirmed check_overalkylation->overalkylation_yes Yes overalkylation_no Minimal Overalkylation check_overalkylation->overalkylation_no No change_to_reductive Switch to Reductive Amination overalkylation_yes->change_to_reductive check_workup Investigate Workup/Purification overalkylation_no->check_workup end Improved Yield change_to_reductive->end imine_yes Residual Imine or Starting Material check_imine->imine_yes Yes imine_no Clean Conversion check_imine->imine_no No optimize_reductant Optimize Reducing Agent/Conditions imine_yes->optimize_reductant imine_no->check_workup optimize_reductant->end workup_loss Product Loss Confirmed check_workup->workup_loss Yes workup_ok Yield Loss is in Reaction check_workup->workup_ok No optimize_workup Modify Extraction pH/Purification Method workup_loss->optimize_workup workup_ok->start Re-evaluate Reaction optimize_workup->end

Caption: Troubleshooting workflow for low this compound yields.

Side_Reaction_Pathway cluster_main Desired Reaction: N-Alkylation cluster_side Side Reaction: Overalkylation A Primary Amine (R-NH2) C This compound (Secondary Amine) A->C + B B Alkyl Halide (CH3CH2CH2-X) D This compound (More Nucleophilic) C->D E Tertiary Amine D->E + B

Caption: Overalkylation side reaction in this compound synthesis.

References

Stability of N-Methylpropylamine under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of N-Methylpropylamine under various reaction conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound?

A1: this compound, a secondary aliphatic amine, is susceptible to degradation under several conditions. The primary factors include exposure to strong oxidizing agents, extreme pH (both acidic and basic conditions), elevated temperatures, and ultraviolet (UV) light. Contact with certain metals can also catalyze degradation.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[1] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, which can cause discoloration (e.g., turning yellow or brown). Protect it from light by using an amber-colored vial or storing it in a dark place.

Q3: Is this compound stable in aqueous solutions?

A3: this compound is soluble in water, but the stability of the aqueous solution depends on the pH and storage conditions.[2] At neutral pH and protected from light and oxygen, it is relatively stable for short periods. However, prolonged storage in aqueous solutions is not recommended without stability studies, as it can be susceptible to microbial contamination and gradual degradation.

Q4: What are the initial signs of this compound degradation?

A4: The initial signs of degradation can include a change in color from a colorless liquid to a yellow or brownish hue, the development of a stronger or different odor, and the formation of precipitates or turbidity in the solution. For quantitative assessment, analytical techniques like HPLC or GC-MS are necessary to detect and quantify degradation products.

Q5: What are the potential degradation products of this compound?

A5: Under various stress conditions, this compound can degrade into several products. Oxidative stress may produce this compound N-oxide, hydroxylamines, and nitrones.[3][4] Thermal stress can lead to the cleavage of C-N bonds, potentially forming smaller amines and alkanes.[5] Under photolytic conditions, radical-mediated degradation can occur. In the presence of nitrous acid, it can form N-nitrosamines.

Troubleshooting Guides

Issue 1: Unexpected Peaks in Chromatographic Analysis (HPLC/GC-MS)
Symptom Possible Cause Troubleshooting Steps
Appearance of new peaks in the chromatogram of an this compound sample that were not present in the initial analysis.Sample Degradation: The sample may have degraded due to improper storage or handling (exposure to air, light, or high temperatures).1. Verify Storage Conditions: Ensure the sample was stored in a tightly sealed, light-resistant container under an inert atmosphere and at the recommended temperature. 2. Prepare a Fresh Sample: Analyze a freshly prepared sample from a new bottle of this compound to confirm if the issue is with the specific sample or the stock material. 3. Analyze Blank and Solvents: Inject the solvent blank to rule out contamination from the mobile phase or diluent.
Reaction with Solvents or Reagents: this compound may react with certain solvents or reagents in the sample matrix.1. Review Sample Preparation: Check for any reactive components in your sample preparation procedure. For example, avoid acidic conditions if not intended. 2. Solvent Compatibility: Ensure the chosen solvent for sample dilution is inert. Protic solvents are generally suitable, but reactivity should always be considered.
Contamination: The sample may be contaminated from glassware, pipette tips, or other laboratory equipment.1. Use Clean Glassware: Ensure all glassware is thoroughly cleaned and dried before use. 2. Check for Leachables: If using plastic containers, consider the possibility of leachables.
Issue 2: Color Change or Precipitate Formation in this compound Solution
Symptom Possible Cause Troubleshooting Steps
The this compound solution, which was initially colorless, has turned yellow or brown.Oxidation: Exposure to air (oxygen) can lead to the formation of colored oxidation products.1. Inert Atmosphere: Always handle and store this compound under an inert atmosphere (e.g., nitrogen or argon). 2. Purge with Inert Gas: Before sealing the container for storage, purge the headspace with an inert gas. 3. Use Fresh Samples: For critical experiments, it is best to use a fresh, colorless sample.
A precipitate has formed in the this compound solution.Formation of Salts or Degradation Products: If the solution was exposed to acidic gases (like CO2 from the air), it could form carbonate salts. Alternatively, some degradation products may have low solubility.1. Check for CO2 Exposure: Minimize exposure to the atmosphere. 2. Characterize the Precipitate: If possible, isolate and analyze the precipitate to identify its nature. This can help in understanding the degradation pathway. 3. Filter the Solution: For immediate use in non-critical applications, the solution can be filtered, but it's important to note that the concentration of the active substance may have changed.

Stability of this compound Under Different Reaction Conditions

Table 1: Hydrolytic Stability

ConditionReagentTemperatureTimeExpected DegradationPotential Degradation Products
Acidic 0.1 M HCl60°C24 hoursLow to ModerateFormation of N-Methylpropylammonium chloride salt. Generally stable against hydrolysis.
Basic 0.1 M NaOH60°C24 hoursVery LowGenerally stable. Minimal to no degradation expected.

Table 2: Oxidative Stability

ConditionReagentTemperatureTimeExpected DegradationPotential Degradation Products
Oxidative 3% H₂O₂Room Temp.24 hoursModerate to HighThis compound N-oxide, N-methyl-N-propylhydroxylamine, Nitrones

Table 3: Thermal and Photolytic Stability

ConditionParametersTimeExpected DegradationPotential Degradation Products
Thermal 80°C (in solution)48 hoursLow to ModerateProducts of C-N bond cleavage (e.g., methylamine, propylamine), and other smaller molecules.
Photolytic UV light (254 nm)24 hoursModerateRadical species leading to a complex mixture of degradation products.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions and to identify the resulting degradation products.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 1 M

  • Sodium hydroxide (NaOH), 1 M

  • Hydrogen peroxide (H₂O₂), 30%

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and vials

  • pH meter

  • HPLC or GC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acidic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • After the specified time, cool the solution to room temperature and neutralize it with 1 M NaOH.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Basic Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • After the specified time, cool the solution to room temperature and neutralize it with 1 M HCl.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • After the specified time, dilute to a final volume of 10 mL with the mobile phase.

  • Thermal Degradation:

    • Transfer 1 mL of the stock solution to a vial and heat it at 80°C for 48 hours.

    • After the specified time, cool the solution to room temperature.

    • Dilute to a final volume of 10 mL with the mobile phase.

  • Photolytic Degradation:

    • Expose 1 mL of the stock solution in a quartz vial to UV light (e.g., in a photostability chamber) for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • After exposure, dilute both the exposed and control samples to a final volume of 10 mL with the mobile phase.

  • Analysis:

    • Analyze all the stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC or GC-MS method.[5][7]

    • Quantify the amount of this compound remaining and identify the major degradation products.[1]

Diagrams

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis stock This compound Stock Solution acid Acidic (0.1 M HCl, 60°C) stock->acid base Basic (0.1 M NaOH, 60°C) stock->base oxidative Oxidative (3% H₂O₂, RT) stock->oxidative thermal Thermal (80°C) stock->thermal photolytic Photolytic (UV Light) stock->photolytic neutralize Neutralization/ Dilution acid->neutralize base->neutralize oxidative->neutralize thermal->neutralize photolytic->neutralize hplc_gcms HPLC / GC-MS Analysis neutralize->hplc_gcms data Data Interpretation (Quantification & Identification) hplc_gcms->data

Caption: Experimental workflow for the forced degradation study of this compound.

G cluster_oxidation Oxidative Degradation cluster_thermal Thermal Degradation cluster_nitrosation Reaction with Nitrous Acid NMP This compound N_oxide N-Oxide NMP->N_oxide [O] hydroxylamine Hydroxylamine NMP->hydroxylamine [O] cleavage C-N Bond Cleavage (e.g., Methylamine, Propylamine) NMP->cleavage Heat nitrosamine N-Nitrosamine NMP->nitrosamine HNO₂ nitrone Nitrone hydroxylamine->nitrone [O]

Caption: Potential degradation pathways of this compound under different conditions.

References

Technical Support Center: Preventing Over-alkylation in Reactions with N-Methylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling N-alkylation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the alkylation of N-methylpropylamine, a common secondary amine. Below you will find frequently asked questions and troubleshooting guides to help you minimize over-alkylation and improve the selectivity of your reactions.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a problem with this compound?

A1: Over-alkylation is a common side reaction in the N-alkylation of amines where the target product, a tertiary amine, reacts further with the alkylating agent to form a quaternary ammonium salt.[1][2][3] This is particularly problematic because the tertiary amine product is often more nucleophilic than the starting secondary amine, this compound, leading to a "runaway" reaction that consumes the desired product and complicates purification.[3][4][5]

Q2: What are the primary methods to control over-alkylation when working with this compound?

A2: The most effective strategies to prevent over-alkylation include:

  • Stoichiometric Control: Carefully controlling the ratio of reactants is a fundamental approach. Using this compound in excess relative to the alkylating agent can increase the statistical probability of the alkylating agent reacting with the starting amine rather than the product.[4]

  • Reductive Amination: This is a highly selective alternative to direct alkylation that avoids the formation of quaternary ammonium salts.[3][6][7] The reaction proceeds by forming an iminium ion intermediate from the secondary amine and a carbonyl compound (like formaldehyde or paraformaldehyde), which is then reduced in situ.[7][8][9] The Eschweiler-Clarke reaction is a classic example of this method.[6][8]

  • Protecting Groups: Temporarily protecting the amine functionality with a group like tert-butoxycarbonyl (Boc) can prevent over-alkylation.[2][10][11] The protecting group is removed in a subsequent step after the desired alkylation has been achieved.[12][13][14][15][16][17]

  • Phase Transfer Catalysis (PTC): PTC can enhance the reaction rate and selectivity by facilitating the transfer of reactants between immiscible phases. This can allow for the use of milder reaction conditions, which can help to minimize side reactions.[18][19]

  • Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as stoichiometry, temperature, and reaction time. This high level of control can significantly suppress over-alkylation by maintaining a low concentration of the alkylating agent.[20][21]

Q3: Which alkylating agents are most likely to cause over-alkylation?

A3: Highly reactive alkylating agents, such as methyl iodide and dimethyl sulfate, are more prone to causing over-alkylation due to their high reactivity.[22] Less reactive alkyl halides (e.g., chlorides) or the use of alcohols as alkylating agents in "borrowing hydrogen" catalysis can offer better control.[4]

Troubleshooting Guide

Issue Potential Cause Suggested Solutions
Significant formation of quaternary ammonium salt The tertiary amine product is more nucleophilic than the starting this compound, leading to a second alkylation.[3]Method Adjustment: Switch from direct alkylation to reductive amination.[3][7] Stoichiometry: Use a 2-3 fold excess of this compound to the alkylating agent. Slow Addition: Add the alkylating agent dropwise or via a syringe pump to maintain its low concentration.[4] Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second alkylation.
Low or no conversion of this compound Poor Leaving Group: The leaving group on the alkylating agent is not sufficiently reactive (e.g., Cl < Br < I).[4] Steric Hindrance: Bulky alkylating agents can slow down the reaction. Inadequate Base: An insufficiently strong base may not effectively neutralize the acid generated during the reaction, leading to protonation of the amine and halting the reaction.Reagent Choice: Use an alkylating agent with a better leaving group (e.g., iodide or bromide).[23] Consider adding a catalytic amount of potassium iodide if using a chloride.[23] Base Selection: Use a non-nucleophilic base like potassium carbonate or cesium carbonate.[23] For PTC, an inorganic base like NaOH can be effective.[18] Solvent: Switch to a polar aprotic solvent like DMF or DMSO to improve the solubility of reactants and the reaction rate.[23]
Reaction yields a complex mixture of products Multiple side reactions are occurring, which could include elimination reactions in addition to over-alkylation.[1]Optimize Conditions: Re-evaluate the reaction temperature, solvent, and base. Milder conditions are generally preferred. Purification of Starting Materials: Ensure that the this compound and alkylating agent are pure and free of contaminants that could catalyze side reactions. Alternative Method: Consider using a protecting group strategy to ensure only the desired reaction occurs.[12][13][14][15][16][17]
Difficulty in purifying the desired tertiary amine The polarity of the tertiary amine product and the unreacted secondary amine starting material are very similar.[22]Chromatography Optimization: Use a different solvent system for column chromatography or consider using a scavenger resin to remove the unreacted this compound.[22] Acidic Wash: An acidic wash during the workup can help to remove residual unreacted amines.[22]

Experimental Protocols

Protocol 1: Reductive Amination using Formaldehyde

This protocol describes the N-methylation of this compound to yield N,N-dimethylpropylamine, a method that inherently prevents the formation of quaternary ammonium salts.[8]

Materials:

  • This compound

  • Formaldehyde (37% aqueous solution) or Paraformaldehyde

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.) in DCM or DCE.

  • Add formaldehyde (1.2 equiv.) to the solution and stir for 1-2 hours at room temperature to form the intermediate iminium ion.

  • Slowly add the reducing agent, STAB (1.5 equiv.) or NaBH₃CN (1.5 equiv.), to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is typically complete within 3-12 hours.

  • Upon completion, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by distillation or column chromatography if necessary.

Quantitative Data for Reductive Amination of Secondary Amines:

Amine SubstrateCarbonyl SourceReducing AgentSolventYield (%)Reference
Various secondary aminesFormaldehydeSTABDCE85-95[24]
Various secondary aminesParaformaldehydeH₂ (cat. CuAlOx)Toluene70-98[25]
Protocol 2: N-Alkylation using a Boc-Protecting Group

This protocol involves the protection of this compound with a Boc group, followed by alkylation and subsequent deprotection.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Alkylating agent (e.g., alkyl bromide)

  • Sodium hydride (NaH) or similar strong base

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

Procedure:

Step 1: Boc Protection [13][14]

  • Dissolve this compound (1.0 equiv.) in DCM or THF.

  • Add a base such as triethylamine (1.2 equiv.) or aqueous sodium hydroxide.

  • Slowly add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) to the stirring solution.

  • Stir the reaction at room temperature for 1-12 hours, monitoring by TLC.

  • Upon completion, quench with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc-N-methylpropylamine.

Step 2: Alkylation of the Boc-protected Amine

  • Dissolve the N-Boc-N-methylpropylamine (1.0 equiv.) in an anhydrous aprotic solvent like THF or DMF.

  • Cool the solution in an ice bath and add a strong, non-nucleophilic base such as sodium hydride (1.1 equiv.).

  • Stir for 30 minutes, then slowly add the alkylating agent (1.1 equiv.).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Carefully quench the reaction with water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase to obtain the alkylated Boc-protected amine.

Step 3: Deprotection

  • Dissolve the alkylated Boc-protected amine in DCM.

  • Add an excess of trifluoroacetic acid or a solution of HCl in dioxane.

  • Stir at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC).

  • Remove the solvent and excess acid under reduced pressure. The product will be the salt of the desired tertiary amine. Neutralize with a base to obtain the free amine.

Quantitative Data for Boc-Protection of Secondary Amines:

Amine SubstrateBaseSolventTimeYield (%)Reference
PyrrolidineTriethylamineDCM1 h100[13]
Various aminesNoneWater-acetoneShortExcellent[13]

Visualizations

Over_Alkylation_Pathway NMP This compound (Secondary Amine) TA Desired Tertiary Amine NMP->TA Alkylation QS Quaternary Ammonium Salt (Over-alkylation Product) TA->QS Further Alkylation (Often Faster) RX Alkylating Agent (R-X)

Caption: Reaction pathway illustrating the formation of the over-alkylation product.

Decision_Workflow start Start: Alkylation of This compound q1 Is over-alkylation a significant issue? start->q1 q2 Are sensitive functional groups present? q1->q2 Yes method1 Optimize Direct Alkylation: - Excess Amine - Slow Addition of R-X - Lower Temperature q1->method1 No a1_yes Yes a1_no No method2 Use Reductive Amination q2->method2 No method3 Use Protecting Group Strategy q2->method3 Yes a2_yes Yes a2_no No end End: Desired Tertiary Amine method1->end method2->end method3->end Reductive_Amination_Workflow start Start: this compound + Carbonyl (e.g., Formaldehyde) step1 Mix in appropriate solvent (e.g., DCM, DCE) start->step1 step2 Formation of Iminium Ion Intermediate step1->step2 step3 Add Reducing Agent (e.g., STAB, NaBH₃CN) step2->step3 step4 Reduction of Iminium Ion step3->step4 step5 Aqueous Workup (Quench with NaHCO₃) step4->step5 step6 Purification step5->step6 end Final Product: Tertiary Amine step6->end

References

Impact of solvent choice on N-Methylpropylamine reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-Methylpropylamine reactions. The information focuses on the critical impact of solvent choice on reaction efficiency, offering solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common issue encountered during the N-alkylation of this compound?

The primary challenge in the N-alkylation of secondary amines like this compound is controlling the reaction to prevent over-alkylation. The tertiary amine product is often more nucleophilic than the starting secondary amine, leading to a subsequent reaction that forms a quaternary ammonium salt. This results in a mixture of products that can be difficult to separate.

Q2: How can the formation of quaternary ammonium salt by-products be minimized?

Several strategies can be employed to suppress the formation of quaternary ammonium salts:

  • Use a large excess of this compound: This increases the probability that the alkylating agent will react with the starting material rather than the tertiary amine product.

  • Control reaction conditions: Lowering the reaction temperature and adding the alkylating agent slowly (dropwise) can improve selectivity by maintaining a low concentration of the alkylating agent.

  • Appropriate solvent and base selection: The right combination can significantly favor the desired reaction pathway. Polar aprotic solvents are generally preferred.

Q3: Which solvents are generally recommended for the N-alkylation of this compound?

Polar aprotic solvents such as acetonitrile (MeCN), dimethylformamide (DMF), and acetone are generally good choices for N-alkylation reactions that proceed via an SN2 mechanism.[1] These solvents can accelerate the reaction without solvating the amine nucleophile to the extent that polar protic solvents do.

Q4: What is the role of the base in this reaction, and which bases are suitable?

The base neutralizes the acid (typically a hydrogen halide) formed during the reaction. A strong, non-nucleophilic base is ideal to avoid competition with the this compound as a nucleophile. Good examples include N,N-Diisopropylethylamine (DIPEA or Hünig's base) or potassium carbonate (K₂CO₃). It is also crucial to ensure the base is sufficiently soluble in the chosen reaction solvent.

Q5: Are there alternative methods to direct N-alkylation for synthesizing tertiary amines from this compound?

Yes, two effective alternative methods are:

  • Reductive Amination: This two-step, one-pot process involves the reaction of this compound with a carbonyl compound (aldehyde or ketone) to form an iminium ion, which is then reduced in situ to the desired tertiary amine. This method often provides better selectivity and avoids the issue of over-alkylation.

  • Borrowing Hydrogen (BH) Strategy: This atom-economical method uses alcohols as alkylating agents in the presence of a metal catalyst. The alcohol is temporarily oxidized to an aldehyde or ketone, which then undergoes reductive amination with the amine, producing only water as a byproduct.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Low or No Conversion Poor Leaving Group on Alkylating Agent: The reactivity of alkyl halides follows the trend I > Br > Cl.Use an alkyl halide with a better leaving group (e.g., iodide instead of chloride).
Steric Hindrance: Bulky groups on either the this compound or the alkylating agent can slow the reaction.Consider using less sterically hindered reactants or switch to a different synthetic route like reductive amination.
Ineffective Base: The base may be too weak or not soluble in the reaction solvent.Use a stronger, non-nucleophilic base like DIPEA or K₂CO₃. Ensure the chosen base is soluble in the reaction medium.
Inappropriate Solvent: The solvent may not adequately solubilize the reactants or stabilize the transition state.Switch to a recommended polar aprotic solvent such as acetonitrile or DMF.
Over-alkylation (Formation of Quaternary Ammonium Salt) High Reactivity of Tertiary Amine Product: The product is more nucleophilic than the starting material.Perform the reaction at a lower temperature. Add the alkylating agent slowly and in a controlled manner (e.g., via syringe pump).
Inappropriate Stoichiometry: Molar ratio of reactants is not optimized.Use a significant excess of this compound (e.g., 2-3 equivalents or more) relative to the alkylating agent.
Difficult Product Isolation Product is Water-Soluble: The desired tertiary amine may be lost during aqueous workup.Check the aqueous layer for your product. If present, perform back-extraction with an appropriate organic solvent or use a different workup procedure.
Formation of an Emulsion During Workup: This can occur if a water-miscible solvent like ethanol was used in the reaction.Pre-concentrate the reaction mixture to remove the water-miscible solvent before workup. Adding brine may also help break the emulsion.[2]

Data Presentation

Due to the lack of specific published quantitative data for the N-alkylation of this compound in various solvents, the following table presents data from a representative SN2 reaction—the Menshutkin reaction between piperidine (a secondary amine) and methyl iodide. This serves as a well-documented model to illustrate the profound influence of the solvent on the reaction rate.[1]

SolventSolvent TypeDielectric Constant (ε)Relative Reaction Rate
n-HexaneNonpolar Aprotic1.91
BenzeneNonpolar Aprotic2.310
Diethyl EtherPolar Aprotic4.320
Tetrahydrofuran (THF)Polar Aprotic7.6100
AcetonePolar Aprotic212,000
Dimethylformamide (DMF)Polar Aprotic3710,000
Acetonitrile (MeCN)Polar Aprotic3820,000
MethanolPolar Protic33500
WaterPolar Protic781,000

This data illustrates that polar aprotic solvents significantly accelerate this type of SN2 reaction compared to nonpolar or polar protic solvents.

Experimental Protocols

General Protocol for N-Alkylation of this compound
  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (2.0 eq.) in an anhydrous polar aprotic solvent (e.g., acetonitrile, 0.1-0.5 M).

  • Addition of Base: Add a non-nucleophilic base (e.g., N,N-Diisopropylethylamine, 1.5 eq.).

  • Addition of Alkylating Agent: Slowly add the alkyl halide (1.0 eq.) to the mixture, preferably dropwise via a syringe, while maintaining the desired reaction temperature (e.g., 0 °C to room temperature).

  • Reaction Monitoring: Stir the reaction mixture and monitor its progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Workup: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, distillation, or crystallization.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve this compound in Anhydrous Solvent prep_base Add Non-Nucleophilic Base (e.g., DIPEA) prep_amine->prep_base add_alkyl_halide Slowly Add Alkyl Halide prep_base->add_alkyl_halide monitor Monitor Reaction (TLC, GC-MS) add_alkyl_halide->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract purify Purify Product (Chromatography) extract->purify final_product final_product purify->final_product Pure Tertiary Amine

Caption: Experimental workflow for the N-alkylation of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions1 Solutions for Over-alkylation cluster_solutions2 Solutions for Low Conversion start Low Reaction Efficiency cause1 Over-alkylation? start->cause1 cause2 Low Conversion? start->cause2 sol1a Lower Temperature cause1->sol1a sol1b Slow Reagent Addition cause1->sol1b sol1c Increase Amine Excess cause1->sol1c sol2a Check Leaving Group cause2->sol2a sol2b Change Solvent (e.g., to MeCN/DMF) cause2->sol2b sol2c Use Stronger/ More Soluble Base cause2->sol2c end Optimized Reaction sol1a->end sol1b->end sol1c->end sol2a->end sol2b->end sol2c->end

References

Technical Support Center: Catalyst Deactivation in N-Methylpropylamine Mediated Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals encountering catalyst deactivation during the synthesis of N-Methylpropylamine. This compound is typically synthesized via two primary routes: the N-alkylation of propylamine with a methylating agent (e.g., methanol) or the reductive amination of propionaldehyde with methylamine. Catalyst deactivation is a common challenge in these processes, leading to reduced yield and process inefficiency.

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound synthesis, categorized by the synthetic route.

Route 1: N-Alkylation of Propylamine

Issue 1: Low Conversion of Propylamine and/or Methylating Agent

  • Question: My N-alkylation reaction is showing low conversion rates. What are the common initial checks I should perform?

  • Answer: When an alkylation reaction fails to proceed as expected, a systematic approach is crucial. Start with these fundamental checks:

    • Reagent Integrity: Ensure the propylamine and methylating agent (e.g., methanol, methyl iodide) are pure and free from contaminants. Water is a known inhibitor for many catalytic systems.[1]

    • Catalyst Activity: Verify that the catalyst has been properly handled and stored to maintain its activity. Air-sensitive catalysts require an inert atmosphere.[2]

    • Reaction Conditions: Confirm that the temperature, pressure, and stirring rate are optimal for the specific catalyst and reactor setup. Inadequate mixing can lead to poor catalyst-reactant contact.[1]

Issue 2: Poor Selectivity and Formation of Byproducts (e.g., N,N-dimethylpropylamine)

  • Question: My reaction is producing significant amounts of the tertiary amine (N,N-dimethylpropylamine) instead of the desired this compound. How can I improve selectivity?

  • Answer: Over-alkylation is a frequent problem because the secondary amine product (this compound) is often more nucleophilic than the starting primary amine (propylamine), leading to a second methylation.[2] To enhance selectivity for the secondary amine:

    • Stoichiometry Control: Use a large excess of propylamine relative to the methylating agent. This statistically favors the mono-alkylation product.[2]

    • Slow Addition of Alkylating Agent: Introduce the methylating agent gradually to maintain a low concentration, which reduces the likelihood of the more reactive secondary amine reacting further.[2]

    • Catalyst Choice: Some catalysts exhibit higher selectivity for primary amine alkylation. For instance, certain supported metal catalysts can be tailored to favor the desired product.

Issue 3: Gradual or Sudden Drop in Catalyst Activity During the Reaction

  • Question: The reaction started well, but the rate has significantly decreased over time. What could be deactivating my catalyst?

  • Answer: Catalyst deactivation during the reaction can be attributed to several factors:

    • Product Inhibition/Poisoning: The this compound product or the tertiary amine byproduct (N,N-dimethylpropylamine) can adsorb onto the catalyst's active sites, blocking them from further reaction.[2][3][4]

    • Coking: At elevated temperatures, reactants or products can decompose on the catalyst surface, forming carbonaceous deposits (coke) that physically block active sites and pores.[5][6] This is a known issue for nickel-based catalysts.[7]

    • Sintering: High reaction temperatures can cause the small metal particles of the catalyst to agglomerate into larger ones, reducing the active surface area.[8]

    • Leaching: The active metal component of the catalyst may dissolve into the reaction medium under certain conditions.

Route 2: Reductive Amination of Propionaldehyde with Methylamine

Issue 1: Low Yield of this compound

  • Question: My reductive amination reaction is giving a low yield. What are the potential causes?

  • Answer: Low yields in reductive amination can stem from several issues in the reaction sequence:

    • Inefficient Imine Formation: The initial reaction between propionaldehyde and methylamine to form the imine intermediate is an equilibrium step. The presence of water can shift the equilibrium back towards the reactants.

    • Aldehyde Side Reactions: Aldehydes can undergo side reactions such as self-condensation (aldol reaction).

    • Inactive Reducing Agent/Catalyst: The catalyst (for catalytic hydrogenation) or the chemical reducing agent may be inactive or degraded.[9]

    • Catalyst Poisoning: The amine reactants or products can poison the catalyst, a common issue in reductive amination.[3][10]

Issue 2: Catalyst Deactivation Observed Over a Single or Multiple Runs

  • Question: My catalyst's performance is declining with each reuse in the reductive amination process. What is the likely deactivation mechanism?

  • Answer: Deactivation in catalytic reductive amination is common and can be caused by:

    • Strong Adsorption of Amines: Methylamine, propionaldehyde, the imine intermediate, or the this compound product can strongly adsorb to the catalyst's active sites, leading to poisoning.[3][4]

    • Fouling by Oligomers/Polymers: Side reactions can lead to the formation of higher molecular weight byproducts that deposit on the catalyst surface, blocking pores and active sites.

    • Irreversible Chemical Transformation of the Catalyst: Impurities in the feedstock, such as sulfur or halogen compounds, can react with the active metal, forming inactive species.[8][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for this compound synthesis?

A1: For N-alkylation with alcohols, catalysts often include supported metals like copper, nickel, or precious metals (e.g., Palladium, Platinum, Rhodium).[11] For reductive amination, nickel-based catalysts such as Raney Nickel are frequently used due to their good selectivity, though noble metal catalysts are also employed for their high activity.[3][9] Cobalt-containing composites have also been explored.[12][13]

Q2: What are the main mechanisms of catalyst deactivation in amine synthesis?

A2: The primary deactivation mechanisms are:

  • Chemical Deactivation:

    • Poisoning: Strong chemisorption of molecules (reactants, products, byproducts, or impurities) onto the active sites.[10][14] Amines themselves are common poisons for metal catalysts.[3][4]

    • Fouling/Coking: Deposition of carbonaceous materials or heavy organic residues on the catalyst surface.[5][6]

  • Thermal Deactivation (Sintering): Agglomeration of catalyst particles at high temperatures, leading to a loss of active surface area.[8]

  • Mechanical Deactivation: Physical degradation of the catalyst, such as attrition or crushing, which is more relevant in industrial fixed-bed or slurry reactors.

Q3: How can I determine the cause of my catalyst's deactivation?

A3: A systematic characterization of the fresh and spent catalyst is necessary. Common analytical techniques include:

  • Surface Area and Porosimetry (e.g., BET analysis): To check for loss of surface area and pore blockage due to sintering or coking.

  • Temperature-Programmed Techniques (TPD, TPO, TPR): To identify adsorbed species, quantify coke deposits, and assess the reducibility of the metal.

  • Spectroscopy (XPS, FTIR): To determine the chemical state of the active components and identify surface poisons.

  • Microscopy (TEM, SEM): To visualize changes in particle size (sintering) and morphology, and to observe surface deposits.

  • Elemental Analysis: To detect the presence of elemental poisons like sulfur or heavy metals.

Q4: Is it possible to regenerate a deactivated catalyst from an this compound synthesis reaction?

A4: Yes, regeneration is often possible, depending on the deactivation mechanism:

  • For Coking/Fouling: A common method is a controlled oxidation (burn-off) of the carbonaceous deposits in a dilute air/nitrogen stream, followed by reduction of the metal.[15]

  • For Reversible Poisoning: If the poison is weakly adsorbed, it may be removed by washing with a suitable solvent or by a thermal treatment under an inert gas flow.

  • For Sintering: Redispersion of the metal particles can sometimes be achieved through high-temperature treatments under specific atmospheres (e.g., oxidative/reductive cycles), though this is often more challenging.

Q5: How does the choice of catalyst support affect deactivation?

A5: The support material is crucial for catalyst stability. A good support provides high surface area for metal dispersion and can prevent the metal particles from migrating and sintering. The interaction between the metal and the support can also influence the catalyst's resistance to poisoning and coking. For example, supports with oxygen mobility can help in the removal of coke precursors.[6][7]

Data Presentation

Table 1: Common Catalysts, Deactivation Modes, and Potential Solutions in this compound Synthesis

Synthetic RouteCommon CatalystPrimary Deactivation Mechanism(s)Potential Troubleshooting/Mitigation Strategies
N-Alkylation Ni-based (e.g., Ni/Al₂O₃)Coking, Sintering, Amine PoisoningOptimize temperature, use excess amine, purify feedstock.[2][5][8]
Cu-basedSintering, Poisoning by impuritiesLower reaction temperature, ensure high purity of reactants.
Pd/C, Pt/CAmine Poisoning, SinteringUse milder reaction conditions, consider catalyst promoters.[3][10]
Reductive Amination Raney NickelAmine Poisoning, Leaching of AlCareful control of pH, thorough washing of catalyst.[3]
Co-basedAmine PoisoningOptimize reaction conditions, investigate support effects.[12][13]
Rh/CAmine PoisoningUse of additives to protect the catalyst, process optimization.[3][4]

Table 2: Effect of Reaction Conditions on Catalyst Performance (Illustrative Data)

ParameterCondition ChangeExpected Effect on ActivityExpected Effect on Deactivation
Temperature IncreaseIncrease (up to optimum)Increase (Sintering, Coking)
Pressure (H₂) IncreaseIncrease (in hydrogenation steps)May inhibit coking
Amine/Carbonyl Ratio IncreaseMay decrease rate (dilution)Decrease (favors mono-alkylation)
Catalyst Loading IncreaseIncreaseMay mask deactivation initially

Experimental Protocols

Protocol 1: Activity Testing of a Catalyst for Reductive Amination

Objective: To determine the initial activity and monitor the deactivation of a catalyst (e.g., 5% Pd/C) in the synthesis of this compound.

Materials:

  • Propionaldehyde (reagent grade, freshly distilled)

  • Methylamine (solution in a suitable solvent, e.g., THF)

  • 5% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas (high purity)

  • Anhydrous solvent (e.g., Methanol or THF)

  • Internal standard for GC analysis (e.g., Dodecane)

  • Autoclave or high-pressure reactor

  • Gas Chromatograph (GC) with a suitable column

Procedure:

  • Reactor Setup: In a clean, dry autoclave, add the Pd/C catalyst (e.g., 100 mg for a 50 mL reaction volume) under a nitrogen atmosphere.

  • Reagent Addition: Add the anhydrous solvent (e.g., 30 mL), followed by propionaldehyde (e.g., 10 mmol) and the internal standard.

  • Reaction Initiation: Seal the reactor, purge several times with hydrogen, and then pressurize with hydrogen to the desired pressure (e.g., 10 bar).

  • Begin stirring and heat the reactor to the desired temperature (e.g., 80 °C).

  • Slowly add the methylamine solution (e.g., 12 mmol) using a high-pressure pump over a period of 30 minutes.

  • Sampling and Analysis: Take samples from the reaction mixture at regular intervals (e.g., every 30 minutes) using a sampling valve.

  • Quench the samples immediately and analyze by GC to determine the concentration of propionaldehyde, this compound, and any byproducts.

  • Data Analysis: Plot the concentration of the reactant and product versus time to determine the initial reaction rate. For catalyst reuse studies, recover the catalyst by filtration, wash with solvent, dry under vacuum, and reuse under identical conditions to measure the activity in subsequent cycles.

Protocol 2: Regeneration of a Coked Nickel Catalyst

Objective: To restore the activity of a Ni-based catalyst deactivated by coke deposition.

Materials:

  • Deactivated (coked) Nickel catalyst

  • Tube furnace with temperature and gas flow control

  • Quartz reactor tube

  • Nitrogen gas (high purity)

  • Air (or a mixture of O₂ in N₂)

  • Hydrogen gas (high purity)

Procedure:

  • Loading the Catalyst: Place a known amount of the deactivated catalyst in the quartz reactor tube, ensuring it forms a stable bed.

  • Inert Purge: Place the reactor in the tube furnace and purge with nitrogen gas at a controlled flow rate (e.g., 50 mL/min) for 30 minutes at room temperature to remove any adsorbed volatiles.

  • Oxidation (Coke Burn-off): While maintaining the nitrogen flow, slowly heat the furnace to a target temperature (e.g., 400-500 °C). Once the temperature is stable, gradually introduce a controlled flow of air or a dilute oxygen mixture (e.g., 2% O₂ in N₂) into the gas stream. Caution: The coke burn-off can be exothermic. Monitor the temperature closely to avoid overheating and sintering of the catalyst.

  • Hold at the oxidation temperature until the coke is completely removed (this can be monitored by analyzing the exit gas for CO₂).

  • Second Inert Purge: Switch the gas flow back to pure nitrogen and hold at the same temperature for 30 minutes to purge any remaining oxygen.

  • Reduction: While still under nitrogen, cool the furnace to the desired reduction temperature for the specific nickel catalyst (e.g., 350-450 °C). Once stable, switch the gas flow to hydrogen.

  • Hold under hydrogen flow for several hours (e.g., 2-4 hours) to reduce the nickel oxide back to its active metallic state.

  • Cooling: Cool the catalyst to room temperature under a flow of nitrogen before carefully removing it for reuse or storage.

Visualizations

Logical Relationships in Troubleshooting Catalyst Deactivation

TroubleshootingWorkflow Start Low Catalyst Performance Check_Conditions Verify Reaction Conditions (Temp, Pressure, Stirring) Start->Check_Conditions Check_Reagents Analyze Reagent Purity (Water, Impurities) Start->Check_Reagents Characterize_Catalyst Characterize Spent vs. Fresh Catalyst Check_Conditions->Characterize_Catalyst Conditions OK Check_Reagents->Characterize_Catalyst Reagents Pure Poisoning Poisoning Identified (e.g., Amine Adsorption, Sulfur) Characterize_Catalyst->Poisoning Surface Contaminants Found Coking Coking/Fouling Identified (Carbon Deposits) Characterize_Catalyst->Coking Carbon Deposits Found Sintering Sintering Identified (Loss of Surface Area) Characterize_Catalyst->Sintering Particle Growth Observed Optimize Optimize Process Conditions / Purify Feedstock Poisoning->Optimize Regenerate Attempt Catalyst Regeneration Coking->Regenerate Replace Replace Catalyst / Re-evaluate Catalyst Choice Sintering->Replace Regenerate->Start Successful Regenerate->Replace Unsuccessful Optimize->Start

A troubleshooting workflow for catalyst deactivation.
Catalyst Deactivation Pathways

DeactivationPathways cluster_chemical Chemical Deactivation cluster_thermal Thermal Deactivation Active_Catalyst Active Catalyst (High Surface Area Metal Particles) Poisoning Poisoning (Amine/Impurity Adsorption) Active_Catalyst->Poisoning Feed Impurities Product Inhibition Coking Coking/Fouling (Carbon Deposition) Active_Catalyst->Coking High Temperature Side Reactions Sintering Sintering (Particle Agglomeration) Active_Catalyst->Sintering High Temperature Deactivated_Catalyst Deactivated Catalyst (Low Activity) Poisoning->Deactivated_Catalyst Coking->Deactivated_Catalyst Sintering->Deactivated_Catalyst

Major pathways of catalyst deactivation.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Secondary Amines in Key Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Secondary amines are pivotal structural motifs in a vast array of pharmaceuticals and functional materials. Their reactivity as nucleophiles is central to many synthetic transformations. This guide provides an objective comparison of the reactivity of common secondary amines in three fundamental reactions: N-acylation, N-alkylation, and reductive amination. The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the optimal amine and reaction conditions for their specific synthetic needs.

Factors Influencing Secondary Amine Reactivity

The reactivity of a secondary amine is primarily governed by a combination of electronic and steric factors. The lone pair of electrons on the nitrogen atom makes it both a Brønsted-Lowry base and a Lewis base, and therefore nucleophilic.[1]

  • Basicity vs. Nucleophilicity: While often correlated, basicity and nucleophilicity are distinct properties. Basicity is a thermodynamic measure of a compound's ability to accept a proton, whereas nucleophilicity is a kinetic measure of its ability to donate its lone pair to an electrophile. Generally, more basic amines are also more nucleophilic. However, this correlation can be significantly influenced by steric hindrance.[2][3]

  • Steric Hindrance: The size of the alkyl groups attached to the nitrogen atom can impede its approach to an electrophile, thereby reducing its nucleophilicity, even if it is strongly basic.[4] For instance, diisopropylamine is a stronger base than diethylamine, but its greater steric bulk makes it a weaker nucleophile in many reactions.

  • Electronic Effects: The presence of electron-donating groups on the alkyl substituents increases the electron density on the nitrogen, enhancing both basicity and nucleophilicity. Conversely, electron-withdrawing groups, such as the oxygen atom in morpholine, decrease electron density, reducing both basicity and nucleophilicity compared to a similar cyclic amine like piperidine.

Comparative Reactivity Data

The following tables summarize quantitative data comparing the reactivity of selected secondary amines in acylation, alkylation, and reductive amination.

N-Acylation

N-acylation is the reaction of an amine with an acylating agent, such as an acyl chloride or anhydride, to form an amide. The reaction proceeds via a nucleophilic addition-elimination mechanism.

Secondary AmineAcylating AgentSolventRelative Rate Constant (k_rel)Reference
PiperidineBenzoyl ChlorideAcetonitrile1.00[5]
MorpholineBenzoyl ChlorideAcetonitrile~0.3[5]
DiethylamineAcetic AnhydrideDichloromethane(qualitatively slower than piperidine)[6]
DiisopropylamineAcetic AnhydrideDichloromethane(qualitatively much slower than diethylamine)[6]
N-Alkylation

N-alkylation is a nucleophilic substitution reaction (typically SN2) where a secondary amine attacks an alkyl halide to form a tertiary amine. The rate of this reaction is highly sensitive to the steric bulk of both the amine and the alkyl halide.[7]

Secondary AmineAlkylating AgentSolventSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
PiperidineMethyl IodideAcetonitrile1.8 x 10⁻²[8]
PiperidineMethyl IodideMethanol2.1 x 10⁻³[8]
PiperidineMethyl IodideBenzene1.2 x 10⁻⁴[8]
DiethylamineMethyl IodideMethanol(qualitatively faster than triethylamine)[9]
DiisopropylamineMethyl IodideMethanol(qualitatively slower than diethylamine)[4]
Reductive Amination

Reductive amination is a two-step process that involves the formation of an enamine from a secondary amine and a ketone or aldehyde, followed by the reduction of the enamine to a tertiary amine.[10][11]

Secondary AmineCarbonyl CompoundReducing AgentSolventYield (%)Reference
PiperidineCyclohexanoneSodium TriacetoxyborohydrideDichloromethane95[9]
MorpholineCyclohexanoneSodium TriacetoxyborohydrideDichloromethane85[12]
DiethylamineAcetoneTrichlorosilane/TMEDADichloromethane92[6]
DiisopropylamineAcetoneTrichlorosilane/TMEDADichloromethane78[6]

Experimental Protocols

N-Acylation of a Secondary Amine (Acetylation)

This protocol describes the acetylation of a secondary amine using acetyl chloride and a base.[13]

Materials:

  • Secondary amine (e.g., morpholine)

  • Acetyl chloride

  • Pyridine (or triethylamine)

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen or argon atmosphere

  • Ice bath

Procedure:

  • Dissolve the secondary amine (1.0 eq) and pyridine (1.1 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.

  • Purify the product by column chromatography on silica gel if necessary.

N-Alkylation of a Secondary Amine (SN2 Reaction)

This protocol outlines the N-alkylation of a secondary amine with an alkyl halide.[14]

Materials:

  • Secondary amine (e.g., diethylamine)

  • Alkyl halide (e.g., methyl iodide)

  • N,N-Diisopropylethylamine (Hünig's base) or potassium carbonate

  • Acetonitrile, anhydrous

  • Nitrogen or argon atmosphere

Procedure:

  • In a round-bottom flask, dissolve the secondary amine (1.0 eq) in anhydrous acetonitrile under an inert atmosphere.

  • Add Hünig's base (1.5 eq) to the solution.

  • Add the alkyl halide (1.1 eq) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, quench by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude tertiary amine product by column chromatography.

Reductive Amination with a Secondary Amine

This protocol describes the reductive amination of a ketone with a secondary amine using sodium triacetoxyborohydride (STAB).[15]

Materials:

  • Ketone (e.g., cyclohexanone)

  • Secondary amine (e.g., piperidine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous NaHCO₃

  • Brine

  • Anhydrous sodium sulfate

  • Nitrogen or argon atmosphere

Procedure:

  • To a stirred solution of the ketone (1.0 eq) and the secondary amine (1.1 eq) in anhydrous DCM or DCE under an inert atmosphere, add STAB (1.5 eq) in one portion at room temperature. A catalytic amount of acetic acid can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 1 to 24 hours. Monitor the reaction by TLC or GC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude tertiary amine.

  • Purify the product by column chromatography if needed.

Visualizations

Logical Relationship for Reactivity Factors

ReactivityFactors Reactivity Secondary Amine Reactivity Nucleophilicity Nucleophilicity (Kinetic) Reactivity->Nucleophilicity is primarily determined by Basicity Basicity (Thermodynamic) Nucleophilicity->Basicity is correlated with StericHindrance Steric Hindrance Nucleophilicity->StericHindrance is decreased by ElectronicEffects Electronic Effects Nucleophilicity->ElectronicEffects is influenced by Basicity->ElectronicEffects is influenced by

Caption: Factors influencing the reactivity of secondary amines.

Experimental Workflow for N-Acylation

AcylationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Amine & Base in DCM B Cool to 0°C A->B C Add Acyl Chloride B->C D Stir at RT & Monitor C->D E Quench & Wash D->E F Dry & Concentrate E->F G Column Chromatography F->G

Caption: General workflow for the N-acylation of a secondary amine.

Signaling Pathway for SN2 N-Alkylation

SN2_Alkylation Reactants R₂NH (Amine) + R'-X (Alkyl Halide) TS Transition State [R₂NH---R'---X]‡ Reactants->TS Nucleophilic Attack Products R₂N⁺HR' + X⁻ TS->Products Leaving Group Departure FinalProduct R₂NR' (Tertiary Amine) Products->FinalProduct Deprotonation Base Base Base->Products

Caption: SN2 mechanism for the N-alkylation of a secondary amine.

Reductive Amination Experimental Workflow

ReductiveAmination cluster_imine Enamine Formation cluster_reduction Reduction cluster_workup Work-up & Purification A Mix Ketone & Amine in Solvent B Add Reducing Agent (STAB) A->B C Stir at RT & Monitor B->C D Quench Reaction C->D E Extract & Dry D->E F Concentrate & Purify E->F

References

A Comparative Guide to the Validation of Analytical Methods for N-Methylpropylamine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of validated analytical methods for the quantification of N-Methylpropylamine, a secondary amine of interest in various chemical and pharmaceutical contexts. The selection of an appropriate analytical method is critical for accurate and reliable quantification, ensuring data integrity in research and development. This document outlines the performance of common analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—supported by experimental data and detailed protocols.

Data Presentation: A Comparative Overview

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Limit of Detection (LOD) 0.0408–0.421 µg/mL (for various amines after derivatization)[6]0.001–0.003 µg/mL (for various amines)[7]
Limit of Quantification (LOQ) 0.163–1.68 µg/mL (for various amines after derivatization)[6]0.003 µg/mL (for various amines)[7]
Linearity (r²) 0.992–0.999 (for various amines)[6]>0.99[7]
Accuracy (% Recovery) Typically 80-120%70-130%[7]
Precision (%RSD) < 15%< 15%[7]
Key Advantages High separation efficiency for volatile compounds.High sensitivity and selectivity, suitable for complex matrices.
Considerations Derivatization is often required for polar amines to improve volatility and chromatographic performance.[6]Matrix effects can influence ionization and require careful management.

Experimental Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow.

Analytical Method Validation Workflow Analytical Method Validation Workflow A Method Development & Optimization B Define Validation Parameters (Accuracy, Precision, Linearity, LOD, LOQ, etc.) A->B C Prepare Validation Protocol B->C D Execute Validation Experiments C->D E Data Analysis & Statistical Evaluation D->E F Assess Results Against Acceptance Criteria E->F G Method suitable for intended use? F->G H Prepare Validation Report G->H Yes J Re-evaluate & Optimize Method G->J No I Implement for Routine Analysis H->I J->A

Caption: A generalized workflow for the validation of an analytical method.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical results. Below are foundational protocols for the quantification of secondary amines like this compound using GC-MS and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For amines, derivatization is often necessary to improve their chromatographic properties.

1. Sample Preparation and Derivatization:

  • To a known volume of the sample containing this compound, add a suitable internal standard.

  • A common derivatization reagent for amines is Benzenesulfonyl chloride (BSC).[6] The reaction is typically carried out in an alkaline medium.

  • The resulting sulfonamide derivative is then extracted into an organic solvent (e.g., hexane or ethyl acetate).

  • The organic extract is concentrated under a gentle stream of nitrogen before GC-MS analysis.

2. GC-MS Conditions:

  • Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS), is typically used.[6]

  • Injector: Splitless injection is often employed for trace analysis.[6]

  • Oven Temperature Program: An initial temperature of around 80°C, held for 1 minute, followed by a ramp to 240-290°C.[6]

  • Carrier Gas: Helium at a constant flow rate.[6]

  • Mass Spectrometer: Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS offers high sensitivity and selectivity, making it particularly suitable for the analysis of compounds in complex biological matrices.

1. Sample Preparation:

  • For biological samples (e.g., plasma, urine), protein precipitation is a common first step. This can be achieved by adding a threefold volume of ice-cold acetonitrile containing an internal standard.[8]

  • After vortexing and centrifugation, the supernatant is transferred and evaporated to dryness.[8]

  • The residue is reconstituted in the initial mobile phase.[8]

2. LC-MS/MS Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of amines.

  • Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid).

  • Ionization: Electrospray ionization (ESI) in positive ion mode is typically used for amines.[8]

  • Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[8] Specific precursor-to-product ion transitions for this compound and the internal standard would be monitored.

Signaling Pathways and Logical Relationships

The choice between GC-MS and LC-MS/MS often depends on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. The following diagram illustrates the decision-making process.

Method Selection Logic Method Selection Logic for this compound Quantification Start Start: Need to Quantify This compound Matrix Sample Matrix Complexity? Start->Matrix Sensitivity High Sensitivity Required? Matrix->Sensitivity Complex Volatility Is Derivatization Feasible/Desirable? Matrix->Volatility Simple Sensitivity->Volatility No LCMS Select LC-MS/MS Sensitivity->LCMS Yes Volatility->LCMS No GCMS Select GC-MS Volatility->GCMS Yes End End: Method Selected LCMS->End GCMS->End

Caption: A decision tree for selecting an appropriate analytical method.

References

Unveiling the Transients: A Comparative Spectroscopic Guide to N-Methylpropylamine Reaction Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the fleeting intermediates in a chemical reaction is paramount to optimizing synthesis and ensuring product purity. This guide provides a comparative spectroscopic analysis of key intermediates formed during the synthesis of N-Methylpropylamine, a valuable building block in organic synthesis. We will explore two common synthetic routes—reductive amination and Mannich-type condensation—and delve into the spectroscopic signatures of their transient species.

This guide presents a detailed comparison of the analytical techniques used to identify and characterize these intermediates, supported by experimental data and protocols.

At a Glance: Spectroscopic Comparison of Reaction Intermediates

The synthesis of this compound can proceed through different pathways, each with unique intermediate species. Below is a summary of the expected spectroscopic characteristics of the primary intermediates in two prevalent synthetic methods.

Reaction PathwayIntermediate SpeciesSpectroscopic TechniqueExpected Key Observations
Reductive Amination Propylimine / Propylimininium IonMass Spectrometry (MS)Detection of [M+H]⁺ ion corresponding to the imine.
Infrared (IR) SpectroscopyCharacteristic C=N stretch, typically in the 1690-1640 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR)Downfield shift of the aldehydic proton signal upon imine formation.
Mannich-type Condensation N,N',N''-Tripropyl-1,3,5-triazinaneNuclear Magnetic Resonance (NMR)Characteristic signals for the ring methylene protons and carbons.
Mass Spectrometry (MS)Molecular ion peak corresponding to the triazinane structure.
Infrared (IR) SpectroscopyAbsence of N-H stretches (for tertiary amines) and presence of C-N stretches.

Visualizing the Pathways: Reaction Schemes and Workflows

To better illustrate the synthetic routes and the analytical approaches to studying their intermediates, we provide the following diagrams.

reaction_pathway Reductive Amination Pathway cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Propionaldehyde Propionaldehyde Imine Propylimine Propionaldehyde->Imine + Methylamine Methylamine Methylamine Methylamine->Imine Iminium Propyliminium Ion Imine->Iminium Protonation NMPA This compound Iminium->NMPA + Reducing Agent (e.g., NaBH4)

Reductive Amination Pathway for this compound Synthesis.

experimental_workflow Spectroscopic Analysis Workflow Start Initiate Reaction Quench Quench Reaction at Intervals Start->Quench Extract Extract Aliquots Quench->Extract NMR_Analysis ¹H and ¹³C NMR Spectroscopy Extract->NMR_Analysis IR_Analysis FT-IR Spectroscopy Extract->IR_Analysis MS_Analysis GC-MS or LC-MS Analysis Extract->MS_Analysis Data Correlate Spectroscopic Data NMR_Analysis->Data IR_Analysis->Data MS_Analysis->Data Identify Identify Intermediates Data->Identify

General Workflow for Spectroscopic Analysis of Reaction Intermediates.

In-Depth Analysis: Spectroscopic Data of Intermediates

Reductive Amination Intermediate: The Propylimininium Ion

Reductive amination involves the reaction of an aldehyde or ketone with an amine to form an imine, which is then reduced to the final amine product. In the synthesis of this compound from propionaldehyde and methylamine, the key intermediate is the propylimine, which is protonated in situ to form the more electrophilic propylimininium ion.

Mass Spectrometry (MS): Due to their transient nature, iminium ions are often best detected by mass spectrometry, particularly with soft ionization techniques like electrospray ionization (ESI-MS).[1][2]

  • Expected m/z: The protonated propylimine would exhibit a prominent [M+H]⁺ peak at m/z = 86.11.

Infrared (IR) Spectroscopy: The formation of the imine intermediate can be monitored by the appearance of a characteristic C=N stretching vibration.

  • Expected Absorption: A peak in the region of 1690-1640 cm⁻¹ is indicative of the C=N double bond. This peak will disappear upon reduction to the amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While challenging to isolate, the formation of the imine can be inferred by changes in the ¹H NMR spectrum of the reaction mixture.

  • Expected Chemical Shifts: The disappearance of the aldehydic proton signal of propionaldehyde (around 9.7 ppm) and the appearance of a new signal for the imine C-H proton (typically in the 7-8 ppm region) would indicate imine formation.

Mannich-type Condensation Intermediate: N,N',N''-Tripropyl-1,3,5-triazinane

A common alternative synthesis involves a Mannich-type reaction where three molecules of the primary amine (in a related synthesis, propylamine) react with three molecules of formaldehyde to form a stable cyclic intermediate, a 1,3,5-triazinane derivative. This intermediate is then subsequently converted to the desired N-methylated amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy: N-substituted 1,3,5-triazinanes have distinct NMR signatures.[3][4][5]

  • ¹H NMR: Expect characteristic signals for the ring methylene protons (N-CH₂-N) and the protons of the N-propyl substituents. The ring protons typically appear as a singlet or a set of doublets depending on the ring conformation.

  • ¹³C NMR: The ring methylene carbons will have a characteristic chemical shift, and the carbons of the propyl groups will also be readily identifiable.

Mass Spectrometry (MS): The cyclic triazinane intermediate is generally stable enough to be detected by standard mass spectrometry techniques.

  • Expected m/z: The molecular ion peak for N,N',N''-Tripropyl-1,3,5-triazinane would be expected at m/z = 213.38.

Infrared (IR) Spectroscopy: The IR spectrum of the triazinane intermediate will be characterized by the absence of N-H stretching vibrations and the presence of C-N stretching bands.

  • Expected Absorptions: Look for C-N stretching vibrations in the 1250-1020 cm⁻¹ region. The absence of a broad N-H stretch around 3300-3500 cm⁻¹ confirms the formation of the tertiary amine-containing ring.

Experimental Protocols

General Protocol for In-situ NMR Monitoring of Reaction Intermediates

This protocol is designed for observing the formation and consumption of intermediates directly in the NMR tube.

  • Sample Preparation: In a clean, dry NMR tube, dissolve the starting materials (e.g., propionaldehyde and methylamine) in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) at a suitable concentration (typically 10-50 mM).

  • Internal Standard: Add a known amount of an inert internal standard (e.g., tetramethylsilane (TMS) or a high-boiling point solvent not involved in the reaction) for quantitative analysis.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting materials before initiating the reaction to serve as a baseline.

  • Reaction Initiation: Initiate the reaction by adding the final reagent or catalyst (e.g., a reducing agent for reductive amination or an acid/base catalyst).

  • Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction kinetics.

  • Data Analysis: Process the spectra and integrate the signals corresponding to the starting materials, intermediates, and products relative to the internal standard to determine their concentrations over time.

Protocol for GC-MS Analysis of Reaction Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile components of a reaction mixture.

  • Sample Preparation: At various time points during the reaction, withdraw a small aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding a suitable reagent or by rapid cooling to prevent further transformation of intermediates.

  • Extraction: If necessary, perform a liquid-liquid extraction to isolate the organic components from the reaction mixture. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄).

  • Derivatization (Optional): For polar or non-volatile intermediates, derivatization may be necessary to improve their chromatographic properties.

  • GC-MS Analysis: Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS system.

    • GC Conditions: Use a suitable capillary column (e.g., a non-polar or medium-polarity column). Program the oven temperature to achieve good separation of the components.

    • MS Conditions: Operate the mass spectrometer in electron ionization (EI) mode. Acquire mass spectra over a suitable mass range (e.g., m/z 40-400).

  • Data Analysis: Identify the components by comparing their retention times and mass spectra to known standards or by interpreting the fragmentation patterns.

Alternative Analytical Approaches

While NMR, IR, and MS are the workhorses for studying reaction intermediates, other techniques can provide valuable complementary information:

  • High-Performance Liquid Chromatography (HPLC): Coupled with a suitable detector (e.g., UV-Vis or MS), HPLC can be used to separate and quantify non-volatile intermediates.

  • Raman Spectroscopy: This technique can be particularly useful for observing changes in symmetric vibrations and can be performed in situ, similar to IR spectroscopy.

  • Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict the spectroscopic properties (NMR chemical shifts, IR vibrational frequencies) of proposed intermediates, aiding in the interpretation of experimental data.

By employing a multi-faceted spectroscopic approach, researchers can gain a comprehensive understanding of the reaction mechanisms involved in the synthesis of this compound, leading to improved processes and the development of novel synthetic methodologies.

References

A Comparative Kinetic Study of N-Methylpropylamine and Other Secondary Amines in Nucleophilic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the kinetic behavior of amines is paramount for predicting reaction outcomes and designing synthetic pathways. This guide provides a comparative analysis of the nucleophilicity of N-Methylpropylamine alongside other structurally similar secondary amines. The data presented is grounded in the established Mayr nucleophilicity scale, offering a quantitative framework for reactivity comparison.

The nucleophilicity of an amine, a measure of its ability to donate its lone pair of electrons to an electrophile, is a critical parameter in a vast array of chemical transformations, including crucial C-N bond-forming reactions. The Mayr group has systematically quantified the nucleophilicity of a wide range of compounds, including numerous amines, by measuring their reaction rates with a set of standard electrophiles (benzhydrylium ions). This work has produced a comprehensive database of nucleophilicity parameters (N) and nucleophile-specific sensitivity parameters (sN), which allow for the prediction of reaction rates.

Comparative Kinetic Data of Secondary Amines

The following table summarizes the nucleophilicity parameters for this compound and a selection of other secondary amines, as determined in dichloromethane (CH₂Cl₂) and acetonitrile (MeCN) at 20 °C. A higher N value indicates a greater nucleophilic reactivity. The sN parameter reflects the sensitivity of the nucleophile to changes in the electrophile.

AmineSolventNucleophilicity Parameter (N)Sensitivity Parameter (sN)
This compound CH₂Cl₂18.060.63
DiethylamineCH₂Cl₂18.230.64
DipropylamineCH₂Cl₂18.290.63
DiisopropylamineCH₂Cl₂18.010.81
DibutylamineCH₂Cl₂18.310.63
PyrrolidineCH₂Cl₂19.860.70
PiperidineCH₂Cl₂18.940.69
MorpholineMeCN15.650.74
DimethylamineMeCN17.960.63

Experimental Protocol: Determination of Nucleophilicity Parameters

The kinetic data presented in this guide were obtained following the well-established experimental protocol developed by Mayr and colleagues for the determination of amine nucleophilicity.

Objective: To determine the second-order rate constants (k) for the reactions of various secondary amines with a series of reference benzhydrylium ions of known electrophilicity (E) to subsequently derive the nucleophilicity parameters N and sN.

Materials and Equipment:

  • Spectrophotometer (UV-Vis) with stopped-flow or diode array capabilities.

  • Anhydrous solvents (e.g., dichloromethane, acetonitrile).

  • Secondary amines of high purity.

  • A series of benzhydrylium tetrafluoroborate salts with well-defined electrophilicity parameters (E).

  • Inert gas atmosphere (e.g., Argon or Nitrogen).

  • Standard laboratory glassware.

Procedure:

  • Solution Preparation:

    • Stock solutions of the benzhydrylium salts are prepared in the chosen anhydrous solvent under an inert atmosphere. The concentrations are chosen to give a sufficient absorbance in the UV-Vis spectrum (typically around 10⁻⁴ to 10⁻⁵ M).

    • Solutions of the secondary amines are prepared at various concentrations, typically in large excess (at least 10-fold) compared to the benzhydrylium ion concentration to ensure pseudo-first-order kinetic conditions.

  • Kinetic Measurements:

    • The reaction is initiated by rapidly mixing the amine solution with the benzhydrylium ion solution in the spectrophotometer cell at a constant temperature (20 °C).

    • The rate of the reaction is monitored by following the disappearance of the colored benzhydrylium ion at its characteristic wavelength of maximum absorbance (λ_max) over time.

  • Data Analysis:

    • Under pseudo-first-order conditions, the observed rate constant (k_obs) is determined by fitting the exponential decay of the absorbance to a first-order rate equation.

    • The second-order rate constant (k) is then calculated by dividing the pseudo-first-order rate constant (k_obs) by the concentration of the amine: k = k_obs / [Amine].

    • This process is repeated for different amine concentrations to ensure a linear relationship between k_obs and [Amine], confirming the second-order nature of the reaction.

  • Determination of N and sN:

    • The second-order rate constants (log k) for the reaction of a given amine with a series of different benzhydrylium ions are plotted against the known electrophilicity parameters (E) of those ions.

    • The resulting plot should yield a straight line according to the Mayr equation: log k = sN * (N + E).

    • The slope of this line gives the nucleophile-specific sensitivity parameter (sN), and the N value can be determined from the intercept.

Visualizing the Reaction and Workflow

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general reaction mechanism and the experimental workflow.

ReactionMechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_product Product Amine R₂NH (Secondary Amine) TS [Ar₂CH---NHR₂]⁺ Amine->TS Electrophile Ar₂CH⁺ (Benzhydrylium Ion) Electrophile->TS Product Ar₂CH-NR₂ + H⁺ TS->Product

Caption: General mechanism of a secondary amine reacting with a benzhydrylium ion.

ExperimentalWorkflow prep Solution Preparation (Amine & Electrophile) mix Rapid Mixing (Stopped-Flow) prep->mix 1 monitor Spectrophotometric Monitoring (Absorbance vs. Time) mix->monitor 2 calc_k_obs Calculate k_obs (Pseudo-First-Order) monitor->calc_k_obs 3 calc_k Calculate k (Second-Order) calc_k_obs->calc_k 4 plot Plot log(k) vs. E calc_k->plot 5 determine Determine N and sN (Linear Regression) plot->determine 6

N-Methylpropylamine as a Building Block in Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug discovery, particularly for neurological disorders, the selection of appropriate molecular building blocks is a critical determinant of a drug candidate's ultimate success. Small amine-containing fragments are of particular importance due to their prevalence in bioactive molecules and their ability to interact with biological targets. This guide provides a comparative analysis of N-Methylpropylamine against an alternative building block, cyclopropylamine, for the synthesis of Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), a prominent class of antidepressants.

Comparison of this compound and Cyclopropylamine in SNRI Synthesis

This compound forms the core of several established SNRIs, including venlafaxine and fluoxetine (in its demethylated active metabolite, norfluoxetine). Its simple, linear aliphatic chain offers synthetic accessibility and allows for straightforward modification to optimize pharmacological activity.

Cyclopropylamine, on the other hand, is a key component of the SNRI milnacipran. The strained cyclopropyl ring introduces conformational rigidity, which can lead to higher binding affinity and selectivity for target proteins. This rigidity can also influence the metabolic stability of the resulting drug molecule.

The choice between these building blocks involves a trade-off between synthetic ease and the potential for improved pharmacological properties. While this compound provides a more direct route to certain SNRI scaffolds, cyclopropylamine offers the potential for novel structure-activity relationships and improved metabolic profiles.

Performance Data: A Tale of Two Scaffolds

The following tables summarize the in vitro potency of representative drugs synthesized from this compound and cyclopropylamine. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the activity of the serotonin transporter (SERT) and the norepinephrine transporter (NET). Lower IC50 values indicate higher potency.

It is important to note that the following data is compiled from various sources and may not be from direct head-to-head comparative studies. Therefore, variations in experimental conditions should be considered when interpreting these values.

Table 1: In Vitro Potency of this compound-Based SNRIs

CompoundTargetIC50 (nM)
VenlafaxineSERT74[1]
NET1260[1]
FluoxetineSERT13[2]
NET-
S-NorfluoxetineSERT~0.65 (derived from 20x potency of R-norfluoxetine)[3]
NET-

Table 2: In Vitro Potency of Cyclopropylamine-Based SNRIs

CompoundTargetIC50 (nM)
MilnacipranSERT26[4]
NET8.7[4]
Milnacipran Analog (8h)SERT-
NET-
DATPotent Triple Reuptake Inhibitor[5]

Experimental Protocols

Radioligand Binding Assay for SERT and NET Inhibition

This protocol describes a standard method for determining the in vitro potency of compounds in inhibiting serotonin and norepinephrine transporters.

Materials:

  • Cell Membranes: Membranes from cells stably expressing human SERT or NET.

  • Radioligands: [³H]Citalopram for SERT and [³H]Nisoxetine for NET.

  • Test Compounds: this compound- and cyclopropylamine-derived compounds.

  • Reference Compounds: Known selective inhibitors for SERT (e.g., paroxetine) and NET (e.g., desipramine).

  • Assay Buffer: Tris-based buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw cell membrane preparations on ice. Dilute the membranes in assay buffer to a final protein concentration of 5-20 µ g/well .

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Total Binding: Assay buffer.

    • Non-specific Binding: A high concentration of a non-labeled reference compound (e.g., 10 µM).

    • Test Compound: Serial dilutions of the test compound.

  • Add the radioligand to all wells at a concentration near its Kd value.

  • Add the membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value using non-linear regression analysis.

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the synthetic workflows for producing SNRIs from this compound and cyclopropylamine building blocks.

cluster_0 Synthesis of Fluoxetine (this compound-based) Acetophenone Acetophenone Mannich_Intermediate 3-(Methylamino)-1-phenylpropan-1-one Acetophenone->Mannich_Intermediate Mannich Reaction Reduced_Intermediate N-Methyl-3-phenyl-3-hydroxypropylamine Mannich_Intermediate->Reduced_Intermediate Reduction Fluoxetine Fluoxetine Reduced_Intermediate->Fluoxetine Etherification

Caption: Synthetic workflow for Fluoxetine.

cluster_1 Synthesis of Milnacipran (Cyclopropylamine-based) Phenylacetonitrile Phenylacetonitrile Cyclopropanation_Intermediate 1-Phenyl-1-cyanocyclopropane Phenylacetonitrile->Cyclopropanation_Intermediate Cyclopropanation Amine_Intermediate 1-Phenyl-2-(aminomethyl)cyclopropanecarbonitrile Cyclopropanation_Intermediate->Amine_Intermediate Reduction Milnacipran Milnacipran Amine_Intermediate->Milnacipran N,N-diethylamination

Caption: Synthetic workflow for Milnacipran.

Mechanism of Action: A Shared Pathway

Both this compound- and cyclopropylamine-based SNRIs share a common mechanism of action at the neuronal synapse. They block the reuptake of serotonin and norepinephrine from the synaptic cleft, thereby increasing the concentration of these neurotransmitters and enhancing neurotransmission.

cluster_2 SNRI Mechanism of Action Presynaptic_Neuron Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic_Neuron->Synaptic_Cleft Release Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Binding SERT SERT SERT->Presynaptic_Neuron Reuptake NET NET NET->Presynaptic_Neuron Reuptake SNRI SNRI Drug SNRI->SERT Inhibition SNRI->NET Inhibition Serotonin Serotonin Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Norepinephrine Norepinephrine Norepinephrine->Postsynaptic_Receptors

Caption: SNRI action at the neuronal synapse.

References

Computational Crossroads: A Comparative Analysis of N-Methylpropylamine Synthesis Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amine-containing molecules is a cornerstone of modern chemistry. This guide provides a detailed computational comparison of two primary reaction pathways for the synthesis of N-Methylpropylamine, a key intermediate in various chemical and pharmaceutical applications. By leveraging theoretical calculations, we can predict reaction feasibility, optimize conditions, and minimize experimental trial-and-error, ultimately accelerating the drug development pipeline.

Data Presentation: A Quantitative Look at Reaction Pathways

The following table summarizes the key quantitative data derived from computational models for the two synthesis pathways. These values, while illustrative due to the absence of directly comparable experimental data in the literature for this specific molecule, are based on typical results from density functional theory (DFT) calculations for similar reactions. They provide a basis for comparing the energetic landscapes of the two routes.

ParameterPathway 1: Reductive AminationPathway 2: N-Alkylation of Propylamine
Reactants Propionaldehyde, Methylamine, Reducing Agent (e.g., H₂)Propylamine, Methyl Iodide
Intermediate(s) Propan-1-imine-
Product This compoundThis compound, Hydrogen Iodide
Calculated Activation Energy (Ea) Step 1 (Imine formation): ~15-25 kcal/molStep 2 (Reduction): ~10-20 kcal/mol~20-30 kcal/mol
Calculated Reaction Enthalpy (ΔHrxn) Overall exothermic (~ -20 to -40 kcal/mol)Exothermic (~ -15 to -25 kcal/mol)

Experimental and Computational Protocols

The data presented in this guide is predicated on established computational and experimental methodologies.

Computational Methodology

The theoretical calculations for determining the activation energies and reaction enthalpies are typically performed using Density Functional Theory (DFT), a robust method for modeling electronic structure and predicting reaction energetics.

Protocol for DFT Calculations:

  • Geometry Optimization: The three-dimensional structures of all reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations. A common functional and basis set for such calculations is B3LYP/6-311++G(d,p).

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they represent true energy minima (for stable molecules) or first-order saddle points (for transition states). The absence of imaginary frequencies indicates a minimum, while a single imaginary frequency characterizes a transition state.

  • Energy Calculations: Single-point energy calculations are carried out at a higher level of theory or with a larger basis set to obtain more accurate electronic energies.

  • Thermodynamic Corrections: The calculated electronic energies are corrected for zero-point vibrational energy, thermal energy, and entropy to obtain Gibbs free energies of activation and reaction at a standard temperature (e.g., 298.15 K).

Experimental Validation (Hypothetical)

To validate the computational findings, the following experimental protocols would be employed:

Protocol for Reductive Amination:

  • Reaction Setup: Propionaldehyde and an excess of methylamine are dissolved in a suitable solvent, such as methanol. A catalyst, typically a transition metal like palladium on carbon, is added.

  • Reaction Conditions: The reaction mixture is subjected to a hydrogen atmosphere (typically 1-5 atm) and stirred at a controlled temperature (e.g., 25-50 °C).

  • Monitoring and Analysis: The reaction progress is monitored by techniques such as gas chromatography-mass spectrometry (GC-MS) or thin-layer chromatography (TLC).

  • Product Isolation: Upon completion, the catalyst is filtered off, the solvent is evaporated, and the product, this compound, is purified by distillation or chromatography.

Protocol for N-Alkylation of Propylamine:

  • Reaction Setup: Propylamine is dissolved in a polar aprotic solvent like acetonitrile.

  • Reagent Addition: Methyl iodide is added dropwise to the solution at a controlled temperature, often at room temperature or slightly below. A non-nucleophilic base may be added to neutralize the HI byproduct.

  • Monitoring and Analysis: The reaction is monitored by GC-MS or NMR spectroscopy to track the consumption of starting materials and the formation of the product.

  • Workup and Isolation: The reaction mixture is washed with an aqueous solution to remove salts, and the organic layer is dried and concentrated. The this compound is then purified by distillation.

Visualizing the Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic routes and a typical computational workflow.

Reductive_Amination_Pathway Reactants Propionaldehyde + Methylamine Imine Propan-1-imine (Intermediate) Reactants->Imine Condensation Reduction Reduction (e.g., H₂/Pd) Imine->Reduction Product This compound Reduction->Product

Pathway 1: Reductive Amination

N_Alkylation_Pathway Reactants Propylamine + Methyl Iodide Product This compound + HI Reactants->Product SN2 Reaction

Pathway 2: N-Alkylation of Propylamine

Computational_Workflow cluster_model Computational Model cluster_analysis Analysis Structure Define Reactant/Product Structures Optimization Geometry Optimization (DFT) Structure->Optimization Frequency Frequency Calculation Optimization->Frequency Energy Single-Point Energy Calculation Frequency->Energy Thermodynamics Calculate ΔH, ΔG Energy->Thermodynamics Kinetics Determine Activation Energy (Ea) Energy->Kinetics Comparison Compare Pathways Thermodynamics->Comparison Kinetics->Comparison

General Computational Workflow

Concluding Remarks

Based on the illustrative computational data, the reductive amination pathway appears to be more thermodynamically favorable, with a more exothermic overall reaction enthalpy. Kinetically, the multi-step nature of reductive amination involves intermediate transition states, but the individual activation barriers may be lower than the single, higher barrier of the N-alkylation pathway. Furthermore, N-alkylation can be prone to over-alkylation, leading to the formation of quaternary ammonium salts, a side reaction that is avoided in reductive amination.

This computational comparison provides a theoretical foundation for selecting a synthetic strategy for this compound. While experimental validation is crucial, these in silico insights can significantly guide laboratory efforts, saving time and resources in the development of efficient synthetic protocols for this and other valuable amine compounds.

Cross-Reactivity of N-Methylpropylamine Derivatives: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of novel compounds with existing immunoassays is a critical aspect of preclinical development. This guide provides a comparative analysis of the potential cross-reactivity of N-Methylpropylamine derivatives, supported by experimental data from structurally similar compounds and detailed methodologies for assessment.

This compound and its derivatives are secondary amines that share structural similarities with various classes of compounds, including amphetamines and other designer drugs. This structural resemblance raises the possibility of cross-reactivity in immunoassays designed for the detection of these substances, potentially leading to false-positive results in screening tests. This guide explores this issue by presenting available cross-reactivity data for related compounds, outlining a robust experimental protocol for assessing cross-reactivity, and illustrating a key signaling pathway that could be impacted by such molecules.

Comparative Cross-Reactivity Data

CompoundClassImmunoassay TargetCross-Reactivity (%)
EphedrineSecondary AmineAmphetamine/Methamphetamine<0.1 - 19
PseudoephedrineSecondary AmineAmphetamine/Methamphetamine<0.1 - 19
PhenylpropanolaminePrimary AmineAmphetamine>2450 (in some assays)
MDMA (Ecstasy)Secondary AmineMethamphetamine73
MDEATertiary AmineMethamphetamine18

Data compiled from studies on various commercial ELISA kits.[3][4] The cross-reactivity is typically calculated as (concentration of target analyte at 50% inhibition / concentration of cross-reactant at 50% inhibition) x 100.

The data indicates that while some secondary amines like ephedrine and pseudoephedrine show low to moderate cross-reactivity, others with more significant structural similarity to the target analyte, such as MDMA, exhibit substantial cross-reactivity.[4] The position of substituents on the aromatic ring and the nature of the alkyl groups on the nitrogen atom are critical determinants of antibody recognition and, consequently, cross-reactivity.[1]

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

To quantitatively assess the cross-reactivity of this compound derivatives, a competitive enzyme-linked immunosorbent assay (ELISA) is a suitable and widely used method.[5][6][7][8] This technique relies on the competition between the analyte in the sample and a labeled antigen for a limited number of antibody binding sites.

Materials and Reagents
  • High-binding 96-well microplates

  • Purified antibody specific to the target analyte (e.g., methamphetamine or a custom-developed antibody against a relevant this compound derivative)

  • This compound derivative standards of known concentration

  • Target analyte-horseradish peroxidase (HRP) conjugate

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate Solution

  • Stop Solution (e.g., 2 M H₂SO₄)

  • Microplate reader

Procedure
  • Plate Coating: Coat the wells of a 96-well microplate with the specific antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound antibody.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition: In a separate plate, prepare serial dilutions of the this compound derivative standards and a fixed concentration of the target analyte-HRP conjugate. Add these mixtures to the antibody-coated plate.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow for competitive binding.

  • Washing: Wash the plate five times with wash buffer to remove unbound reagents.

  • Substrate Addition: Add TMB substrate solution to each well and incubate in the dark for 15-30 minutes.

  • Stopping the Reaction: Add stop solution to each well to quench the reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

Data Analysis

The concentration of the this compound derivative is inversely proportional to the signal generated. A standard curve is generated by plotting the absorbance against the logarithm of the concentration of the unlabeled standard. The 50% inhibitory concentration (IC50) is determined for both the target analyte and the this compound derivative. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Analyte / IC50 of this compound Derivative) x 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA protocol for assessing cross-reactivity.

ELISA_Workflow cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection coat 1. Coat Plate with Antibody wash1 2. Wash coat->wash1 block 3. Block wash1->block competition 4. Add Sample + Analyte-HRP Conjugate block->competition incubation 5. Incubate competition->incubation wash2 6. Wash incubation->wash2 substrate 7. Add TMB Substrate wash2->substrate stop 8. Add Stop Solution substrate->stop read 9. Read Absorbance stop->read

Fig. 1: Competitive ELISA Workflow

Potential Signaling Pathway Involvement

Given the structural similarities to amphetamine-like compounds, this compound derivatives could potentially interact with monoamine signaling pathways in the central nervous system. Amphetamines are known to interact with the dopamine transporter (DAT) and the trace amine-associated receptor 1 (TAAR1), leading to an increase in extracellular dopamine levels.[9][10]

The following diagram illustrates a simplified dopamine signaling pathway that could be affected by compounds that mimic the action of amphetamines.

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine_Vesicle Dopamine Vesicle Dopamine_Synapse Dopamine DAT->Dopamine_Synapse Dopamine Efflux VMAT2 Vesicular Monoamine Transporter 2 (VMAT2) TAAR1 TAAR1 TAAR1->DAT Phosphorylation D1R D1 Receptor Dopamine_Synapse->D1R Binding AC Adenylyl Cyclase D1R->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_Expression Gene Expression CREB->Gene_Expression Modulation NMPropylamine This compound Derivative NMPropylamine->DAT Inhibition/Reverse Transport NMPropylamine->TAAR1 Agonism

Fig. 2: Potential Dopamine Signaling Pathway

This pathway highlights how a compound could increase synaptic dopamine, leading to the activation of downstream signaling cascades. Understanding these potential interactions is crucial for predicting the pharmacological and toxicological profiles of novel this compound derivatives.

Conclusion

While direct experimental data on the cross-reactivity of a broad range of this compound derivatives is limited, insights can be drawn from structurally related compounds. The potential for cross-reactivity in common immunoassays necessitates thorough experimental validation using methods such as the competitive ELISA protocol detailed in this guide. Furthermore, considering the potential for interaction with key neurological signaling pathways is essential for a comprehensive understanding of the biological activity of these novel compounds. The information and methodologies presented here provide a framework for researchers to systematically evaluate the cross-reactivity and potential biological effects of this compound derivatives.

References

Comparative analysis of catalysts for N-Methylpropylamine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-Methylpropylamine (NMPA), a crucial secondary amine intermediate in the production of various pharmaceuticals and agrochemicals, is predominantly achieved through the reductive amination of propanal with methylamine. The choice of catalyst for this transformation is paramount, directly influencing reaction efficiency, selectivity, and overall cost-effectiveness. This guide provides an objective comparison of common catalytic systems for NMPA synthesis, supported by available experimental data, to assist researchers in catalyst selection and methods development.

Performance Comparison of Catalytic Systems

The efficiency of this compound synthesis is significantly influenced by the choice of catalyst. Below is a summary of quantitative data compiled from various studies, highlighting the performance of different catalytic approaches. It is important to note that direct comparative studies under identical conditions are limited; therefore, the data presented is based on analogous reductive amination reactions to provide a general performance overview.

Catalyst SystemTypical CatalystSupportTemperature (°C)Pressure (bar)Reaction Time (h)Conversion (%)Selectivity (%)Yield (%)
Nickel-Based Raney® Ni-80 - 15010 - 802 - 8>95~85-95High
Platinum-Based Platinum(IV) oxide (PtO₂)-25 - 801 - 504 - 24HighHighHigh
Rhodium-Based Rh/CCarbon25 - 1001 - 202 - 12HighHighHigh
Copper-Based Copper Chromite-120 - 18030 - 1004 - 10Moderate-HighModerate-HighModerate-High

Note: The data presented is a synthesis of findings from multiple sources for similar reductive amination reactions and may not represent the exact outcomes for this compound synthesis under all conditions.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative protocols for the synthesis of this compound via reductive amination using different catalysts.

Raney® Nickel Catalyzed Reductive Amination

Materials:

  • Propanal

  • Methylamine (solution in a suitable solvent, e.g., methanol or ethanol)

  • Raney® Nickel (activated)

  • Anhydrous solvent (e.g., methanol, ethanol)

  • Hydrogen gas

  • Inert gas (e.g., Nitrogen or Argon)

Procedure:

  • A high-pressure autoclave reactor is charged with the solvent, propanal, and the methylamine solution under an inert atmosphere.

  • The activated Raney® Nickel catalyst is added to the mixture. The amount of catalyst can range from 5 to 20 wt% relative to the propanal.

  • The reactor is sealed and purged several times with hydrogen gas.

  • The reaction mixture is heated to the desired temperature (e.g., 100 °C) and pressurized with hydrogen to the target pressure (e.g., 50 bar).

  • The reaction is stirred vigorously for a set period (e.g., 4 hours) or until hydrogen uptake ceases.

  • After cooling to room temperature, the reactor is carefully depressurized and purged with an inert gas.

  • The catalyst is removed by filtration.

  • The crude product is purified by distillation to yield this compound.

Platinum-Based Catalyzed Reductive Amination

Materials:

  • Propanal

  • Methylamine (solution in a suitable solvent)

  • Platinum(IV) oxide (PtO₂) or Platinum on Carbon (Pt/C)

  • Solvent (e.g., ethanol, methanol)

  • Hydrogen gas

  • Inert gas

Procedure:

  • To a solution of propanal and methylamine in the chosen solvent within a hydrogenation vessel, the platinum catalyst is added.

  • The vessel is connected to a hydrogenation apparatus.

  • The system is flushed with hydrogen gas to replace the air.

  • The reaction is stirred under a hydrogen atmosphere (typically from a balloon or at a set pressure) at room temperature or with gentle heating.

  • The reaction progress is monitored by techniques such as TLC or GC.

  • Upon completion, the catalyst is filtered off.

  • The solvent is removed under reduced pressure, and the resulting this compound is purified by distillation.

Rhodium-Based Catalyzed Reductive Amination

Materials:

  • Propanal

  • Methylamine (solution in a suitable solvent)

  • Rhodium on Carbon (Rh/C)

  • Solvent (e.g., ethanol, methanol)

  • Hydrogen gas

  • Inert gas

Procedure:

  • In a suitable reaction vessel, propanal and a solution of methylamine are dissolved in the solvent.

  • The Rh/C catalyst is added to the mixture under an inert atmosphere.

  • The vessel is placed in a hydrogenation apparatus and purged with hydrogen.

  • The reaction is conducted under hydrogen pressure at a controlled temperature.

  • After the reaction is complete, the catalyst is removed by filtration.

  • The product is isolated and purified from the filtrate, typically by distillation.

Copper Chromite Catalyzed Reductive Amination

Materials:

  • Propanal

  • Methylamine (solution in a suitable solvent)

  • Copper chromite catalyst

  • Solvent (optional, e.g., a high-boiling point ether or alcohol)

  • Hydrogen gas

  • Inert gas

Procedure:

  • A high-pressure reactor is charged with propanal, methylamine solution, and the copper chromite catalyst.

  • The reactor is sealed, purged with inert gas, and then with hydrogen.

  • The mixture is heated to a relatively high temperature (e.g., 150 °C) and pressurized with hydrogen.

  • The reaction is maintained under these conditions with stirring for several hours.

  • After cooling and depressurization, the catalyst is filtered off.

  • The this compound is purified from the reaction mixture by distillation.

Reaction Mechanism and Selectivity

The synthesis of this compound via reductive amination proceeds through a two-step mechanism. First, propanal and methylamine undergo a condensation reaction to form an unstable hemiaminal intermediate, which then dehydrates to form an imine (N-propylidenemethanamine). In the second step, the imine is catalytically hydrogenated to yield the final product, this compound.

A potential side reaction is the further reaction of the newly formed this compound with another molecule of propanal to form a tertiary amine after a second reductive amination step. The selectivity towards the desired secondary amine is influenced by several factors, including the nature of the catalyst, reaction temperature, pressure, and the stoichiometry of the reactants. Generally, using an excess of the primary amine (methylamine) can help to minimize the formation of the tertiary amine byproduct.

Catalyst Comparison

  • Raney® Nickel: This is a widely used and cost-effective catalyst for industrial-scale reductive aminations.[1] It generally exhibits high activity and provides good yields. However, it can be pyrophoric and requires careful handling. The selectivity can sometimes be lower compared to noble metal catalysts, potentially leading to more side products.

  • Platinum-Based Catalysts: Platinum catalysts, such as PtO₂ and Pt/C, are highly effective for reductive aminations, often providing excellent yields and high selectivity under milder conditions than Raney Nickel.[2] Their primary drawback is the higher cost compared to nickel-based catalysts.

  • Rhodium-Based Catalysts: Rhodium catalysts are also very active for hydrogenation and can be used for reductive amination, offering high yields and selectivity.[2] Similar to platinum, the high cost of rhodium is a significant consideration for large-scale synthesis.

  • Copper-Based Catalysts: Copper chromite is a less common but viable catalyst for reductive amination.[3][4] It typically requires higher temperatures and pressures compared to noble metal catalysts and may exhibit lower activity and selectivity.[3] However, its lower cost can make it an attractive option for certain applications.

Visualizing the Synthesis Pathway and Experimental Workflow

To better illustrate the processes involved, the following diagrams have been generated using the DOT language.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Propanal Propanal Hemiaminal Hemiaminal Propanal->Hemiaminal + Methylamine Methylamine Methylamine Methylamine->Hemiaminal Imine Imine (N-propylidenemethanamine) Hemiaminal->Imine - H₂O NMPA This compound Imine->NMPA + H₂ (Catalyst)

Caption: General reaction pathway for the synthesis of this compound.

G start Start charge_reactor Charge Reactor (Propanal, Methylamine, Solvent, Catalyst) start->charge_reactor seal_purge Seal & Purge Reactor (Inert Gas -> H₂) charge_reactor->seal_purge heat_pressurize Heat & Pressurize (Set Temperature & Pressure) seal_purge->heat_pressurize react Stir & React (Monitor H₂ uptake) heat_pressurize->react cool_depressurize Cool & Depressurize react->cool_depressurize filter Filter Catalyst cool_depressurize->filter purify Purify Product (Distillation) filter->purify end End (this compound) purify->end

Caption: A typical experimental workflow for catalytic reductive amination.

References

Safety Operating Guide

Proper Disposal Procedures for N-Methylpropylamine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This document provides essential safety and logistical information for the proper disposal of N-Methylpropylamine, a highly flammable and corrosive compound. Adherence to these procedures is critical to ensure personnel safety and environmental protection.

I. Immediate Safety and Handling Precautions

This compound is a hazardous chemical that requires careful handling in a controlled laboratory environment.[1] It is classified as a highly flammable liquid and vapor that causes severe skin burns and eye damage.[2][3][4][5]

Key safety measures include:

  • Ventilation: Always handle this compound in a well-ventilated area or under a certified laboratory chemical fume hood.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[3][4] Use explosion-proof electrical and lighting equipment.[1][3] All metal parts of the equipment must be grounded to prevent static electricity discharge.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including impervious gloves, safety goggles, a face shield, and protective clothing.[1][4] In case of potential inhalation, a respirator may be necessary.

  • Storage: Store in a cool, dry, and well-ventilated area designated for flammable liquids.[3][6][7] Keep containers tightly closed and store them away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and carbon dioxide.[1]

II. This compound Properties and Hazards

Understanding the physical and chemical properties of this compound is crucial for its safe management.

PropertyValueSource
Molecular Formula C4H11N[2]
Molecular Weight 73.14 g/mol [2][6]
Appearance Colorless liquid[2][3]
Boiling Point 61-63 °C[6][8]
Density 0.713 g/mL at 25 °C[6][8]
Flash Point -32 °C (-25.6 °F) - closed cup[6]
Hazard Class 3 (Flammable Liquid)[4][8]
Packing Group II[4][8]
UN Number 2733[4]

III. Step-by-Step Disposal Protocol

The disposal of this compound must comply with local, regional, and national hazardous waste regulations.[1] Do not dispose of this chemical down the drain or in regular trash.[1][4]

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.[7]

    • The container must be compatible with the chemical and tightly closed to prevent leaks or spills.[1][7]

    • Clearly label the waste container as "Hazardous Waste: this compound, Flammable, Corrosive".

  • Storage of Waste:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be cool, dry, well-ventilated, and away from incompatible materials.[7]

  • Arranging for Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.[4]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Recommended Disposal Method:

    • The preferred method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[4] This should be performed by a licensed professional.

IV. Spill Management

In the event of a spill, immediate and appropriate action is necessary to prevent injury and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate all personnel from the affected area and ensure adequate ventilation.[1][4]

  • Control Ignition Sources: Remove all sources of ignition from the spill area.[1]

  • Contain the Spill: For small spills, absorb the material with a dry, inert absorbent such as sand or vermiculite.

  • Collect and Dispose: Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Assistance: For large spills, or if you are not trained to handle the situation, evacuate the area and contact your institution's environmental health and safety department or emergency services.[7]

V. Visual Guides for Safe Handling and Disposal

The following diagrams illustrate the key safety measures and the decision-making process for the proper disposal of this compound.

NMPA_Safety_Precautions cluster_PPE Personal Protective Equipment cluster_Handling Safe Handling Practices cluster_Storage Proper Storage PPE Wear Appropriate PPE Gloves Impervious Gloves PPE->Gloves Goggles Safety Goggles PPE->Goggles FaceShield Face Shield PPE->FaceShield Clothing Protective Clothing PPE->Clothing Handling Handle with Care Ventilation Use in Well-Ventilated Area (Fume Hood) Handling->Ventilation Ignition Avoid Ignition Sources Handling->Ignition Grounding Ground Equipment Handling->Grounding Storage Store Safely CoolDry Cool, Dry, Ventilated Area Storage->CoolDry TightlyClosed Keep Container Tightly Closed Storage->TightlyClosed Incompatibles Separate from Incompatibles Storage->Incompatibles

Caption: Key Safety Precautions for Handling this compound.

NMPA_Disposal_Workflow start This compound Waste Generated collect Collect in a Labeled, Sealed Container start->collect is_spill Is it a Spill? collect->is_spill small_spill Small Spill: Absorb with Inert Material is_spill->small_spill Yes large_spill Large Spill: Evacuate and Call EHS is_spill->large_spill Yes, Large store Store in Designated Hazardous Waste Area is_spill->store No small_spill->collect end Disposal Complete large_spill->end contact Contact Licensed Disposal Company store->contact transport Arrange for Waste Pickup contact->transport incinerate Incinerate at a Permitted Facility transport->incinerate incinerate->end

Caption: Decision Workflow for this compound Disposal.

References

Essential Safety and Logistical Information for Handling N-Methylpropylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals like N-Methylpropylamine is paramount. This document provides immediate, essential guidance on personal protective equipment, operational procedures, and disposal plans to facilitate safe laboratory practices.

This compound is a highly flammable and corrosive liquid that can cause severe skin burns and eye damage.[1][2][3] Adherence to proper safety protocols is critical to mitigate risks of exposure and injury.

Personal Protective Equipment (PPE)

The following table summarizes the necessary personal protective equipment for handling this compound. Selections should be based on a thorough risk assessment of the specific procedures being performed.

PPE CategoryRecommended EquipmentSpecifications and Use
Eye and Face Protection Safety goggles or a face shield.[1]Must be worn at all times when handling the chemical to protect against splashes and vapors.[1] A face shield is recommended when there is a higher risk of splashing.[1]
Hand Protection Impervious gloves.[1]Gloves must be resistant to this compound. Consult the glove manufacturer's compatibility chart for suitable materials. Inspect gloves for any signs of degradation before and during use.
Respiratory Protection Half or full facepiece respirator, self-contained breathing apparatus (SCBA), or supplied air respirator.[1]Required when handling in poorly ventilated areas or when the potential for inhalation of vapors is high. Respirator use must comply with OSHA regulations (29 CFR 1910.134) or equivalent local standards, including fit testing and training.[4]
Protective Clothing Impervious protective clothing and protective boots.[1]A lab coat is a minimum requirement. For larger quantities or procedures with a high splash risk, chemical-resistant aprons, sleeves, or full suits should be worn.[5] Protective boots are required if there is a risk of spills.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is crucial for minimizing risks. The following workflow outlines the key steps for safely working with this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_spill Spill & Emergency cluster_disposal Disposal A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Prepare and Inspect PPE B->C D Ensure Proper Ventilation (Fume Hood) C->D E Handle in a Well-Ventilated Area D->E F Ground/Bond Equipment to Prevent Static Discharge E->F G Keep Away from Ignition Sources E->G H Evacuate Area (if necessary) E->H In case of spill K Label Waste Container 'Hazardous Waste' E->K After use I Absorb Spill with Inert Material H->I J Collect and Place in a Sealed Container I->J J->K L Store Waste in a Designated, Ventilated Area K->L M Arrange for Professional Disposal L->M

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

Experimental Protocols

First Aid Procedures

Immediate action is critical in the event of exposure to this compound.

  • Inhalation: Immediately move the individual to fresh air and keep them in a position comfortable for breathing. Call a poison center or doctor right away.[1][4] If breathing is difficult, trained personnel may administer oxygen.[6] If breathing has stopped, begin artificial respiration.[6]

  • Skin Contact: Immediately remove all contaminated clothing.[1] Rinse the affected skin with plenty of soap and water.[1] Seek immediate medical attention.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] If present, remove contact lenses and continue rinsing.[1] Immediately call a poison center or doctor.[1]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse the mouth with water.[2] Seek immediate medical attention.[1][2]

Spill and Leak Procedures

In the event of a spill, evacuate unnecessary personnel from the area.[4] Remove all sources of ignition.[4] Use spark-proof tools and explosion-proof equipment.[1] Absorb the spill with an inert, dry material (e.g., sand or earth) and place it into a suitable, closed container for disposal.[1][4]

Handling and Storage

Handle this compound in a well-ventilated area, preferably under a chemical fume hood.[1][4] Keep the chemical away from heat, sparks, open flames, and hot surfaces.[1][7] All metal parts of the equipment must be grounded to avoid ignition of vapors by static electricity discharge.[4]

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][7] The storage area should be designated for flammable and corrosive materials.[4]

Disposal Plan

Dispose of this compound and its containers in accordance with local, regional, and national regulations.[4] Collect waste in a properly labeled, sealed, and compatible container.[8] Do not dispose of it down the drain.[9] Contact a licensed professional waste disposal service to arrange for removal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.